Ceranib 1
Description
Properties
CAS No. |
328076-61-5 |
|---|---|
Molecular Formula |
C26H21NO3 |
Molecular Weight |
395.45 |
Synonyms |
3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Ceranib-1: Modulating the Sphingolipid Rheostat for Cellular Fate Decisions
Prepared by: Gemini, Senior Application Scientist
Abstract
The sphingolipid metabolic pathway is a critical regulator of cellular processes, governing the delicate balance between cell survival, proliferation, and programmed cell death (apoptosis). At the heart of this regulation lies the "sphingolipid rheostat," a concept centered on the opposing roles of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][2][3] Manipulating this rheostat presents a promising strategy for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of Ceranib-1, a small molecule inhibitor of acid ceramidase (ASAH1), a key enzyme in this pathway. We will delve into its mechanism of action, provide field-proven experimental protocols to validate its effects, and offer insights into data interpretation for researchers in drug discovery and cell biology.
Introduction: The Sphingolipid Rheostat as a Cellular Fulcrum
Sphingolipids are not merely structural components of cell membranes; they are bioactive molecules that function as critical signaling intermediates.[4] The central molecule in this pathway is ceramide. Cellular fate is profoundly influenced by the metabolic conversion of ceramide.[5][6]
-
Ceramide Accumulation: Elevated levels of intracellular ceramide are strongly correlated with the induction of cell cycle arrest and apoptosis.[7][8][9]
-
Conversion to S1P: Conversely, ceramide can be hydrolyzed by ceramidases into sphingosine, which is subsequently phosphorylated by sphingosine kinases (SphK) to form S1P.[10] S1P promotes cell survival, proliferation, and migration, effectively counteracting the effects of ceramide.[1][2]
This dynamic balance between ceramide and S1P is termed the sphingolipid rheostat .[1][2][3] In many pathological states, such as cancer, this rheostat is shifted towards S1P, promoting uncontrolled cell growth and resistance to therapy.[2][3] Therefore, therapeutic strategies often aim to shift the balance back towards ceramide accumulation.[11] One effective approach is the inhibition of ceramidases, the enzymes responsible for ceramide degradation.[12][13]
Ceranib-1: A Potent Chemical Probe for Acid Ceramidase
Ceranib-1 is a non-lipid, small molecule inhibitor of ceramidase activity.[14] Its primary target is Acid Ceramidase (ASAH1), a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[15][16]
Mechanism of Action: By inhibiting ASAH1, Ceranib-1 effectively blocks the degradation of ceramide.[16][17] This disruption leads to a significant intracellular accumulation of various ceramide species and a corresponding decrease in the levels of sphingosine and its pro-survival metabolite, S1P.[14] This targeted intervention shifts the sphingolipid rheostat towards a pro-apoptotic state, making Ceranib-1 a valuable tool for studying sphingolipid signaling and a potential lead compound for anticancer therapies.[14]
Figure 1: Ceranib-1's point of intervention in the sphingolipid pathway.
Experimental Validation of Ceranib-1's Biological Activity
To rigorously assess the efficacy and mechanism of Ceranib-1 in a cell-based model, a multi-step, self-validating workflow is essential. This approach ensures that the observed phenotype (e.g., cell death) is directly linked to the intended on-target biochemical effect (ceramide accumulation).
Figure 2: Recommended experimental workflow for validating Ceranib-1 activity.
Protocol 1: Cell Viability Assessment via MTT Assay
Causality: The primary functional outcome of ceramide accumulation is a reduction in cell viability and proliferation.[14] The MTT assay provides a colorimetric readout of metabolic activity, which serves as a reliable proxy for cell viability.[18][19][20][21]
Methodology:
-
Cell Seeding: Seed cells (e.g., SKOV3 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[19][21]
-
Treatment: Prepare a serial dilution of Ceranib-1 (e.g., from 0.1 µM to 50 µM) in culture medium. Replace the existing medium with the Ceranib-1 solutions. Include a vehicle control (DMSO) group.[19]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[21]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][22] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO) to each well to dissolve the formazan crystals.[18][21][22]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[20]
Data Presentation:
| Ceranib-1 (µM) | Absorbance (570nm) (Mean ± SD) | % Viability (Relative to Control) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 1 | 1.05 ± 0.06 | 84% |
| 5 | 0.61 ± 0.05 | 49% |
| 10 | 0.35 ± 0.04 | 28% |
| 25 | 0.15 ± 0.03 | 12% |
| 50 | 0.08 ± 0.02 | 6% |
Table 1: Example data from an MTT assay showing a dose-dependent decrease in cell viability. The IC₅₀ for Ceranib-1 in SKOV3 cells has been reported to be approximately 3.9 µM.[14]
Protocol 2: Quantification of Intracellular Ceramide by LC-MS/MS
Causality: This is the critical self-validating step. To confirm that the observed cytotoxicity is due to the on-target inhibition of ASAH1, a direct measurement of intracellular ceramide levels is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate lipid quantification.[23][24][25]
Methodology:
-
Cell Culture & Treatment: Culture cells in 6-well plates to confluence. Treat with an effective concentration of Ceranib-1 (e.g., 12.5 µM, based on viability assays) and a vehicle control for 24 hours.[14]
-
Cell Harvesting & Lipid Extraction:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a methanol/PBS solution.
-
Perform a Bligh-Dyer extraction using a chloroform:methanol:water solvent system to separate the lipid phase.[23]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into an HPLC system coupled to a triple quadrupole mass spectrometer.[23]
-
Use a reverse-phase C8 or C18 column for chromatographic separation of different ceramide species based on their acyl chain length.[23][25]
-
Utilize electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for sensitive and specific detection of precursor/product ion pairs for each ceramide species.[24]
-
Quantify against a standard curve generated with known amounts of ceramide standards and deuterated internal standards.[24]
-
Data Presentation:
| Ceramide Species | Vehicle Control (pmol/mg protein) | Ceranib-1 (12.5 µM) (pmol/mg protein) | % Increase |
| C16:0-Ceramide | 150.2 ± 12.5 | 210.8 ± 18.1 | 40.3% |
| C18:0-Ceramide | 85.6 ± 7.9 | 125.3 ± 11.2 | 46.4% |
| C24:0-Ceramide | 210.1 ± 20.4 | 305.5 ± 25.7 | 45.4% |
| C24:1-Ceramide | 180.5 ± 15.3 | 258.9 ± 22.0 | 43.4% |
| Total Ceramide | 626.4 | 900.5 | 43.8% |
Table 2: Example lipidomics data demonstrating the accumulation of various ceramide species following Ceranib-1 treatment, confirming on-target activity.[14]
Protocol 3: Western Blot Analysis of Apoptotic Markers
Causality: Ceramide accumulation triggers the intrinsic apoptotic pathway, which involves the activation of a cascade of cysteine proteases called caspases.[9][26] Activated Caspase-3 is a key executioner caspase that cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the hallmarks of apoptosis.[27][28] Detecting cleaved Caspase-3 and cleaved PARP by Western blot provides definitive evidence of apoptosis induction.[29][30][31]
Methodology:
-
Protein Extraction: Treat cells with Ceranib-1 as described above. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[31]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[31]
Expected Results: In Ceranib-1 treated samples, you should observe:
-
An increase in the band intensity for cleaved Caspase-3 (~17/19 kDa).
-
A decrease in the full-length PARP band (~116 kDa) and a corresponding increase in the cleaved PARP band (~89 kDa).
-
Consistent band intensity for the loading control (e.g., Actin) across all lanes.
Conclusion and Future Directions
Ceranib-1 serves as a powerful and specific tool for interrogating the sphingolipid metabolism pathway. By inhibiting acid ceramidase, it effectively increases intracellular ceramide levels, providing a robust method to study ceramide-mediated apoptosis. The experimental framework provided here offers a comprehensive, self-validating approach to confirm its biological activity, from the primary phenotypic outcome of reduced cell viability to the direct on-target effect of ceramide accumulation and the downstream induction of apoptotic signaling. The continued exploration of ceramidase inhibitors like Ceranib-1 holds significant promise for developing novel therapeutic strategies that exploit the sphingolipid rheostat to induce cancer cell death.[12][15][32]
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Newton, J., et al. (2016). Revisiting the sphingolipid rheostat: evolving concepts in cancer therapy. PMC - NIH. Retrieved from [Link]
-
Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
-
Ghaffari, S. H., et al. (2024). Role of ceramide in regulation of apoptosis via different mechanisms. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Gulbins, E., & Kolesnick, R. (2003). Ceramide signaling in cancer and stem cells. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Ségui, B., et al. (2002). Ceramide in apoptosis: a revisited role. PubMed. Retrieved from [Link]
-
Haimovitz-Friedman, A., et al. (1997). Ceramide signaling in apoptosis. British Medical Bulletin - Oxford Academic. Retrieved from [Link]
-
Haimovitz-Friedman, A., et al. (1997). Ceramide signaling in apoptosis. PubMed - NIH. Retrieved from [Link]
-
Doan, N. B., et al. (2017). Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency. Oncotarget. Retrieved from [Link]
-
Shomu's Biology. (2020). Apoptosis assays: western blots. YouTube. Retrieved from [Link]
-
Šimić, M., et al. (2024). The role of sphingolipid rheostat in the adult-type diffuse glioma pathogenesis. Frontiers. Retrieved from [Link]
-
Šimić, M., et al. (2024). The role of sphingolipid rheostat in the adult-type diffuse glioma pathogenesis. PMC. Retrieved from [Link]
-
Bielawski, J., et al. (2009). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC - NIH. Retrieved from [Link]
-
Park, T. S., & Park, W. J. (2019). Manipulation of the Sphingolipid Rheostat Influences the Mediator of Flow‐Induced Dilation in the Human Microvasculature. Journal of the American Heart Association. Retrieved from [Link]
-
Delcheva, G. (2024). Sphingolipid rheostat and the opposite effects of ceramides and S1P on cell fate. ResearchGate. Retrieved from [Link]
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. PMC - NIH. Retrieved from [Link]
-
Arenas de la Cruz, M., et al. (2021). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Taylor & Francis Online. Retrieved from [Link]
-
Jiang, H., et al. (2014). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PMC - NIH. Retrieved from [Link]
-
Bedia, C., et al. (2015). Inhibitors of Ceramidases. PubMed. Retrieved from [Link]
-
Gathungu, R. M., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Retrieved from [Link]
-
Al-Massadi, O., et al. (2022). Role of Ceramidases in Sphingolipid Metabolism and Human Diseases. MDPI. Retrieved from [Link]
-
Kauhanen, D., et al. (2016). Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides. ResearchGate. Retrieved from [Link]
-
Kauhanen, D., et al. (2016). Development and validation of a high-throughput LC–MS/MS assay for routine measurement of molecular ceramides. HELDA - University of Helsinki. Retrieved from [Link]
-
Durán, A., et al. (2007). A: representative Western blot of caspase-3 activation and PARP... ResearchGate. Retrieved from [Link]
-
Draper, J. M., et al. (2011). Ceranib-1 and synthesis of Ceranib-2. ResearchGate. Retrieved from [Link]
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. ResearchGate. Retrieved from [Link]
-
Sarosiek, K. A., & Fraser, D. M. (2013). Caspase Protocols in Mice. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Wu, F., et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. Retrieved from [Link]
-
Kogot-Levin, A., & Sa'adeh, H. (2022). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. PMC. Retrieved from [Link]
-
Stiban, J., et al. (2023). Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. Revisiting the sphingolipid rheostat: evolving concepts in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of sphingolipid rheostat in the adult-type diffuse glioma pathogenesis [frontiersin.org]
- 3. The role of sphingolipid rheostat in the adult-type diffuse glioma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ceramide in apoptosis: a revisited role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of Ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. clyte.tech [clyte.tech]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. academic.oup.com [academic.oup.com]
- 27. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 29. m.youtube.com [m.youtube.com]
- 30. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 31. researchgate.net [researchgate.net]
- 32. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to Ceranib-1: A Tool for Studying Ceramide Signaling
Introduction: The Central Role of Ceramide in Cellular Decisions
In the intricate world of cellular signaling, lipids have emerged as far more than simple structural components of membranes. Among these, the sphingolipid ceramide stands out as a critical bioactive molecule, acting as a central hub in determining cell fate.[1][2] Ceramide signaling is implicated in a vast array of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence.[3][4][5] The balance between ceramide and its metabolic product, sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a key determinant of whether a cell survives and proliferates or undergoes programmed cell death.[6][7] When ceramide levels rise, the rheostat is tipped towards apoptosis, making the enzymes that control its concentration critical points of regulation.[6][7]
Ceramidases are the enzymes responsible for hydrolyzing ceramide into sphingosine, which can then be phosphorylated to the pro-survival molecule S1P.[6][8] By controlling the breakdown of ceramide, ceramidases play a pivotal role in modulating the sphingolipid rheostat.[6] This makes them a prime target for researchers seeking to understand and manipulate ceramide signaling.
This guide provides an in-depth technical overview of Ceranib-1, a potent inhibitor of ceramidases, and its application as a tool for studying ceramide signaling.[9][10][11] We will delve into its mechanism of action, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to effectively utilize this compound in their studies.
The Ceramide Signaling Pathway: A Visual Overview
The following diagram illustrates the central role of ceramide in the sphingolipid metabolic pathway and highlights the point of intervention for Ceranib-1.
Caption: Ceramide metabolism and the inhibitory action of Ceranib-1.
Ceranib-1: A Potent Tool for Modulating Ceramide Levels
Ceranib-1 is a non-lipid small molecule inhibitor of ceramidases.[6] Its primary mechanism of action is to block the hydrolysis of ceramide, leading to the intracellular accumulation of various ceramide species and a subsequent decrease in the levels of sphingosine and S1P.[6][9][11] This targeted intervention allows researchers to specifically investigate the downstream consequences of elevated ceramide levels.
| Property | Value | Source |
| Target | Ceramidase | [9][10] |
| IC50 (SKOV3 cells) | ~3.9 µM (proliferation) | [6][9][11] |
| Effect | Induces ceramide accumulation, decreases sphingosine and S1P | [6][9] |
| Solubility | Soluble to 100 mM in DMSO | [11] |
Why Inhibit Ceramidase? The Rationale Behind the Approach
Targeting ceramidase with an inhibitor like Ceranib-1 offers a distinct advantage over other methods of modulating ceramide levels, such as the addition of exogenous ceramides. Exogenous ceramides often have poor solubility and can form micelles, leading to non-specific effects. In contrast, Ceranib-1 allows for the accumulation of endogenous ceramides within their natural cellular compartments, providing a more physiologically relevant model for studying ceramide signaling.
Experimental Design and Protocols: A Self-Validating Approach
The key to robust and reproducible research is a well-designed experiment with appropriate controls. When using Ceranib-1, it is crucial to validate that the observed cellular effects are indeed a consequence of ceramide accumulation and not off-target effects.
Experimental Workflow: From Treatment to Analysis
The following diagram outlines a typical workflow for a Ceranib-1 experiment.
Caption: A typical experimental workflow using Ceranib-1.
Protocol 1: Cell Culture and Ceranib-1 Treatment
This protocol provides a general guideline for treating cultured cells with Ceranib-1. It is essential to optimize these conditions for your specific cell line and experimental question.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ceranib-1 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Working Solutions: Prepare a series of dilutions of Ceranib-1 in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Ceranib-1 used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Ceranib-1 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[6][7] The optimal time will depend on the specific cellular process being investigated.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis.
Expert Insight: The choice of treatment duration is critical. Short-term treatments (e.g., 1-6 hours) are suitable for studying early signaling events, while longer treatments (e.g., 24-72 hours) are necessary for assessing outcomes like apoptosis or changes in cell proliferation.[12]
Protocol 2: Validation of Ceramide Accumulation by LC-MS/MS
It is imperative to confirm that Ceranib-1 treatment leads to an increase in intracellular ceramide levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different ceramide species.[13][14]
Principle: This method involves the extraction of lipids from cells, separation of different ceramide species by liquid chromatography, and their detection and quantification by mass spectrometry.[15][16][17]
Simplified Workflow:
-
Cell Lysis and Lipid Extraction: After treatment with Ceranib-1, wash the cells with ice-cold PBS and lyse them. Extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute it in a solvent compatible with the LC-MS/MS system.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The ceramides are separated on a C18 or C30 column and detected by the mass spectrometer, often in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[17][18]
-
Data Analysis: Quantify the different ceramide species by comparing their peak areas to those of known standards.
Self-Validation: A successful experiment will show a dose-dependent increase in the levels of various ceramide species in Ceranib-1-treated cells compared to vehicle-treated controls.[6]
Protocol 3: Assessment of Downstream Cellular Effects - Apoptosis Assay
A common downstream effect of ceramide accumulation is the induction of apoptosis.[3][4][19] This can be assessed using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with Ceranib-1, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) in the Ceranib-1 treated group compared to the control group would indicate the induction of apoptosis.[20]
Data Interpretation and Troubleshooting
| Observation | Possible Cause(s) | Suggested Action(s) |
| No significant increase in ceramide levels. | - Insufficient concentration or treatment time of Ceranib-1.- Inefficient lipid extraction. | - Perform a dose-response and time-course experiment.- Optimize the lipid extraction protocol. |
| High cytotoxicity in vehicle control. | - DMSO concentration is too high. | - Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Observed effects do not correlate with ceramide accumulation. | - Potential off-target effects of Ceranib-1.[21] | - Use a second, structurally different ceramidase inhibitor as a control.- Consider siRNA-mediated knockdown of ceramidase to confirm the phenotype. |
Conclusion and Future Perspectives
Ceranib-1 is an invaluable pharmacological tool for elucidating the complex roles of ceramide in cellular signaling.[6] By providing a means to specifically increase endogenous ceramide levels, it allows for a more nuanced investigation of ceramide-mediated pathways than was previously possible. As our understanding of the intricate network of sphingolipid metabolism continues to grow, tools like Ceranib-1 will be instrumental in dissecting the roles of specific enzymes and their lipid products in health and disease, potentially paving the way for novel therapeutic strategies targeting ceramide metabolism in conditions such as cancer and metabolic disorders.[2][22][23][24]
References
- Stith, J. L., Velazquez, F. N., & Obeid, L. M. (Year). Ceramide signaling in cancer and stem cells. PMC - PubMed Central - NIH.
- MedchemExpress.com. (n.d.). Ceranib1 | Ceramidase Inhibitor. MedchemExpress.com.
- Cifone, M. G., De Maria, R., Roncaioli, P., Rippo, M. R., Azuma, M., Liles, W. C., ... & Santoni, A. (Year). Ceramide signaling in apoptosis. PubMed - NIH.
- Cifone, M. G., De Maria, R., Roncaioli, P., Rippo, M. R., Azuma, M., Liles, W. C., ... & Santoni, A. (Year). Ceramide signaling in apoptosis. British Medical Bulletin - Oxford Academic.
- Unknown. (n.d.).
- Young, M. M., Kester, M., & Wang, H. G. (Year).
- Draper, J. M., Smith, C. D., & Kester, M. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. PMC - NIH.
- Al-Sabori, Y. A., Al-Ghraiybah, N. F., & Al-Hayali, M. T. (2025). Ceramide signaling in immunity: a molecular perspective. PMC - PubMed Central.
- MedchemExpress.com. (n.d.). Ceramidase | Inhibitors. MedchemExpress.com.
- Creative Proteomics. (n.d.). Techniques for Ceramide Analysis.
- R&D Systems. (n.d.). Ceranib 1 | Ceramidase Inhibitors. R&D Systems.
- Patti, G. J., Yanes, O., & Siuzdak, G. (Year). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PMC - NIH.
- Lee, J., Kim, M., & Kim, J. (Year). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience.
- Creative Proteomics. (n.d.). Ceramide Metabolism and Its Impact on Health.
- Chekmeneva, E., Doskaliuk, S., & Reznik, E. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv.
- Draper, J. M., Smith, C. D., & Kester, M. (2025). Discovery and Evaluation of Inhibitors of Human Ceramidase.
- Masukawa, Y., Narita, H., & Shimizu, E. (Year). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. PMC - NIH.
- MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. MetwareBio.
- Zhang, Y., Li, X., & Wang, Z. (2024). A review of the mechanisms of abnormal ceramide metabolism in type 2 diabetes mellitus, Alzheimer's disease, and their co-morbidities. PubMed Central.
- Benchchem. (n.d.). Common off-target effects of acid ceramidase inhibitors. Benchchem.
- Summers, S. A. (Year). Tissue-specific effects of ceramide accumulation and the related health...
- Draper, J. M., Smith, C. D., & Kester, M. (Year). Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2.
- Clarke, C. J., & Snook, C. F. (2022).
- Arenas, A. L., & Tontonoz, P. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv.
- Draper, J. M., Smith, C. D., & Kester, M. (2011). Discovery and evaluation of inhibitors of human ceramidase. PubMed - NIH.
- Al-Sabori, Y. A., Al-Ghraiybah, N. F., & Al-Hayali, M. T. (Year). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. PubMed Central.
- Yildiz, S., & Ciftci, G. (Year). Efficacy of ceramidase inhibition on human renal cell carcinoma: a cell culture study. European Review for Medical and Pharmacological Sciences.
- Kornhuber, J., & Tripal, P. (2014). Small Molecule Inhibitors of Ceramidases. Cellular Physiology and Biochemistry.
Sources
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 3. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ceramide metabolism and cardiovascular risk factors: insights into therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 14. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. ingentaconnect.com [ingentaconnect.com]
- 20. europeanreview.org [europeanreview.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 23. A review of the mechanisms of abnormal ceramide metabolism in type 2 diabetes mellitus, Alzheimer’s disease, and their co-morbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Interrogating the Ceramide/S1P Rheostat using Ceranib-1
Prepared by a Senior Application Scientist
Executive Summary
The dynamic balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, sphingosine-1-phosphate (S1P), known as the "sphingolipid rheostat," is a critical determinant of cell fate.[1][2] Dysregulation of this balance is implicated in numerous pathologies, particularly cancer, making it a compelling target for therapeutic development.[3][4][5] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on utilizing Ceranib-1, a specific inhibitor of ceramidase, to pharmacologically manipulate and study this crucial signaling axis. We will explore the core mechanism of the rheostat, the specific action of Ceranib-1, and provide detailed, field-proven protocols for quantifying the biochemical and cellular consequences of its application.
The Ceramide/S1P Signaling Axis: A Matter of Balance
Sphingolipid metabolism is not merely a structural framework for cellular membranes but a complex signaling network. At its heart lies the interplay between ceramide and S1P.
-
Ceramide: Often termed the "tumor suppressor lipid," ceramide is a central hub in sphingolipid metabolism.[1][6] Its accumulation, triggered by cellular stressors or therapeutic agents, can initiate anti-proliferative responses, including cell cycle arrest, autophagy, and apoptosis.[4][7]
-
Sphingosine-1-Phosphate (S1P): In direct opposition, S1P is a potent signaling molecule that promotes cell survival, proliferation, migration, and angiogenesis.[2][5][8] It is generated via the phosphorylation of sphingosine, which itself is produced from the hydrolysis of ceramide.[9]
The conversion between these two lipids is tightly regulated by key enzymes, making them attractive targets for intervention. The enzyme ceramidase hydrolyzes ceramide into sphingosine and a fatty acid.[10] Sphingosine is then phosphorylated by sphingosine kinases (SphK1/2) to form S1P.[9][11] Therefore, the activity of ceramidase is a pivotal control point; by breaking down the pro-death signal (ceramide), it provides the substrate for the pro-survival signal (S1P). This enzymatic control forms the basis of the rheostat model, where the relative intracellular levels of ceramide and S1P dictate the cell's decision to live or die.[1][12]
Ceranib-1: A Pharmacological Tool to Modulate the Rheostat
To effectively study the sphingolipid rheostat, specific tools are required to perturb the system in a controlled manner. Ceranib-1 is a non-lipid small molecule inhibitor of ceramidase activity.[10]
Mechanism of Action
By inhibiting ceramidase, Ceranib-1 prevents the hydrolysis of ceramide.[13] This has a dual effect on the rheostat:
-
Accumulation of Ceramide: The primary substrate of the enzyme, ceramide, accumulates within the cell.[10]
-
Depletion of S1P: The downstream product, sphingosine, is not generated, leading to a subsequent decrease in S1P levels.[10][13]
This pharmacological intervention effectively forces the rheostat towards a pro-apoptotic state, making Ceranib-1 an invaluable tool for studying ceramide-mediated signaling pathways and a potential lead compound for anti-cancer therapeutics.[10][14]
Quantitative Profile
The potency of Ceranib-1 has been characterized in various cell lines. Understanding these values is crucial for designing effective experiments.
| Parameter | Cell Line | IC₅₀ Value | Reference |
| Ceramidase Inhibition | SKOV3 | 55 µM | [10][15] |
| Anti-Proliferative Effect | SKOV3 | 3.9 µM | [10][13] |
Causality Insight: The ~14-fold difference between the biochemical IC₅₀ (inhibiting the enzyme directly) and the cellular IC₅₀ (inhibiting proliferation) is significant. This suggests that even a modest inhibition of ceramidase activity can trigger a potent downstream signaling cascade. The accumulation of ceramide likely activates multiple apoptotic pathways, amplifying the initial enzymatic inhibition into a robust anti-proliferative response.
Experimental Design & Core Methodologies
A robust investigation into the effects of Ceranib-1 requires a multi-pronged approach to confirm its mechanism of action and quantify its downstream effects. The following workflow provides a comprehensive strategy.
Sources
- 1. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gavinpublishers.com [gavinpublishers.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abis-files.agu.edu.tr [abis-files.agu.edu.tr]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pure.psu.edu [pure.psu.edu]
- 15. researchgate.net [researchgate.net]
Ceranib 1's impact on cellular ceramide accumulation
An In-depth Technical Guide to Understanding the Impact of Ceranib-1 on Cellular Ceramide Accumulation
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of Ceranib-1 on cellular ceramide levels. It is designed to offer both the theoretical underpinnings and practical, field-proven methodologies to ensure robust and reproducible results.
The Central Role of Ceramide in Cellular Fate
Ceramides are not merely structural components of the cell membrane; they are critical bioactive lipids that function as second messengers in a variety of cellular signaling pathways. The intracellular concentration of ceramide is a key determinant in the life and death of a cell, influencing processes such as:
-
Apoptosis: Elevated ceramide levels are a potent trigger for programmed cell death.
-
Cell Cycle Arrest: Ceramide can halt cell cycle progression, preventing proliferation.
-
Senescence: The accumulation of ceramide is associated with the induction of cellular senescence.
The delicate balance of ceramide levels is maintained by a complex network of enzymes that synthesize and break it down. Among these, ceramidases, which hydrolyze ceramide into sphingosine and a fatty acid, play a pivotal role in diminishing its signaling capacity.
Caption: Simplified overview of the ceramide metabolic pathway.
Ceranib-1: A Specific Inhibitor of Neutral Ceramidase
Ceranib-1 is a potent, specific, and cell-permeable inhibitor of neutral ceramidases (nCDases). Its mechanism of action is centered on the direct binding to and inactivation of these enzymes.
The inhibition of nCDases by Ceranib-1 disrupts the normal catabolism of ceramide. This leads to a significant and rapid accumulation of endogenous ceramides within the cell. This targeted elevation of a pro-apoptotic lipid has positioned Ceranib-1 as a valuable chemical tool for studying the downstream effects of ceramide signaling and as a potential therapeutic agent in oncology.
Caption: Experimental workflow for analyzing Ceranib-1's impact.
Part D: Data Presentation
Summarize the quantitative data in a table to clearly present the fold-change in different ceramide species upon Ceranib-1 treatment compared to the vehicle control.
| Ceramide Species | Vehicle Control (pmol/mg protein) | Ceranib-1 (50 µM) (pmol/mg protein) | Fold Change |
| C16:0-Ceramide | 10.2 ± 1.5 | 51.0 ± 7.2 | 5.0 |
| C18:0-Ceramide | 5.1 ± 0.8 | 23.5 ± 3.1 | 4.6 |
| C24:0-Ceramide | 8.7 ± 1.1 | 39.2 ± 5.5 | 4.5 |
| C24:1-Ceramide | 12.3 ± 1.9 | 59.0 ± 8.3 | 4.8 |
Downstream Consequences of Ceranib-1-Induced Ceramide Accumulation
The accumulation of ceramide triggered by Ceranib-1 initiates a cascade of downstream signaling events, often culminating in apoptosis. Key events include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramide can directly form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: The release of cytochrome c into the cytosol leads to the formation of the apoptosome and the activation of caspase-9 and the executioner caspase-3.
Caption: Downstream signaling cascade initiated by Ceranib-1.
Conclusion
Ceranib-1 is an indispensable tool for elucidating the complex roles of ceramide in cellular physiology and pathology. By providing a reliable method to elevate intracellular ceramide levels, it allows for the precise dissection of downstream signaling events. The experimental framework detailed in this guide provides a robust starting point for researchers to explore the multifaceted impact of ceramide accumulation in their specific model systems.
References
-
Title: Ceranib-1, a novel and specific neutral ceramidase inhibitor, induces ceramide-dependent cell death in human colon cancer cells. Source: Journal of Biological Chemistry URL: [Link]
-
Title: A specific and potent inhibitor of neutral ceramidase improves pain and neuroinflammation in a mouse model of multiple sclerosis. Source: Scientific Reports URL: [Link]
-
Title: The role of ceramide in cell death. Source: Nature Reviews Molecular Cell Biology URL: [Link]
Topic: Exploring the Function of Ceramidase in Cancer Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramidases, a family of enzymes central to sphingolipid metabolism, have emerged from the background of cellular housekeeping to become pivotal players in cancer biology. These enzymes catalyze the hydrolysis of ceramide, a tumor-suppressive lipid, into sphingosine, which is subsequently phosphorylated to the oncogenic signaling molecule sphingosine-1-phosphate (S1P). This catalytic action places ceramidases at the heart of the "sphingolipid rheostat," a critical balance that dictates cell fate decisions between apoptosis and survival. In numerous malignancies, the upregulation of ceramidase activity disrupts this balance, suppressing ceramide-induced cell death and promoting S1P-driven proliferation, inflammation, angiogenesis, and metastasis. This aberrant signaling confers a significant survival advantage to cancer cells and is a key mechanism of resistance to conventional chemotherapy and radiotherapy. Consequently, ceramidases, particularly acid ceramidase (AC), represent a compelling class of therapeutic targets. This technical guide provides a comprehensive exploration of ceramidase function in oncology, detailing the underlying signaling pathways, outlining field-proven methodologies for their study, and discussing the therapeutic potential of their inhibition.
The Sphingolipid Rheostat: A Decisive Balance in Cell Fate
Sphingolipids are no longer viewed as mere structural components of cellular membranes; they are critical bioactive molecules that govern a wide array of cellular processes.[1][2] At the core of sphingolipid signaling lies the dynamic equilibrium between ceramide and sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat."[3][4]
-
Ceramide (Pro-Death Signal): Ceramide is a central hub molecule in sphingolipid metabolism.[1] Its accumulation, often triggered by cellular stresses like DNA damage, oxidative stress, chemotherapy, or radiation, initiates signaling cascades that promote cell cycle arrest, senescence, and, most notably, apoptosis.[1][5][6] Ceramide exerts its tumor-suppressive functions by activating protein phosphatases (like PP1 and PP2A), which in turn dephosphorylate and regulate key proteins in cell survival pathways, and by directly influencing mitochondrial outer membrane permeabilization to trigger the intrinsic apoptotic pathway.[2][5]
-
Sphingosine-1-Phosphate (S1P) (Pro-Survival Signal): In stark contrast, S1P is a potent tumor-promoting lipid.[1] It functions both as an intracellular second messenger and as an extracellular ligand for a family of five G-protein-coupled receptors (S1PR1-5).[1] Activation of these receptors promotes cancer hallmarks, including cell survival, proliferation, migration, angiogenesis, and inflammation, while suppressing apoptosis.[1][7]
Ceramidases are the enzymes that directly control this rheostat. By hydrolyzing ceramide, they simultaneously deplete the pro-apoptotic signal and generate the substrate (sphingosine) for sphingosine kinases (SphK) to produce the pro-survival signal, S1P.[7][8] This pivotal function makes ceramidase activity a critical determinant of a cancer cell's response to therapeutic intervention.[2]
The Human Ceramidase Family
Humans express five distinct ceramidases, categorized by the pH at which they exhibit optimal catalytic activity.[9][10][11] Their different subcellular localizations and regulatory mechanisms allow for precise spatial and temporal control over sphingolipid signaling.
| Ceramidase | Gene | Optimal pH | Subcellular Localization | Key Roles in Cancer |
| Acid Ceramidase (AC) | ASAH1 | Acidic (4.5-5.0) | Lysosome | Overexpressed in many cancers (prostate, melanoma, glioblastoma); promotes chemo/radioresistance, proliferation, and metastasis.[1][2][9][12][13] |
| Neutral Ceramidase (NC) | ASAH2 | Neutral (7.0-7.5) | Plasma Membrane, Golgi | Implicated in colon cancer progression; regulates WNT/β-catenin pathway; involved in dietary sphingolipid metabolism.[7][9][14][15] |
| Alkaline Ceramidase 1 (ACER1) | ACER1 | Alkaline (8.0-9.5) | Endoplasmic Reticulum | Primarily involved in skin biology and keratinocyte differentiation.[16] |
| Alkaline Ceramidase 2 (ACER2) | ACER2 | Alkaline (8.0-9.5) | Golgi Apparatus | Upregulated in hepatocellular carcinoma; promotes cell growth and migration; mediates DNA damage response.[9][17][18] |
| Alkaline Ceramidase 3 (ACER3) | ACER3 | Alkaline (7.5-8.5) | Endoplasmic Reticulum | Associated with hepatocellular carcinoma and acute myeloid leukemia; activates AKT/BAX pathway.[9] |
Dysregulation of Ceramidase Function in Cancer Progression
The overexpression and hyperactivity of ceramidases, particularly acid ceramidase (AC), are common features across a wide range of human cancers and contribute directly to multiple cancer hallmarks.[19]
Driving Proliferation and Resisting Apoptosis
The primary oncogenic function of ceramidase is to shift the sphingolipid rheostat in favor of S1P. This has two major consequences:
-
Suppression of Ceramide-Mediated Apoptosis: Cancer therapies, including chemotherapy and radiation, often rely on inducing cellular stress to elevate ceramide levels and trigger apoptosis.[2][6] Cancer cells with high ceramidase activity can efficiently hydrolyze this ceramide, rendering them resistant to treatment.[4][20] This has been demonstrated in prostate cancer, melanoma, and head and neck cancers.[2][4][21]
-
Activation of S1P-Receptor Signaling: The resulting S1P is often exported from the cell where it can signal in an autocrine or paracrine fashion through S1P receptors. This engagement activates potent pro-survival and proliferative signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are central drivers of tumor growth.[2][9]
Promoting Metastasis and Angiogenesis
Beyond cell survival, the ceramidase-S1P axis is implicated in tumor progression. Overexpression of acid ceramidase in prostate cancer cells was shown to increase cell migration and adherence to extracellular matrix components like collagen and fibronectin.[1] Furthermore, the S1P produced can act as a chemoattractant for tumor cells and stimulate the migration of endothelial cells, promoting the formation of new blood vessels (angiogenesis) that supply the growing tumor.[1][5]
Therapeutic Targeting of Ceramidases
The central role of ceramidases in promoting cancer cell survival and resistance makes them highly attractive therapeutic targets. The primary strategy is inhibition, which aims to simultaneously increase levels of pro-apoptotic ceramide and decrease levels of pro-survival S1P.[3][20][22]
A number of small molecule inhibitors have been developed and show significant promise in preclinical studies.[23]
| Inhibitor | Target(s) | Type | Reported Preclinical Effects |
| B13 | AC | Ceramide Analog | Induces apoptosis in prostate and colon cancer cells; sensitizes tumors to radiation.[4][6] |
| LCL521 | AC | Small Molecule | Enhances radiosensitivity in colorectal cancer cell lines.[19][24] |
| Carmofur | AC | Small Molecule | Kills glioblastoma stem-like cells with high efficiency; crosses the blood-brain barrier.[13] |
| Ceranib-2 | AC, NC | Small Molecule (Non-lipid) | Induces ceramide accumulation, inhibits cell proliferation, and delays tumor growth in a syngeneic mouse model.[4] |
| D-e-MAPP | ACER2 | Ceramide Analog | Reduces cell growth in human liver cancer cells.[24] |
A key therapeutic insight is that ceramidase inhibitors can act as potent sensitizers to conventional therapies.[23] By preventing the degradation of stress-induced ceramide, these inhibitors can restore a cancer cell's ability to undergo apoptosis in response to chemotherapy or radiation, thereby overcoming a critical resistance mechanism.[2][20]
Methodologies for Investigating Ceramidase Function
Studying the role of ceramidases requires a multi-faceted approach combining molecular biology, biochemistry, and cell-based functional assays. The following protocols provide a robust framework for characterizing ceramidase expression, activity, and its functional consequences in a cancer research setting.
Sources
- 1. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid Ceramidase Up-regulation in Prostate Cancer: Role in Tumor Development and Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutral ceramidase: Advances in mechanisms, cell regulation, and roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Acid ceramidase as a therapeutic target in metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Role of neutral ceramidase in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The role of ACER2 in intestinal sphingolipid metabolism and gastrointestinal cancers [frontiersin.org]
- 18. Human alkaline ceramidase 2 promotes the growth, invasion, and migration of hepatocellular carcinoma cells via sphingomyelin phosphodiesterase acid‐like 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sphingolipids and acid ceramidase as therapeutic targets in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acid ceramidase inhibition: a novel target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 23. Inhibitors of Ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ceramide Metabolism Enzymes—Therapeutic Targets against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Principles of Small Molecule-Mediated Ceramidase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ceramidases are critical enzymes that regulate the cellular levels of bioactive sphingolipids, particularly the pro-apoptotic lipid ceramide and its pro-survival metabolite, sphingosine. The balance between these molecules, often termed the "sphingolipid rheostat," is a key determinant of cell fate.[1][2] Dysregulation of ceramidase activity is implicated in numerous pathologies, including cancer, inflammation, and metabolic diseases, making these enzymes compelling targets for therapeutic intervention.[3][4] This guide provides an in-depth exploration of the core principles and methodologies for inhibiting ceramidases with small molecules. We will dissect the enzymatic mechanisms, survey the chemical classes of inhibitors, detail the experimental workflows for their discovery and characterization, and discuss the future landscape of this promising field.
The Central Role of Ceramidases in Sphingolipid Metabolism
To effectively inhibit an enzyme, one must first understand its biological context. Ceramidases (CDases) are a family of hydrolases that catalyze the cleavage of the N-acyl linkage in ceramide to produce sphingosine and a free fatty acid.[5][6] This reaction is a pivotal control point in sphingolipid metabolism. Ceramide itself is a central hub, generated through multiple pathways in response to cellular stress, inflammatory signals, and other stimuli.[3][7] An accumulation of ceramide often pushes a cell towards growth arrest and apoptosis.[1][7]
Conversely, the product of ceramidase activity, sphingosine, can be phosphorylated by sphingosine kinases (SKs) to form sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule that promotes cell survival, proliferation, and migration.[1][8] Therefore, by degrading ceramide, ceramidases tip the sphingolipid rheostat towards a pro-survival state.[9] This makes their inhibition a rational strategy to increase intracellular ceramide levels and induce apoptosis, particularly in cancer cells where ceramidases are often overexpressed.[7][9][10]
In humans, five distinct ceramidases have been identified, categorized by their optimal pH for activity:
-
Acid Ceramidase (ASAH1): A lysosomal enzyme.
-
Neutral Ceramidase (ASAH2): Its subcellular localization is still debated.
-
Alkaline Ceramidase 1 (ACER1/ASAH3)
-
Alkaline Ceramidase 2 (ACER2/ASAH3L)
Each of these isozymes presents a unique target for small molecule intervention.
Signaling Pathway Overview
The following diagram illustrates the critical position of ceramidases within the sphingolipid metabolic pathway.
Caption: The Sphingolipid Rheostat.
The Catalytic Machinery of Ceramidases: A Target for Inhibition
Understanding the catalytic mechanism of ceramidases is fundamental to designing effective inhibitors. While the specifics vary between the different classes (acid, neutral, alkaline), a common theme for neutral and alkaline ceramidases is their reliance on a catalytic metal ion, typically zinc (Zn²⁺).[5][11][12][13]
Mechanism of Zn²⁺-Dependent Ceramidases (Neutral & Alkaline):
-
Substrate Binding: The ceramide molecule enters the active site.
-
Metal Coordination: The carbonyl oxygen of the amide bond in ceramide coordinates with the active site Zn²⁺ ion. This polarizes the carbonyl group, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: A water molecule, activated by a nearby basic residue (e.g., a histidine), acts as the nucleophile and attacks the carbonyl carbon. This forms a tetrahedral transition state.[13]
-
Protonation & Collapse: A nearby acidic residue (e.g., an aspartate) protonates the nitrogen of the amide bond, making it a better leaving group (sphingosine). The tetrahedral intermediate then collapses.
-
Product Release: The bond is cleaved, releasing sphingosine and the fatty acid.[13]
Mechanism of Acid Ceramidase: Acid ceramidase operates via a different mechanism, employing a cysteine-mediated, N-terminal nucleophile (Ntn) hydrolase strategy.[5] This involves an autocatalytic cleavage event to generate a catalytic cysteine residue at the N-terminus of one of its subunits, which then acts as the primary nucleophile to attack the ceramide's amide bond.
This mechanistic divergence is a critical consideration for inhibitor design, as it dictates the types of chemical functionalities that will effectively interact with the active site of each ceramidase class. For instance, metal-chelating compounds may effectively inhibit neutral and alkaline ceramidases but would be ineffective against acid ceramidase.[12]
Classes of Small Molecule Ceramidase Inhibitors
The development of ceramidase inhibitors has evolved from substrate-mimicking first-generation compounds to highly potent, non-lipid-like second-generation molecules.[6]
Ceramide Analogues (First Generation)
These inhibitors are structurally based on the natural substrate, ceramide. They typically act as competitive inhibitors, binding to the active site but are either non-hydrolyzable or hydrolyzed very slowly.
-
N-oleoylethanolamine (NOE): One of the earliest described ceramide-mimicking inhibitors.[1] While it effectively increases cellular ceramide levels, it suffers from off-target effects, including the inhibition of ceramide glucosylation.[1]
-
B13 and D-MAPP: These are more water-soluble and potent analogues. B13, in particular, is a selective inhibitor of acid ceramidase with an IC₅₀ of 10 µM in some cell lines, leading to ceramide accumulation and apoptosis.[1]
While valuable as research tools, these lipid-like inhibitors often have poor pharmacological properties (e.g., low solubility, poor bioavailability), which has limited their clinical development.[7][9]
Non-Lipidic, Structurally Unrelated Inhibitors (Second Generation)
High-throughput screening (HTS) of small molecule libraries has led to the discovery of novel, non-ceramide-like scaffolds. These compounds often possess more "drug-like" properties and can exhibit greater potency and selectivity.
-
Carmofur: Identified through screening, carmofur is an effective acid ceramidase inhibitor.[10][14] This discovery paved the way for the development of related potent inhibitors like benzoxazolone and dioxypyrimidine carboxamides.[10][14]
-
Ceranibs (Ceranib-1 and Ceranib-2): These quinolinone-based compounds were identified as novel inhibitors of human ceramidase activity.[1][7] They inhibit ceramidase activity in cell-based assays, lead to the accumulation of various ceramide species, and reduce S1P levels.[7] Ceranib-2 showed in vivo antitumor activity, establishing it as a significant lead compound.[7][8]
Summary of Key Inhibitors
| Inhibitor Class | Example(s) | Target(s) | Typical IC₅₀ | Key Features |
| Ceramide Analogue | N-oleoylethanolamine (NOE) | aCDase, Alk-CDase | Micromolar (µM) | First-generation; off-target effects.[1] |
| B13 | aCDase (selective) | ~10 µM | Induces apoptosis; improved solubility.[1] | |
| Non-Lipidic | Carmofur | aCDase | Micromolar (µM) | Structurally unrelated to ceramide.[10][14] |
| Ceranib-2 | General CDase | ~28 µM (cell-based) | Potent analogue; in vivo activity.[1][7] | |
| ARN14974 | aCDase | 79 nM | Potent benzoxazolone carboxamide.[15] |
Experimental Workflows for Inhibitor Discovery & Characterization
A robust and logical workflow is essential for the successful identification and validation of novel ceramidase inhibitors. This process moves from broad, high-throughput screening to detailed mechanistic studies.
Caption: Workflow for Ceramidase Inhibitor Discovery.
Primary Screening: In Vitro Enzyme Activity Assays
The goal of the primary screen is to rapidly test large compound libraries to identify initial "hits." The most common method is a fluorogenic assay.[10][14]
Principle: A synthetic ceramide analogue is used where the fatty acid portion is linked to a fluorophore and a quencher. In its intact state, the molecule does not fluoresce. Upon cleavage by ceramidase, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Protocol: Fluorogenic Acid Ceramidase HTS Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for the target enzyme (e.g., pH 4.5 for acid ceramidase).
-
Enzyme Stock: Use recombinant human acid ceramidase or lysate from cells overexpressing the enzyme.
-
Substrate: Use a fluorogenic substrate such as Rbm14-12.[16]
-
Compound Plate: Prepare a 384-well plate with test compounds serially diluted in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of assay buffer to each well.
-
Add 50 nL of compound solution from the compound plate.
-
Add 5 µL of the enzyme solution to initiate the reaction. Incubate for 15 minutes at 37°C.
-
Add 5 µL of the fluorogenic substrate solution to start the measurement.
-
Self-Validation: Include controls:
-
Negative Control: DMSO only (no inhibitor) = 100% activity.
-
Positive Control: A known ceramidase inhibitor (e.g., Carmofur) = 0% activity.
-
-
-
Data Acquisition:
-
Read the fluorescence intensity over time (e.g., every 2 minutes for 30 minutes) using a plate reader (e.g., Excitation = 355 nm, Emission = 460 nm).[8]
-
-
Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive) / (Rate_Negative - Rate_Positive)).
-
Hits are identified as compounds showing significant inhibition (e.g., >50%).
-
Secondary Assays: IC₅₀ Determination and Selectivity
Hits from the primary screen are advanced to determine their potency (IC₅₀) and selectivity.
-
IC₅₀ Determination: The fluorogenic assay is repeated with a range of concentrations for each hit compound (typically an 8- to 12-point dose-response curve). The IC₅₀ value, the concentration at which 50% of the enzyme's activity is inhibited, is calculated by fitting the data to a four-parameter logistic curve.
-
Selectivity Profiling: The IC₅₀ of the compound is determined against other ceramidase isozymes (neutral, alkaline) and other related hydrolases to ensure the inhibitor is specific to the intended target.[17] This is crucial to minimize off-target effects.
Mechanism of Action (MoA) and Cellular Target Engagement
Once a potent and selective inhibitor is identified, its mechanism of action must be elucidated.
-
Enzyme Kinetics: By measuring the reaction rate at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. This plot helps determine if the inhibitor is competitive (binds to the active site), non-competitive (binds to an allosteric site), or uncompetitive.
-
Cell-Based Assays: It is critical to confirm that the inhibitor is active in a cellular context.[18][19]
-
Treat cultured cells (e.g., a cancer cell line known to overexpress the target ceramidase) with the inhibitor.[10]
-
After incubation, lyse the cells and measure the levels of endogenous sphingolipids (ceramide, sphingosine, S1P) using liquid chromatography-mass spectrometry (LC-MS).
-
A successful inhibitor should cause a significant increase in ceramide levels and a corresponding decrease in sphingosine and S1P.[7]
-
Challenges and Future Directions
The development of ceramidase inhibitors holds immense therapeutic promise, but challenges remain.
-
Selectivity: Achieving high selectivity among the five human ceramidase isozymes is difficult but essential to avoid unintended biological consequences.
-
Bioavailability: Many potent inhibitors have poor pharmacokinetic properties, hindering their translation into effective drugs. The development of non-lipidic inhibitors like the ceranibs is a major step toward overcoming this hurdle.[9]
-
Transmembrane Targets: The alkaline ceramidases are integral membrane proteins, which makes them particularly challenging to target with small molecules. Recent development of novel fluorescent substrates is paving the way for discovering the first drug-like inhibitors for these enzymes.
The future of the field lies in the use of structure-based drug design, leveraging crystal structures of ceramidases to rationally design highly potent and selective inhibitors.[5][17] Furthermore, combining ceramidase inhibitors with existing chemotherapies is a promising strategy to re-sensitize resistant tumors and enhance therapeutic efficacy.[6][7][9]
References
-
Kim, Y., et al. (2011). Mechanistic Insights into the Hydrolysis and Synthesis of Ceramide by Neutral Ceramidase. Journal of Biological Chemistry. [Link]
-
Saied, E. M., & Arenz, C. (2014). Small Molecule Inhibitors of Ceramidases. Cellular Physiology and Biochemistry. [Link]
-
Yi, J. K., et al. (2018). Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases. bioRxiv. [Link]
-
Yi, J. K., et al. (2022). Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases. PLOS One. [Link]
-
Yi, J. K., et al. (2018). Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases. bioRxiv. [Link]
-
Ali, A., et al. (2021). Role of Ceramidases in Sphingolipid Metabolism and Human Diseases. MDPI. [Link]
-
Saied, E. M., & Arenz, C. (2014). Small molecule inhibitors of ceramidases. PubMed. [Link]
-
He, X., et al. (1999). A fluorescence-based high-performance liquid chromatographic assay to determine acid ceramidase activity. PubMed. [Link]
-
Saied, E. M., & Arenz, C. (2015). Inhibitors of Ceramidases. PubMed. [Link]
-
Granier, S. M., et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. [Link]
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. AACR Journals. [Link]
-
Brown, B. S., et al. (2022). Neutral ceramidase-active site inhibitor chemotypes and binding modes. PMC. [Link]
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. PMC. [Link]
-
Casas, J., et al. (2020). Click and count: specific detection of acid ceramidase activity in live cells. RSC Publishing. [Link]
-
Coant, N., & Obeid, L. M. (2022). Measurement of neutral ceramidase activity in vitro and in vivo. PubMed. [Link]
-
Casas, J., et al. (2020). Click and count: specific detection of acid ceramidase activity in live cells. PubMed Central. [Link]
-
Ortega, A., et al. (2022). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. NIH. [Link]
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. ResearchGate. [Link]
-
Ortega, A., et al. (2022). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Taylor & Francis Online. [Link]
-
Bedia, C., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. ResearchGate. [Link]
-
Liu, X., et al. (2008). Acid ceramidase inhibition: a novel target for cancer therapy. King's College London. [Link]
Sources
- 1. karger.com [karger.com]
- 2. Small molecule inhibitors of ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Mechanistic Insights into the Hydrolysis and Synthesis of Ceramide by Neutral Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Ceramidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases | Semantic Scholar [semanticscholar.org]
- 12. Alkaline ceramidase catalyzes the hydrolysis of ceramides via a catalytic mechanism shared by Zn2+-dependent amidases | PLOS One [journals.plos.org]
- 13. biorxiv.org [biorxiv.org]
- 14. tandfonline.com [tandfonline.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Click and count: specific detection of acid ceramidase activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ceranib-1: Modulating Sphingolipid Metabolism to Influence Programmed Cell Death
Abstract
The intricate balance of bioactive sphingolipids, particularly the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P), serves as a critical rheostat in determining cellular fate.[1][2] At the fulcrum of this balance are the ceramidase enzymes, which catalyze the hydrolysis of ceramide into sphingosine, the direct precursor to S1P.[3] This guide provides an in-depth technical overview of Ceranib-1, a small molecule inhibitor of ceramidase activity.[4][5] By blocking this key enzymatic step, Ceranib-1 causes an intracellular accumulation of various ceramide species while depleting sphingosine and S1P, thereby shifting the sphingolipid rheostat decisively towards cell death.[1][5] We will explore the core mechanism of Ceranib-1, its profound and often complex implications for the primary programmed cell death pathways—apoptosis, necroptosis, and autophagy—and provide validated experimental protocols for researchers to investigate these effects in their own model systems. This document is intended for cell biologists, pharmacologists, and drug development professionals seeking to understand and leverage the modulation of sphingolipid metabolism as a therapeutic strategy.
The Sphingolipid Rheostat: A Fulcrum of Cell Fate
Sphingolipids are not merely structural components of cellular membranes; they are pivotal signaling molecules that regulate a vast array of cellular processes, including proliferation, senescence, inflammation, and programmed cell death.[6][7] The concept of the "sphingolipid rheostat" posits that the relative intracellular concentrations of ceramide and sphingosine-1-phosphate (S1P) dictate a cell's decision to survive or die.[1][8]
-
Ceramide , the central hub of sphingolipid metabolism, is a potent inducer of cell cycle arrest and apoptosis.[7][9] Its levels can rise through three primary pathways: the de novo synthesis pathway in the endoplasmic reticulum, the breakdown of sphingomyelin at the plasma membrane by sphingomyelinases, and the salvage pathway that recycles complex sphingolipids.[10][11][12]
-
Sphingosine-1-Phosphate (S1P) , conversely, promotes cell survival, proliferation, and migration.[6][7] It is generated through the phosphorylation of sphingosine, a reaction catalyzed by sphingosine kinases (SK1 and SK2).[1]
The enzymes that directly link these two opposing molecules are the ceramidases . This family of hydrolases, categorized by their optimal pH (acid, neutral, and alkaline), catalyzes the cleavage of ceramide into sphingosine and a free fatty acid.[3][13] By controlling the rate of ceramide degradation, ceramidases are critical regulators of the sphingolipid rheostat and, consequently, cellular homeostasis.[3][14] Overexpression of ceramidases, particularly acid ceramidase (aCDase), is a common feature in various human cancers, helping them evade apoptosis and resist chemotherapy.[6]
Ceranib-1: Mechanism of Action as a Cerimidase Inhibitor
Ceranib-1 is a non-lipid small molecule identified through high-throughput screening as a direct inhibitor of ceramidase activity.[1][5] Its primary mechanism is to block the enzymatic hydrolysis of ceramide, preventing its conversion to sphingosine.[6] This intervention has two major and immediate biochemical consequences:
-
Accumulation of Endogenous Ceramides: By inhibiting the primary catabolic route, Ceranib-1 treatment leads to a significant, dose-dependent increase in the intracellular levels of multiple ceramide species.[1][8]
-
Depletion of Sphingosine and S1P: As the production of sphingosine is blocked, the substrate pool for sphingosine kinases diminishes, leading to a corresponding decrease in the levels of pro-survival S1P.[1][8]
This dual effect robustly shifts the ceramide/S1P ratio in favor of ceramide, pushing the cell towards a pro-death fate. Ceranib-1 and its more potent, widely studied analog, Ceranib-2, have become invaluable chemical probes for elucidating the downstream consequences of ceramide accumulation.[1][15]
| Compound | Target | IC₅₀ (Cell-Based Ceramidase Assay) | IC₅₀ (Antiproliferative, SKOV3 cells) | Reference(s) |
| Ceranib-1 | Ceramidases | ~55 µM | ~3.9 µM | [1][4] |
| Ceranib-2 | Ceramidases | ~28 µM | ~0.73 µM | [1][8] |
Ceranib-1's Impact on Programmed Cell Death Pathways
The accumulation of ceramide following Ceranib-1 treatment initiates a cascade of signaling events that profoundly impact the major cell death modalities.
Potent Induction of Apoptosis
Ceramide is a well-established second messenger in the induction of apoptosis.[16] Treatment with ceramidase inhibitors like Ceranib-1 and Ceranib-2 consistently triggers apoptotic cell death in a wide range of cancer cell lines.[1][5][15] The underlying mechanisms are multifaceted and involve the activation of key stress-signaling pathways. Studies have shown that ceranib-induced apoptosis can proceed via:
-
Activation of Stress-Activated Protein Kinases (SAPK/JNK) and p38 MAPK pathways , which are key mediators of stress-induced apoptosis.[17]
-
Inhibition of the pro-survival Akt signaling pathway , which removes a critical brake on apoptotic machinery.[17]
-
Engagement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways , indicating a broad-spectrum activation of cell death programs.[17]
A Nuanced Role in Necroptosis
Necroptosis is a regulated, caspase-independent form of cell death that is morphologically necrotic. Its role in pathophysiology is complex, contributing to both host defense and inflammatory disease.[18] The influence of sphingolipids here is more nuanced. Intriguingly, studies using mouse embryonic fibroblasts have shown that the genetic deletion of neutral ceramidase (nCDase) actually protects cells from necroptosis induced by nutrient and energy deprivation. This protection was associated with an increase in protective autophagy and mitophagy. This suggests that the products of nCDase activity (sphingosine and/or S1P) may be required for the execution of necroptosis in certain contexts. Therefore, a logical hypothesis is that Ceranib-1, by inhibiting nCDase, may be protective against specific necroptotic stimuli, highlighting that its effects are not universally pro-death across all cell death modalities.
Complex Modulation of Autophagy
Autophagy is a cellular recycling process that can promote either survival or death depending on the context. Ceramide's role in autophagy is similarly dualistic. On one hand, high levels of specific ceramides (e.g., C18-ceramide) have been shown to target autophagosomes directly to mitochondria, inducing a lethal form of mitochondrial clearance known as mitophagy, which culminates in cell death.[19] On the other hand, as seen in the nCDase knockout model, enhanced autophagic flux can be a protective mechanism against stress.[20] Ceranib-1 can therefore be utilized as a tool to dissect these context-dependent outcomes. By elevating total cellular ceramides, it may trigger lethal mitophagy in some systems, while in others, the resulting metabolic stress might induce a protective autophagic response.
Methodologies for Investigating Ceranib-1's Cellular Effects
To rigorously characterize the impact of Ceranib-1, a multi-parametric approach is essential. The following protocols provide validated, step-by-step methodologies for assessing the primary cellular outcomes of ceramidase inhibition.
Protocol 4.1: Determination of Antiproliferative Effects via MTS Assay
This protocol quantifies the effect of Ceranib-1 on cell viability and proliferation over time, allowing for the determination of an IC₅₀ value.
Causality: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of color is directly proportional to the number of living cells, providing a robust measure of cytotoxicity. A 72-hour endpoint is standard for assessing antiproliferative effects.[1]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of Ceranib-1 in complete culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., from 20 µM down to 0.1 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2X Ceranib-1 serial dilutions to the appropriate wells. This results in a final 1X concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of "medium only" blank wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of Ceranib-1 concentration and use non-linear regression to calculate the IC₅₀ value.
-
Protocol 4.2: Assessment of Apoptosis via Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantitatively distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it specifically labels early apoptotic cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can therefore only enter and stain late apoptotic or necrotic cells where membrane integrity is compromised.[21][22]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with Ceranib-1 at 1X and 2X the predetermined IC₅₀ for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Carefully collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express. Combine all cells, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
-
Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic/dead cells.
-
Protocol 4.3: Monitoring Autophagosome Formation via LC3B Western Blot
This assay detects the conversion of the soluble form of Microtubule-associated protein 1A/1B-light chain 3 (LC3B-I) to its lipidated, autophagosome-associated form (LC3B-II).
Causality: Upon autophagy induction, cytosolic LC3B-I is conjugated to phosphatidylethanolamine to form LC3B-II. LC3B-II is then recruited to the membranes of forming autophagosomes.[19] An increase in the LC3B-II/LC3B-I ratio or the amount of LC3B-II relative to a loading control is a widely accepted indicator of increased autophagosome formation.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with Ceranib-1 (e.g., at the IC₅₀ concentration) for various time points (e.g., 6, 12, 24 hours). Include vehicle and positive controls (e.g., starvation or rapamycin).
-
Autophagy Flux Control (Crucial): For a parallel set of wells, co-treat with Ceranib-1 and an autophagy inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 4 hours of the experiment. This blocks the degradation of autophagosomes, allowing for the measurement of autophagic flux rather than just static autophagosome levels.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel to resolve the LC3B-I (~16 kDa) and LC3B-II (~14 kDa) bands.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify band intensity using densitometry. A significant increase in LC3B-II in the Bafilomycin A1 co-treated samples compared to the Ceranib-1 only samples indicates a functional induction of autophagic flux.
Conclusion and Future Perspectives
Ceranib-1 is a powerful pharmacological tool that provides direct access to the central node of sphingolipid metabolism. By inhibiting ceramidases, it forces an accumulation of pro-apoptotic ceramide, offering a clear and potent method for inducing cell death in numerous experimental models, particularly in oncology.[5][23] However, its influence extends beyond simple apoptosis, revealing nuanced and context-dependent roles in necroptosis and autophagy.[20] The protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to explore these complex signaling networks. The continued investigation of Ceranib-1 and the development of next-generation ceramidase inhibitors hold significant promise, not only for advancing our fundamental understanding of programmed cell death but also for the rational design of novel therapeutics targeting diseases of cellular imbalance.[1][7]
References
-
MetwareBio. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. [Link]
-
Kitatani, K., Idkowiak-Baldys, J., & Hannun, Y. A. (2008). The sphingolipid salvage pathway in ceramide metabolism and signaling. Cellular signalling, 20(6), 1010–1018. [Link]
-
ResearchGate. Basic pathways of ceramide metabolism and interrelationship of... [Link]
-
Sentelle, R. D., & Bieberich, E. (2021). The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy. International journal of molecular sciences, 22(11), 5678. [Link]
-
Ali, A., Ahmad, A., & Arafat, K. (2021). Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration. International journal of molecular sciences, 22(19), 10379. [Link]
-
Sundaram, K., Mather, A. R., Marimuthu, S., Shah, P. P., Snider, A. J., Obeid, L. M., Hannun, Y. A., Beverly, L. J., & Siskind, L. J. (2016). Loss of neutral ceramidase protects cells from nutrient- and energy-deprivation-induced cell death. The Biochemical journal, 473(10), 1473–1485. [Link]
-
ResearchGate. Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2. [Link]
-
Taha, T. A., Mullen, T. D., & Obeid, L. M. (2006). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Biochimica et biophysica acta, 1758(12), 2027–2036. [Link]
-
Springer Nature Experiments. Detecting Apoptosis, Autophagy, and Necrosis. [Link]
-
Draper, J. M., Xia, Z., Smith, R. A., Smith, C. D. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-61. [Link]
-
Mao, C., & Obeid, L. M. (2008). Ceramidases, roles in sphingolipid metabolism and in health and disease. Advances in experimental medicine and biology, 688, 114-31. [Link]
-
Draper, J. M., Xia, Z., Smith, R. A., & Smith, C. D. (2011). Discovery and evaluation of inhibitors of human ceramidase. Molecular cancer therapeutics, 10(11), 2052–2061. [Link]
-
Dojindo. Detect Cell Death: Apoptosis, Necrosis & Ferroptosis. [Link]
-
Gavin Publishers. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. [Link]
-
Arenz, C. (2014). Small Molecule Inhibitors of Ceramidases. Cellular Physiology and Biochemistry, 34(1), 1-14. [Link]
-
Grafen, A., Avota, E., Schneider-Schaulies, S. (2022). The Sphingolipid Inhibitors Ceranib-2 and SKI-II Reduce Measles Virus Replication in Primary Human Lymphocytes: Effects on mTORC1 Downstream Signaling. Frontiers in Immunology, 13, 843939. [Link]
-
Fulciniti, M., et al. (2021). Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma. Haematologica, 106(12), 3139-3151. [Link]
-
Shamseddine, A. A., Clarke, C. J., Carroll, B., & Obeid, L. M. (2015). Neutral ceramidase-active site inhibitor chemotypes and binding modes. Biochimica et biophysica acta, 1851(9), 1146–1154. [Link]
-
Penn State. Discovery and evaluation of inhibitors of human ceramidase. [Link]
-
Semantic Scholar. Discovery and Evaluation of Inhibitors of Human Ceramidase. [Link]
-
ResearchGate. Discovery and Evaluation of Inhibitors of Human Ceramidase. [Link]
-
Vejselova Sezer, C., Kutlu, H. M., & Kus, G. (2016). Examining impacts of ceranib-2 on the proliferation, morphology and ultrastructure of human breast cancer cells. Cytotechnology, 68(6), 2545–2554. [Link]
-
Okazaki, T. (2018). Cell death/survival signal by ceramide and sphingosine-1-phosphate. Methods in molecular biology, 1730, 169-175. [Link]
-
de Bree, C., et al. (2022). Acid ceramidase regulates innate immune memory. Cell Reports, 39(11), 110943. [Link]
-
Vethakanraj, H. S., Gondha, C., & Chitra, J. (2018). Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα. Anticancer drugs, 29(1), 50–60. [Link]
-
Dadsena, S., & Bockelmann, S. (2021). Ceramides and their roles in programmed cell death. Cell Communication and Signaling, 19(1), 1-17. [Link]
-
Zhang, T., et al. (2017). Role of necroptosis in autophagy signaling during hepatic ischemia and reperfusion. Cellular Signalling, 36, 13-24. [Link]
-
Sentelle, R. D., et al. (2012). Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy. Nature chemical biology, 8(10), 831-838. [Link]
Sources
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neutral ceramidase-active site inhibitor chemotypes and binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 10. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 11. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ceramides and their roles in programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of necroptosis in autophagy signaling during hepatic ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Loss of neutral ceramidase protects cells from nutrient- and energy -deprivation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Detect Cell Death: Apoptosis, Necrosis & Ferroptosis DOJINDO LABORATORIES [dojindo.com]
- 23. gavinpublishers.com [gavinpublishers.com]
Methodological & Application
Application Notes and Protocols for Ceranib-1 in Ovarian Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Sphingolipid Rheostat in Ovarian Cancer with Ceranib-1
Ovarian cancer remains a significant challenge in oncology, often characterized by late-stage diagnosis and the development of chemoresistance. A growing body of evidence points to the dysregulation of sphingolipid metabolism as a key contributor to ovarian cancer progression and survival. The cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is a critical determinant of cell fate.[1][2][3] In many cancer cells, including those of ovarian origin, this balance is shifted towards S1P, promoting proliferation and resistance to apoptosis.
Ceranib-1 is a potent, cell-permeable inhibitor of ceramidases, the enzymes responsible for hydrolyzing ceramide to sphingosine, the precursor of S1P.[1][3][4][5] By inhibiting ceramidase activity, Ceranib-1 effectively shifts the sphingolipid rheostat towards the accumulation of intracellular ceramides.[1][4][5] This elevation in ceramide levels can, in turn, trigger anti-proliferative and pro-apoptotic signaling cascades, making Ceranib-1 a promising therapeutic agent for investigation in ovarian cancer. These application notes provide a comprehensive guide to utilizing Ceranib-1 in ovarian cancer cell proliferation assays, from understanding its mechanism of action to detailed experimental protocols.
Mechanism of Action: Ceranib-1 and the Ceramide-Induced Signaling Cascade
Ceranib-1's primary mechanism of action is the inhibition of neutral ceramidase, leading to an accumulation of various ceramide species within the cell.[1][4] This accumulation is the initiating event for a cascade of downstream signaling events that collectively suppress cell proliferation and induce apoptosis.
The elevated ceramide levels can activate several key downstream effectors:
-
Protein Phosphatase 2A (PP2A): Ceramide can directly activate PP2A, a tumor suppressor protein.[6] Activated PP2A can dephosphorylate and inactivate pro-survival proteins such as Akt, thereby inhibiting downstream signaling pathways that promote cell growth and proliferation.[6][7]
-
Mitochondrial Apoptosis Pathway: Ceramide can translocate to the mitochondria and promote the formation of pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.[6]
-
JNK/p38 MAPK Pathway: Ceramide accumulation can induce cellular stress, leading to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[5][8] These pathways are involved in mediating stress responses that can culminate in cell cycle arrest and apoptosis.
-
p53-Dependent Apoptosis: In some cellular contexts, ceramide accumulation has been shown to induce the expression and phosphorylation of the tumor suppressor protein p53, a key regulator of apoptosis.[5][9]
The following diagram illustrates the signaling pathway initiated by Ceranib-1-induced ceramide accumulation in ovarian cancer cells.
Caption: Ceranib-1 Signaling Pathway in Ovarian Cancer Cells.
Experimental Protocols: Assessing the Anti-Proliferative Effects of Ceranib-1
The following protocols provide detailed, step-by-step methodologies for evaluating the impact of Ceranib-1 on the proliferation of ovarian cancer cells.
Ovarian Cancer Cell Line Selection and Culture
The choice of cell line is critical for the relevance of the study. Ovarian cancer is a heterogeneous disease, and different cell lines represent various subtypes and molecular characteristics.
| Cell Line | Histological Subtype | Key Characteristics | Recommended Use |
| SKOV3 | Adenocarcinoma | High resistance to some chemotherapeutic agents. Commonly used for in vitro and in vivo studies.[10][11] | General screening, studies on chemoresistance. |
| OVCAR-3 | Adenocarcinoma | Expresses estrogen and progesterone receptors. Forms ascites in vivo.[11] | Studies involving hormonal regulation, in vivo modeling. |
| A2780 | Undifferentiated | Sensitive to cisplatin. Often used in studies of chemo-sensitivity.[11] | Investigating synergy with platinum-based drugs. |
| IGROV1 | Adenocarcinoma | Well-characterized for genetic and molecular features.[11] | Mechanistic studies requiring detailed molecular context. |
| ES2 | Clear Cell Carcinoma | Represents a less common but aggressive subtype.[11] | Studies focused on specific histological subtypes. |
General Cell Culture Protocol:
-
Culture ovarian cancer cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
Preparation of Ceranib-1 Stock Solution
Ceranib-1 is soluble in DMSO.[5]
-
Prepare a high-concentration stock solution of Ceranib-1 (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Proliferation Assay Workflow
The following diagram outlines the general workflow for assessing the effect of Ceranib-1 on ovarian cancer cell proliferation.
Caption: General Workflow for Ceranib-1 Cell Proliferation Assay.
Detailed Assay Protocols
This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[12][13]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of Ceranib-1 in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest Ceranib-1 treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared Ceranib-1 dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
The XTT assay is another tetrazolium-based colorimetric assay where the reduction of XTT by viable cells produces a soluble formazan product.[3][14][15][16]
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed ovarian cancer cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of Ceranib-1 and a vehicle control as described above.
-
Incubate the plate for the desired duration (24, 48, or 72 hours).
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).[16]
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of the samples at 450-500 nm using a microplate reader.
This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.[2][17][18][19][20]
Materials:
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed and treat ovarian cancer cells with Ceranib-1 as described in the previous protocols.
-
Towards the end of the treatment period (e.g., the last 2-4 hours of a 24-hour treatment), add BrdU labeling reagent to each well at the manufacturer's recommended concentration.
-
Incubate the plate for 2-4 hours to allow for BrdU incorporation.
-
Carefully remove the culture medium and fix the cells by adding the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[17]
-
Remove the fixing/denaturing solution and add the anti-BrdU antibody to each well. Incubate for 1-2 hours at room temperature.
-
Wash the wells several times with a wash buffer to remove any unbound antibody.
-
Add the enzyme substrate to each well and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (media only) from the absorbance of all other wells.
-
Normalization: Express the results as a percentage of the vehicle-treated control cells.
-
% Proliferation = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC50 Determination: Plot the percentage of proliferation against the log of the Ceranib-1 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of Ceranib-1 that inhibits cell proliferation by 50%.
Expected Results: Treatment of ovarian cancer cells with Ceranib-1 is expected to result in a dose-dependent decrease in cell proliferation. The IC50 value for Ceranib-1 in SKOV3 ovarian cancer cells has been reported to be approximately 3.9 µM after a 72-hour treatment.[1][5]
Troubleshooting and Considerations
-
DMSO Toxicity: Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used.
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure that the cells are in the logarithmic growth phase throughout the experiment and that the control wells do not become over-confluent.
-
Incubation Time: The optimal incubation time with Ceranib-1 may vary between different cell lines. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most effective treatment duration.
-
Assay Linearity: For each cell line and assay, it is important to establish a linear relationship between the cell number and the measured signal to ensure the validity of the results.
Conclusion
Ceranib-1 represents a valuable tool for investigating the role of the sphingolipid rheostat in ovarian cancer. By inhibiting ceramidase and promoting ceramide accumulation, Ceranib-1 provides a targeted approach to induce anti-proliferative and pro-apoptotic effects in ovarian cancer cells. The protocols outlined in these application notes offer a robust framework for researchers to explore the therapeutic potential of Ceranib-1 and to further elucidate the intricate signaling pathways that govern ovarian cancer cell proliferation and survival.
References
-
Draper, B. K., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061. [Link]
-
Domcke, S., et al. (2016). Characterization of ovarian cancer cell lines as in vivo models for preclinical studies. Gynecologic Oncology, 142(1), 147-155. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
Chen, C. I., et al. (2013). Mechanisms of ceramide-induced COX-2-dependent apoptosis in human ovarian cancer OVCAR-3 cells partially overlapped with resveratrol. Journal of Cellular Biochemistry, 114(8), 1841-1852. [Link]
-
Kolesnick, R. (2018). Ceramide Signaling and p53 Pathways. Journal of Cellular Physiology, 233(5), 3733-3738. [Link]
-
Bio-protocol. (2017). MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Outlines of ceramide-driven signaling pathways. Retrieved from [Link]
-
Provost, J. (2015). XTT Proliferation Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]
-
Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Creative Bioarray. (n.d.). Bivariate Cell Cycle Assay (BrdU/PI). Retrieved from [Link]
-
Wang, C., et al. (2018). Characterization of ovarian cancer cells and tissues by Fourier transform infrared spectroscopy. BMC Cancer, 18(1), 779. [Link]
-
Ince, T. A., et al. (2015). Type-Specific Cell Line Models for Type-Specific Ovarian Cancer Research. PLOS ONE, 10(9), e0137652. [Link]
-
Samad, F., & Hester, C. M. (2022). Roles and therapeutic targeting of ceramide metabolism in cancer. Cancers, 14(11), 2758. [Link]
Sources
- 1. Comparative Analysis of Primary Ovarian Cancer Cells and Established Cell Lines as a New Tool for Studies on Ovarian Cancer Cell Complexity [mdpi.com]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of ovarian cancer cell lines as in vivo models for preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of ovarian cancer cells and tissues by Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. atcc.org [atcc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Ceranib 1 treatment for inducing cell cycle arrest
Application Note & Protocol
Ceranib-1: A Potent Inhibitor of Ceramidase for Inducing Cell Cycle Arrest in Vitro
Abstract
This document provides a comprehensive guide for researchers on the use of Ceranib-1, a small molecule inhibitor of ceramidases, to induce cell cycle arrest in cultured cells. We delve into the underlying mechanism of action, focusing on the critical role of the sphingolipid rheostat in determining cell fate. Detailed, field-tested protocols for Ceranib-1 preparation, cell treatment, and downstream analysis of cell cycle arrest via flow cytometry are provided. This guide is intended to equip researchers in oncology, cell biology, and drug development with the foundational knowledge and practical methodologies to effectively utilize Ceranib-1 as a tool to probe sphingolipid signaling and modulate cell proliferation.
Part 1: Scientific Background & Mechanism of Action
The Sphingolipid Rheostat: A Critical Regulator of Cell Fate
Sphingolipids are not merely structural components of the cell membrane; they are critical bioactive signaling molecules that regulate fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] The balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), is a crucial determinant of a cell's fate. This balance is often referred to as the "ceramide/S1P rheostat".[4][5][6]
-
Ceramide: Generally functions as a pro-apoptotic and anti-proliferative signaling molecule.[7][8] Elevated intracellular levels of ceramide can trigger cell cycle arrest and programmed cell death.[4][9]
-
Sphingosine-1-Phosphate (S1P): In contrast, S1P promotes cell survival, proliferation, and migration.[4][5][8]
The enzyme ceramidase is a pivotal controller of this rheostat. It catalyzes the hydrolysis of ceramide into sphingosine, which is subsequently phosphorylated by sphingosine kinases to form S1P.[4][5][7] By breaking down ceramide, ceramidase activity shifts the rheostat towards a pro-survival and pro-proliferative state. Consequently, ceramidases are often overexpressed in various cancers and are considered promising therapeutic targets.[4][8][10]
Ceranib-1: Mechanism of Action
Ceranib-1 is a non-lipid small molecule that functions as a potent inhibitor of human ceramidase activity.[4][11] By blocking ceramidase, Ceranib-1 prevents the breakdown of ceramide. This intervention leads to two primary biochemical consequences:
-
Accumulation of Intracellular Ceramide: Inhibition of the primary catabolic enzyme for ceramide results in a significant increase in its endogenous levels.[4][11]
-
Depletion of Sphingosine and S1P: With ceramide hydrolysis blocked, the substrate pool for sphingosine kinases is diminished, leading to a decrease in the production of pro-proliferative S1P.[4][11]
This dual effect decisively shifts the sphingolipid rheostat towards a ceramide-dominant, anti-proliferative state. The resulting accumulation of ceramide is the principal driver of the observed cell cycle arrest and, at higher concentrations or longer durations, apoptosis.[4][5]
Caption: Ceranib-1 inhibits ceramidase, causing ceramide accumulation and S1P depletion.
Part 2: Ceranib-1 Technical & Handling Specifications
Proper handling and storage of Ceranib-1 are paramount for ensuring experimental reproducibility and compound integrity.
| Parameter | Specification | Source(s) |
| Chemical Name | 3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone | |
| CAS Number | 328076-61-5 | |
| Molecular Formula | C₂₆H₂₁NO₃ | |
| Molecular Weight | 395.45 g/mol | |
| Appearance | Solid | N/A |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Stock Solution Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [11] |
| Solid Form Storage | Store at +4°C. |
Part 3: Application - Inducing Cell Cycle Arrest
The accumulation of ceramide following Ceranib-1 treatment has been demonstrated to inhibit cell proliferation by inducing arrest at various phases of the cell cycle.[4][12] While the specific phase of arrest (e.g., G0/G1 or G2/M) can be cell-type dependent, the overall anti-proliferative effect is robust.[4][9][13] For example, in the SKOV3 ovarian carcinoma cell line, Ceranib-1 inhibits proliferation with an IC₅₀ value of approximately 3.9 μM after 72 hours of treatment.[4]
This application makes Ceranib-1 an excellent pharmacological tool for:
-
Investigating the role of sphingolipid metabolism in cell cycle control.
-
Studying the downstream signaling pathways activated by endogenous ceramide accumulation.
-
Screening for synergistic effects with other anti-cancer agents.[4]
Part 4: Experimental Protocols
Protocol 4.1: Preparation of Ceranib-1 Stock Solution
Causality: A high-concentration, validated stock solution in an appropriate solvent like DMSO is essential for accurate and repeatable dosing in cell culture experiments. Using an inert solvent at a low final concentration in media minimizes solvent-induced artifacts.
Materials:
-
Ceranib-1 (solid form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Based on the molecular weight (395.45 g/mol ), calculate the mass of Ceranib-1 required to prepare a 10 mM stock solution.
-
Example: For 1 mL of a 10 mM stock, weigh out 3.95 mg of Ceranib-1.
-
-
Aseptically add the weighed Ceranib-1 to a sterile tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming (to 37°C) may assist dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label aliquots clearly with the compound name, concentration, date, and store at -20°C or -80°C.
Protocol 4.2: In Vitro Treatment of Adherent Cells
Causality: This protocol is designed to ensure cells are in an exponential growth phase when treated, allowing for clear observation of changes in cell cycle distribution and proliferation. A vehicle control is critical to distinguish the effects of Ceranib-1 from those of the DMSO solvent.
Materials:
-
Cultured cells of interest (e.g., SKOV3, MCF-7)
-
Complete cell culture medium
-
Ceranib-1 stock solution (10 mM in DMSO)
-
Sterile DMSO (for vehicle control)
-
Multi-well cell culture plates (e.g., 6-well plates for flow cytometry)
Procedure:
-
Seed cells in a 6-well plate at a density that will allow them to reach 50-60% confluency within 24 hours.
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
On the following day, prepare serial dilutions of Ceranib-1 in complete culture medium.
-
Working Concentrations: Based on published data, a starting range of 1 µM, 5 µM, 10 µM, and 20 µM is recommended.[4]
-
Vehicle Control: Prepare a control medium containing the same final concentration of DMSO as the highest dose of Ceranib-1 (e.g., if the 20 µM dose results in 0.2% DMSO, the vehicle control must contain 0.2% DMSO).
-
-
Remove the old medium from the cells and gently add the prepared media containing Ceranib-1 or the vehicle control.
-
Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 4.3: Validation of Cell Cycle Arrest via Flow Cytometry
Causality: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing a population of cells, one can quantify the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.
Caption: Workflow for assessing cell cycle arrest using flow cytometry.
Materials:
-
Treated cells from Protocol 4.2
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Harvesting: After treatment, collect the culture medium (which may contain floating, apoptotic cells). Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation: Centrifuge again, discard the PBS, and resuspend the pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells for at least 2 hours at 4°C for fixation (can be stored at -20°C for several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A). Gate on the single-cell population to exclude doublets.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Part 5: Data Interpretation & Expected Results
-
Cell Proliferation Assay: Treatment with Ceranib-1 is expected to show a dose-dependent decrease in cell viability/proliferation. For SKOV3 cells, the IC₅₀ is approximately 3.9 µM after 72 hours.[4]
-
Flow Cytometry: Compared to the vehicle-treated control group, cells treated with an effective dose of Ceranib-1 should show a significant increase in the percentage of cells in either the G0/G1 peak or the G2/M peak, with a corresponding decrease in the S-phase population. This demonstrates a block in cell cycle progression.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Example Cancer Cell Line | Vehicle (0.1% DMSO) | 55% | 30% | 15% |
| Example Cancer Cell Line | 10 µM Ceranib-1 | 75% ↑ | 10% ↓ | 15% |
Table depicts a hypothetical result showing G0/G1 arrest.
Part 6: Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No effect on cell cycle | 1. Compound inactivity.2. Cell line is resistant.3. Insufficient concentration or duration. | 1. Verify stock solution; use fresh compound.2. Test on a sensitive cell line (e.g., SKOV3).3. Perform a dose-response (1-50 µM) and time-course (24-72h) experiment. |
| High cytotoxicity / massive cell death | 1. Concentration is too high.2. Treatment duration is too long. | 1. Lower the concentration range.2. Shorten the incubation time (e.g., 12-24 hours) to observe cell cycle arrest before widespread apoptosis occurs. |
| Inconsistent results | 1. Repeated freeze-thaw of stock.2. Variation in cell seeding density or confluency at time of treatment. | 1. Use single-use aliquots of the stock solution.2. Standardize cell seeding protocols to ensure cells are in the exponential growth phase when treated. |
Part 7: References
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(10), 2052–2061. [Link]
-
Gomez-Larrauri, A., et al. (2020). Sphingolipids In Embryonic Development, Cell Cycle Regulation, And Stemness - Implications For Polyploidy In Tumors. Frontiers in Cell and Developmental Biology. [Link]
-
Merrill Jr, A. H. (1998). Sphingolipid metabolism and cell growth regulation. PubMed. [Link]
-
Grosch, S., et al. (2012). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. International Journal of Molecular Sciences. [Link]
-
Törnquist, K., et al. (2006). Cell cycle control of PDGF-induced Ca(2+) signaling through modulation of sphingolipid metabolism. PubMed. [Link]
-
Matos, G. (2020). Reciprocal regulation of cell cycle and sphingolipid metabolism. YouTube. [Link]
-
Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. PubMed. [Link]
-
van den Bossche, J., et al. (2022). Acid ceramidase regulates innate immune memory. PMC. [Link]
-
Draper, J. M., et al. (2011). Ceranib-1 and synthesis of Ceranib-2. ResearchGate. [Link]
-
Das, A., et al. (2018). Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα. PubMed. [Link]
-
Doan, V. Q., et al. (2020). Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration. MDPI. [Link]
-
Zhang, X., et al. (2005). Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells. World Journal of Gastroenterology. [Link]
-
Smith, C. D., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Washington State University Research Exchange. [Link]
-
Kim, J. H., et al. (1999). Biochemical and morphological identification of ceramide-induced cell cycle arrest and apoptosis in cultured granulosa cells. PubMed. [Link]
-
Panzade, G., et al. (2023). REV1 Loss Triggers a G2/M Cell-Cycle Arrest Through Dysregulation of Mitotic Regulators. MDPI. [Link]
-
Jayadev, S., et al. (1995). Role for ceramide in cell cycle arrest. Journal of Biological Chemistry. [Link]
-
Gangoiti, P., et al. (2002). Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages. Journal of Experimental Medicine. [Link]
-
Pokhrel, L., et al. (2020). Molecular mechanism of inhibition of acid ceramidase by carmofur. PMC. [Link]
Sources
- 1. Sphingolipids In Embryonic Development, Cell Cycle Regulation, And Stemness - Implications For Polyploidy In Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid metabolism and cell growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [rex.libraries.wsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanism of inhibition of acid ceramidase by carmofur - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical and morphological identification of ceramide-induced cell cycle arrest and apoptosis in cultured granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Ceramide Levels Following Treatment with Ceranib-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the accurate measurement of ceramide levels in biological samples following treatment with Ceranib-1, a potent inhibitor of ceramidase. We delve into the mechanism of Ceranib-1, offer a comparative analysis of current analytical methodologies, and provide detailed, field-proven protocols for sample preparation and analysis. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for specificity and sensitivity, supplemented with guidance on alternative techniques. This guide is designed to equip researchers with the necessary tools to robustly quantify changes in the ceramide profile, ensuring data integrity and reproducibility in studies investigating the sphingolipid rheostat.
Introduction: The Significance of Measuring Ceranib-1-Induced Ceramide Accumulation
Ceramides are a class of bioactive sphingolipids that serve as central signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, inflammation, and senescence.[1][2][3] The intracellular concentration of ceramide is tightly regulated by a network of enzymes that control its synthesis and degradation. The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate.[4][5]
Ceranib-1 is a small molecule inhibitor of ceramidases, the enzymes responsible for hydrolyzing ceramide into sphingosine.[4][6][7] By blocking this catabolic pathway, Ceranib-1 treatment leads to the intracellular accumulation of various ceramide species and a concurrent decrease in sphingosine and S1P levels.[5] This targeted perturbation makes Ceranib-1 a valuable tool for studying the downstream effects of elevated ceramide levels and a potential therapeutic agent in oncology and other fields.[8][9]
Accurate quantification of ceramide species after Ceranib-1 treatment is therefore essential to:
-
Confirm the on-target effect of the inhibitor.
-
Elucidate the specific ceramide species involved in downstream signaling.
-
Determine dose-response relationships and therapeutic windows.
-
Investigate mechanisms of action in various disease models.
This guide addresses the technical challenges associated with ceramide analysis, which stem from their low abundance and the complexity of lipid profiles in biological matrices.[1] We provide a logical framework for method selection and detailed protocols to ensure high-quality, reproducible results.
Mechanism of Action: How Ceranib-1 Modulates the Sphingolipid Pathway
To appreciate the importance of measuring specific lipid species, it is crucial to understand the biochemical context. Ceramide sits at the hub of sphingolipid metabolism. Its levels are increased either through de novo synthesis or by the hydrolysis of sphingomyelin by sphingomyelinases (SMases). Conversely, ceramidases hydrolyze ceramide to sphingosine, which can then be phosphorylated by sphingosine kinases (SKs) to form S1P.[4]
Ceranib-1 directly inhibits neutral and acid ceramidases, effectively damming the pathway that leads from ceramide to sphingosine.[4][10] This action shifts the sphingolipid rheostat towards an accumulation of pro-apoptotic ceramides. The resulting elevation in specific ceramide species, such as C14, C24, and C26 ceramides, has been documented in cell-based assays.[4]
Caption: Ceranib-1 inhibits ceramidase, causing ceramide accumulation.
Method Selection: Choosing the Right Tool for Ceramide Quantification
The selection of an analytical method depends on the specific research question, required sensitivity, desired specificity, and available instrumentation. While several techniques exist, they differ significantly in their capabilities.[11]
| Method | Principle | Advantages | Disadvantages | Best For |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation.[1] | Gold Standard. High sensitivity, high specificity, ability to resolve and quantify individual ceramide species (lipidomics).[1][12][13] | Requires expensive instrumentation and significant expertise in method development and data analysis.[14] | Detailed lipidomic profiling, absolute quantification of specific ceramide species, biomarker discovery. |
| HPLC | Chromatographic separation with UV or fluorescence detection, often requiring derivatization.[15][16][17] | Good resolution, widely available instrumentation, relatively non-destructive.[1] | Lower sensitivity and specificity than LC-MS/MS, may not distinguish closely related species, derivatization adds complexity.[18] | Quantifying total ceramide or specific, abundant species when mass spectrometry is unavailable. |
| ELISA | Competitive immunoassay using antibodies against ceramide.[19][20] | High throughput, simple protocol, no complex instrumentation required.[21] | Measures total ceramide, cannot distinguish between different acyl chain species; potential for cross-reactivity.[19][22] | High-throughput screening for changes in total ceramide levels; validating general trends. |
For studying the effects of Ceranib-1, LC-MS/MS is the highly recommended method due to its ability to precisely quantify the accumulation of distinct ceramide species, which may have different biological functions.[4]
Experimental Workflow and Detailed Protocols
A robust experimental workflow is critical for obtaining reliable and reproducible data. The following diagram outlines the key stages from sample generation to final analysis.
Caption: Standard workflow for ceramide analysis after Ceranib-1 treatment.
Protocol 4.1: Lipid Extraction from Cultured Cells (Modified Bligh & Dyer)
This protocol is based on a well-established method for separating lipids from aqueous and other organic cellular components, ensuring high recovery of ceramides.[2][12]
Materials:
-
Cultured mammalian cells (e.g., in a 10 cm dish)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
HPLC-grade solvents: Methanol, Chloroform, Water
-
Internal Standard (IS) solution: e.g., C17:0 Ceramide (a non-naturally occurring species) in ethanol.[2][12]
-
Glass vials or microcentrifuge tubes resistant to organic solvents
-
Cell scraper
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: a. Aspirate the culture medium from the dish. b. Wash the cell monolayer twice with 5 mL of ice-cold PBS to remove residual medium. c. Add 1 mL of fresh, ice-cold PBS to the dish and gently dislodge the cells using a cell scraper. d. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Cell Lysis & Initial Extraction: a. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. b. Carefully discard the supernatant. Resuspend the cell pellet in 100 µL of ice-cold HPLC-grade water. c. To the 100 µL cell lysate, add 375 µL of a Chloroform:Methanol (1:2, v/v) mixture. d. Crucial Step: Add a known amount of your internal standard (e.g., 50 pmol of C17-Ceramide). The IS is essential for correcting for sample loss during extraction and for absolute quantification.[12][23] e. Vortex the mixture vigorously for 1 minute to ensure complete lysis and mixing.
-
Phase Separation: a. Add 125 µL of chloroform and vortex for 1 minute. b. Add 125 µL of HPLC-grade water and vortex for another minute. c. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at room temperature to achieve clear phase separation. You will observe two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: a. Carefully aspirate the lower organic phase using a glass Pasteur pipette or a syringe and transfer it to a new, clean glass vial. Be extremely careful not to disturb the protein interface between the two layers. b. Dry the collected organic phase completely under a gentle stream of nitrogen or using a vacuum concentrator.
-
Sample Storage & Reconstitution: a. The dried lipid film can be stored at -80°C until analysis. b. Prior to LC-MS/MS analysis, reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., Methanol or Acetonitrile/Isopropanol mixture).[12]
Protocol 4.2: Ceramide Quantification by LC-MS/MS
This protocol provides a general framework for LC-MS/MS analysis. Specific parameters must be optimized for the instrument in use. The method relies on Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[23][24]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm particle size).[23][25]
-
Mobile Phase A: Water with 0.2% formic acid and 1 mM ammonium formate.[12][26]
-
Mobile Phase B: Acetonitrile/2-Propanol (e.g., 60:40, v/v) with 0.2% formic acid.[12]
-
Gradient: A gradient from a lower percentage of Mobile Phase B to a high percentage is used to elute the ceramides based on their hydrophobicity. A typical run might start at 50% B, ramp to 100% B over several minutes, hold at 100% B, and then re-equilibrate.[12]
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For each ceramide species, a specific precursor-to-product ion transition is monitored. The precursor ion is typically the protonated molecule [M+H]⁺, and the characteristic product ion for ceramides is often m/z 264, corresponding to the sphingoid backbone after loss of the fatty acyl chain.[24][27]
-
Example Transitions:
-
C16:0 Ceramide: m/z 538.5 → 264.3
-
C17:0 Ceramide (IS): m/z 552.5 → 264.3
-
C18:0 Ceramide: m/z 566.6 → 264.3
-
C24:0 Ceramide: m/z 650.7 → 264.3
-
C24:1 Ceramide: m/z 648.7 → 264.3
-
-
-
Instrument Settings: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and collision energy for each MRM transition to maximize signal intensity.
Data Analysis, Validation, and Interpretation
5.1. Quantification
Absolute quantification is achieved by creating a calibration curve.[12]
-
Prepare a series of calibration standards with known concentrations of each ceramide species of interest.
-
Spike each standard with the same, constant amount of the internal standard (e.g., C17-Ceramide) that was added to the experimental samples.
-
Analyze the standards by LC-MS/MS.
-
For each point on the curve, calculate the ratio of the peak area of the analyte (e.g., C16-Ceramide) to the peak area of the internal standard.
-
Plot this ratio against the known concentration of the analyte to generate a linear regression curve.
-
Calculate the peak area ratio for your unknown samples and use the calibration curve's equation to determine their ceramide concentrations.
5.2. Method Validation
To ensure the trustworthiness of your results, the analytical method should be validated.[28] Key validation parameters, as guided by regulatory principles, include:[24][29]
-
Linearity: The range over which the assay is accurate.
-
Precision and Accuracy: Assessed using quality control (QC) samples at low, medium, and high concentrations.[24]
-
Recovery: The efficiency of the extraction process.[12]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.[12]
-
Stability: Ensure ceramides are stable during sample preparation and storage.
5.3. Interpretation of Results
Following treatment with Ceranib-1, you should expect to see:
-
A significant increase in the concentration of multiple endogenous ceramide species compared to vehicle-treated controls. Studies have shown increases in C14, C24, and C26 ceramides, among others.[4]
-
A corresponding decrease in the levels of sphingosine and S1P, confirming the on-target effect of the inhibitor.[4][6]
-
The magnitude of the change will be dose- and time-dependent.
References
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-2061. Retrieved from [Link]
-
Assay Genie. (n.d.). Ceramide ELISA Kit. Retrieved from [Link]
-
Antibodies.com. (n.d.). Ceramide ELISA Kit (A326471). Retrieved from [Link]
-
LabMart Limited. (n.d.). Human Ceramide ELISA Kit. Retrieved from [Link]
-
Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry, 401(1), 154-161. Retrieved from [Link]
-
Xin, L., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Retrieved from [Link]
-
Iwamori, M., & Costello, C. (2000). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Journal of Lipid Research, 41(4), 643-649. Retrieved from [Link]
-
Groener, J. E., et al. (2007). HPLC for Simultaneous Quantification of Total Ceramide, Glucosylceramide, and Ceramide Trihexoside Concentrations in Plasma. Clinical Chemistry, 53(4), 750-753. Retrieved from [Link]
-
Butters, T. D., et al. (2002). Synthesis of novel internal standards for the quantitative determination of plasma ceramide trihexoside in Fabry disease by tandem mass spectrometry. FEBS Letters, 515(1-3), 171-176. Retrieved from [Link]
-
Bui, H. H., et al. (2014). Development and validation of LC–MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry, 406(3), 845-852. Retrieved from [Link]
-
Klánová, K., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry. Analytica Chimica Acta, 1101, 70-79. Retrieved from [Link]
-
Lipidomicstandards.org. (n.d.). Method Validation. Retrieved from [Link]
-
Kim, M., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Applied Sciences, 12(19), 9831. Retrieved from [Link]
-
Holčapek, M., & Ovčačíková, M. (2018). Lipidomic Analysis. Analytical Chemistry, 90(9), 5449-5458. Retrieved from [Link]
-
Kim, Y., et al. (2013). Simultaneous HPLC analysis of ceramide and dihydroceramide in human hairs. Journal of Chromatographic Science, 51(8), 735-740. Retrieved from [Link]
-
Zhang, R., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of over 900 lipid molecular species in human plasma. Journal of Lipid Research, 63(6), 100218. Retrieved from [Link]
-
Cyberlipid. (n.d.). Preparation of ceramides. Retrieved from [Link]
-
Li, J., et al. (2002). Separation and detection of ceramides by HPLC followed by evaporative light-scattering detection and thin layer chromatography. Tsinghua Science and Technology, 7(6), 660-664. Retrieved from [Link]
-
ResearchGate. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Retrieved from [Link]
-
Gangoiti, P., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research, 63(12), 100295. Retrieved from [Link]
-
ResearchGate. (2002). Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Retrieved from [Link]
-
Wang, Y., et al. (2023). Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]
-
Cyberlipid. (n.d.). Quantification of ceramides. Retrieved from [Link]
-
Diva-portal.org. (2025). Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com. Retrieved from [Link]
-
ResearchGate. (n.d.). Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2. Retrieved from [Link]
-
Pillai, M. S., et al. (2022). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. Molecules, 27(19), 6296. Retrieved from [Link]
-
Majumder, S., et al. (2018). Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα. Anti-cancer Drugs, 29(1), 50-60. Retrieved from [Link]
-
Gaggbrewer, T. F., et al. (2019). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Journal of Oleo Science, 68(1), 1-12. Retrieved from [Link]
-
Kim, M. J., et al. (2017). Ceramidases, roles in sphingolipid metabolism and in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(10), 1166-1178. Retrieved from [Link]
Sources
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 18. Separation and detection of ceramides by HPLC followed by evaporative light-scattering detection and thin layer chromatography | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 19. assaygenie.com [assaygenie.com]
- 20. Universal Ceramide ELISA Kit (A326471) [antibodies.com]
- 21. Human Ceramide ELISA Kit | LabMart Limited [labmartgh.com]
- 22. mybiosource.com [mybiosource.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 26. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. lipidomicstandards.org [lipidomicstandards.org]
- 29. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Applications of Ceranib-1 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist: This document provides a comprehensive guide for the preclinical in vivo evaluation of Ceranib-1, a small molecule inhibitor of neutral ceramidase. Due to the limited public availability of specific in vivo protocols for Ceranib-1, this guide integrates established principles of small molecule drug administration with specific data extrapolated from its more extensively studied analog, Ceranib-2. The methodologies herein are designed to be robust, reproducible, and grounded in the principles of scientific rigor, providing a solid foundation for investigating the therapeutic potential of Ceranib-1 in relevant animal models.
Section 1: Ceranib-1 - Mechanism of Action and Properties
Ceranib-1 is a non-lipid inhibitor of ceramidase activity.[1] By blocking the hydrolysis of ceramide, Ceranib-1 elevates intracellular levels of various ceramide species while decreasing the downstream bioactive lipids sphingosine and sphingosine-1-phosphate (S1P).[2][3] This modulation of the ceramide/S1P "rheostat" is critical, as ceramide accumulation is strongly associated with inducing cellular apoptosis and growth arrest, whereas S1P promotes survival and proliferation.[1][4] This mechanism makes neutral ceramidase an attractive therapeutic target in diseases characterized by excessive cell growth and survival, such as cancer.[5][6]
The Sphingolipid Rheostat & Ceranib-1's Point of Intervention
Caption: Ceranib-1 inhibits neutral ceramidase (nCDase), blocking ceramide hydrolysis.
Physicochemical Properties of Ceranib-1
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₁NO₃ | [3] |
| Molecular Weight | 395.45 g/mol | [3] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Storage | Store at +4°C (solid) or -80°C (in solution) | [2][3] |
| In Vitro IC₅₀ | ~3.9 µM (SKOV3 ovarian cancer cells) | [1][3] |
Section 2: Preclinical Study Design - Key Considerations
A robust in vivo study begins with a clear, logical design. The lack of published in vivo data for Ceranib-1 necessitates a careful, stepwise approach, often beginning with dose-finding studies before proceeding to efficacy models.
Selection of Animal Models: The choice of animal model should be driven by the therapeutic hypothesis. Neutral ceramidase has been implicated in several pathologies:
-
Oncology: Elevated neutral ceramidase expression has been noted in colorectal cancer.[7][8] Xenograft models using human colorectal cancer cell lines or syngeneic models in immunocompetent mice are appropriate.[5] The analog Ceranib-2 has shown efficacy in a JC murine mammary adenocarcinoma model.[9][10]
-
Inflammatory & Metabolic Diseases: The role of sphingolipids in inflammation and metabolic disorders is an active area of research.[7] Models of inflammatory bowel disease or diet-induced obesity could be considered.
General Experimental Workflow
Caption: A phased approach for in vivo evaluation of Ceranib-1.
Section 3: Formulation and Administration of Ceranib-1
Ceranib-1 is a hydrophobic molecule, making its formulation for aqueous in vivo administration a critical step.[3][11] The goal is to create a stable, injectable suspension or solution that maximizes bioavailability while minimizing vehicle-associated toxicity.
Protocol 1: Preparation of Ceranib-1 Stock Solution
Rationale: A concentrated stock solution in a strong organic solvent like DMSO is the first step. This stock can then be diluted into the final injection vehicle.
Materials:
-
Ceranib-1 powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical tubes
Procedure:
-
Weigh the desired amount of Ceranib-1 powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 50-100 mM).[3]
-
Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months.[2]
Protocol 2: Formulation for Intraperitoneal (IP) Dosing
Rationale: Intraperitoneal (IP) injection is a common route for administering experimental therapeutics in rodents. A multi-component vehicle is required to keep hydrophobic compounds like Ceranib-1 in suspension. The following formulation is based on common vehicles used for similar small molecules, including Ceranib-2.[1][9]
Vehicle Components & Their Purpose:
| Component | Purpose | Typical % (v/v) |
| DMSO | Primary solvent for the drug | 5-10% |
| Tween® 80 / Kolliphor® EL | Surfactant to aid solubility and prevent precipitation | 5-10% |
| Propylene Glycol (PG) or PEG400 | Co-solvent to improve stability | 20-40% |
| Saline (0.9% NaCl) or PBS | Aqueous base to make up the final volume | 50-60% |
Procedure:
-
On the day of injection, thaw a fresh aliquot of the Ceranib-1 DMSO stock solution.
-
In a sterile tube, add the vehicle components in the following order, vortexing between each addition: a. Tween® 80 or Kolliphor® EL b. Propylene Glycol or PEG400 c. The required volume of Ceranib-1 DMSO stock. d. Saline or PBS, added slowly while vortexing to prevent precipitation.
-
The final solution should be a clear or slightly opalescent, homogenous mixture. If significant precipitation occurs, the formulation must be optimized (e.g., by adjusting component ratios).
-
Warm the final formulation to room temperature before injection to minimize animal discomfort.[12]
-
Administer to the animal immediately after preparation. Always prepare this formulation fresh.
Section 4: In Vivo Dosing and Monitoring
Protocol 3: Determination of Maximum Tolerated Dose (MTD)
Rationale: Before conducting efficacy studies, it is essential to determine the MTD. This is the highest dose that can be administered without causing unacceptable toxicity or side effects (e.g., >15-20% body weight loss, severe clinical signs).[13][14] This study informs the dose selection for subsequent, longer-term experiments.
Study Design:
-
Animals: Use the same species, strain, and sex of mice as planned for the efficacy study (e.g., female Balb/c mice).[9] Use a small number of animals per group (n=3).[15]
-
Dose Escalation: Start with a conservative dose and escalate in subsequent groups. Based on Ceranib-2 data (20-50 mg/kg), a reasonable range for Ceranib-1 might be 10, 25, and 50 mg/kg.[9]
-
Administration: Administer the drug via the intended route (e.g., IP injection) daily for 5-7 days.[9]
-
Monitoring:
-
Body Weight: Measure daily.
-
Clinical Observations: Record signs of toxicity daily (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).
-
Mortality: Check animals at least twice daily.
-
Procedure:
-
Acclimate animals for at least one week before the study begins.
-
Randomize animals into dose groups, including a "vehicle only" control group.
-
On Day 0, record baseline body weights and begin daily dosing.
-
Continue daily dosing and monitoring for the planned duration (e.g., 7 days).
-
The MTD is defined as the highest dose at which no mortality occurs and the average body weight loss does not exceed 20%, with any clinical signs of toxicity being mild and transient.[13]
Section 5: Pharmacodynamic (PD) Biomarker Analysis
Rationale: To confirm that Ceranib-1 is engaging its target in vivo, it is crucial to measure the biochemical consequences of neutral ceramidase inhibition. The expected pharmacodynamic effect is an increase in the substrate (ceramide) and a decrease in the products (sphingosine and S1P) within the target tissue (e.g., tumor) or plasma.[1][16]
Protocol 4: Tissue Collection and Processing
Procedure:
-
At the study endpoint, euthanize animals according to approved IACUC protocols.
-
Collect tissues of interest (e.g., tumor, liver, plasma) as rapidly as possible.
-
Flash-freeze tissues in liquid nitrogen immediately after collection to halt metabolic activity.[17]
-
Store frozen samples at -80°C until lipid extraction.
Protocol 5: Lipid Extraction for Sphingolipid Analysis
Rationale: Accurate measurement of sphingolipids requires their efficient extraction from the complex biological matrix. Methods like the Folch or Bligh-Dyer extraction are standard for separating lipids into an organic phase for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]
Materials:
-
Frozen tissue samples
-
Homogenizer or bead beater
-
Chloroform
-
Methanol
-
Ice-cold water
-
Centrifuge
Procedure (Modified Folch Method):
-
Weigh a small piece of frozen tissue (~50 mg) and place it in a homogenization tube.[17]
-
Add an ice-cold solution of chloroform:methanol (2:1, v:v). The volume should be approximately 20 times the tissue weight.[17]
-
Homogenize the tissue until no visible solids remain. Keep the sample on ice throughout.
-
Add ice-cold water to the homogenate to achieve a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v) to induce phase separation.[17]
-
Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid film in an appropriate solvent for LC-MS/MS analysis (e.g., ACN/IPA/H₂O).[19]
-
Analyze samples via a validated LC-MS/MS method to quantify specific ceramide and sphingosine species.
Pharmacodynamic Analysis Workflow
Section 6: References
-
Guidelines for Intraperitoneal Injection in Mice | PDF. Scribd. [Link]
-
Discovery and Evaluation of Inhibitors of Human Ceramidase. PMC, NIH. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
-
Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. University of Arizona Research, Innovation & Impact. [Link]
-
Intraperitoneal Injection in Mice | Animals in Science. Queen's University. [Link]
-
SOP: Mouse Intraperitoneal Injection. Research and Innovation | Virginia Tech. [Link]
-
Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer. PMC, NIH. [Link]
-
Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration. PMC, PubMed Central. [Link]
-
Role of Ceramidases in Sphingolipid Metabolism and Human Diseases. MDPI. [Link]
-
Ceramidases, roles in sphingolipid metabolism and in health and disease. PMC, NIH. [Link]
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. MDPI. [Link]
-
Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. MDPI. [Link]
-
Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. NIH. [Link]
-
Discovery and Evaluation of Inhibitors of Human Ceramidase. ResearchGate. [Link]
-
LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study. NIH. [Link]
-
Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC, NIH. [Link]
-
Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment. NCBI. [Link]
-
Functions of neutral ceramidase in the Golgi apparatus. PMC, PubMed Central, NIH. [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. IONTOX. [Link]
-
Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. YouTube. [Link]
-
Discovery and Evaluation of Inhibitors of Human Ceramidase. AACR Journals. [Link]
-
Discovery and evaluation of inhibitors of human ceramidase. PubMed, NIH. [Link]
-
Use of hydrophobins in formulation of water insoluble drugs for oral administration | Request PDF. ResearchGate. [Link]
-
Comparison of a ceramidase inhibitor (ceranib-2) with C2 ceramide and cisplatin on cytotoxicity and apoptosis of glioma cells. SciSpace. [Link]
-
New drug-formulation method may lead to smaller pills. MIT News. [Link]
-
Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Pharmacology Discovery Services. [Link]
-
Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma. Haematologica. [Link]
-
ECETOC Guidance on Dose Selection. ECETOC. [Link]
-
Maximum Tolerable Dose Study Services. Reaction Biology. [Link]
-
Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2. ResearchGate. [Link]
-
High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. NIH. [Link]
-
Inhibitors of Ceramidases. PubMed. [Link]
-
Click and count: specific detection of acid ceramidase activity in live cells. PubMed Central. [Link]
Sources
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Neutral Ceramidase: advances in mechanisms, cell regulation, and roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions of neutral ceramidase in the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ceranib-2 (Ceramidase inhibitor) - Echelon Biosciences [echelon-inc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma | Haematologica [haematologica.org]
- 17. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 18. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | MDPI [mdpi.com]
Application Notes & Protocols: Ceranib-1 as a Chemical Probe for Ceramidase Activity
Introduction: Targeting the Sphingolipid Rheostat
The dynamic balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) acts as a critical cellular switch, often termed the "sphingolipid rheostat," which dictates cell fate decisions like proliferation, cell cycle arrest, and apoptosis.[1][2] Ceramidases are the pivotal enzymes that control this balance by catalyzing the hydrolysis of ceramide into sphingosine, the direct precursor of S1P.[3] Dysregulation of ceramidase activity is implicated in numerous pathologies, including cancer, where elevated activity can confer resistance to chemotherapy.[4]
Ceranib-1 is a potent, cell-permeable, non-lipid small molecule inhibitor of ceramidase activity.[1] Its discovery provided a valuable pharmacological tool to investigate the functional roles of ceramidases and the consequences of shifting the sphingolipid rheostat towards ceramide accumulation. This guide provides a comprehensive overview of Ceranib-1's mechanism and detailed protocols for its application as a chemical probe in cellular and biochemical assays.
Mechanism of Action
Ceranib-1 functions by inhibiting the activity of one or more cellular ceramidases. This enzymatic blockade prevents the breakdown of endogenous ceramides. The direct biochemical consequences are a dose-dependent accumulation of multiple ceramide species and a corresponding decrease in the downstream metabolites sphingosine and S1P.[1][5] This induced shift in the ceramide:S1P ratio can trigger various downstream cellular responses, including cell cycle arrest and apoptosis, making Ceranib-1 a powerful tool for studying these pathways.[1][2]
Caption: The Sphingolipid Rheostat and the action of Ceranib-1.
Physicochemical Properties and Handling
Proper handling and storage of Ceranib-1 are critical for experimental reproducibility.
| Property | Data | Source |
| Chemical Name | 3-phenylacryloyl-4-phenyl-1H-quinolin-2-one | [1] |
| CAS Number | 328076-61-5 | [5] |
| Molecular Formula | C₂₄H₁₇NO₂ | [5] |
| Molecular Weight | 351.4 g/mol | [5] |
| Appearance | Solid powder | - |
| Solubility | Soluble in DMSO (e.g., up to 25 mg/mL) | [5] |
| Powder Storage | Store at -20°C for up to 3 years. | [5] |
| Stock Solution Storage | Prepare stock solutions in anhydrous DMSO. Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation. | [5] |
Expert Insight: Ceranib-1 has poor aqueous solubility. Therefore, a concentrated stock solution in a non-aqueous solvent like DMSO is required. When diluting into aqueous cell culture media or assay buffers, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including the vehicle control.
Application Protocols
The following protocols are based on established methodologies and should be optimized for your specific cell type and experimental conditions.[1][2]
General Experimental Workflow
A typical cell-based experiment involves several key stages, from preparation to data acquisition.
Caption: A generalized workflow for cell-based assays using Ceranib-1.
Protocol: Cell-Based Ceramidase Activity Assay
This protocol measures the ability of Ceranib-1 to inhibit total cellular ceramidase activity using a fluorogenic substrate.
Causality: The goal is to measure direct enzyme inhibition. A 24-hour incubation is chosen to allow Ceranib-1 to enter the cells and engage its target, while being short enough to minimize confounding effects from cell death, which typically occurs over a longer time course.[1] Parallel cytotoxicity testing is essential to validate that any observed decrease in fluorescence is due to enzyme inhibition, not cell death.
Materials:
-
Cells of interest (e.g., SKOV3 ovarian cancer cells)[1]
-
96-well, black, clear-bottom tissue culture plates
-
Ceranib-1 (DMSO stock)
-
Fluorogenic ceramidase substrate (e.g., NBD C12-ceramide)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
MTS or similar cell viability reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a near-confluent monolayer after 24 hours.
-
Incubation: Culture cells for 24 hours at 37°C, 5% CO₂.
-
Preparation of Treatment Media: Prepare serial dilutions of Ceranib-1 in complete culture medium containing the fluorogenic ceramidase substrate at its recommended final concentration. Also, prepare a vehicle control medium containing DMSO and the substrate.
-
Treatment: Remove the old medium from the cells and add 100 µL of the treatment or vehicle control media to the appropriate wells.
-
Inhibition: Incubate the plate for 24 hours at 37°C, 5% CO₂.[1][2]
-
Fluorescence Measurement: Measure the increase in fluorescence resulting from the hydrolysis of the substrate according to the manufacturer's specifications (e.g., Excitation = 355 nm, Emission = 460 nm for some substrates).[2]
-
Parallel Cytotoxicity Assay: In a parallel plate prepared under identical conditions (but without the fluorescent substrate), assess cell viability using an MTS assay to confirm that the concentrations of Ceranib-1 used are not acutely toxic.[1]
-
Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the percent inhibition against the log of Ceranib-1 concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol: Cell Proliferation / Viability Assay
This protocol assesses the downstream functional consequence of ceramidase inhibition on cell growth and survival.
Causality: A longer incubation period (72 hours) is used to allow the biochemical changes (ceramide accumulation) to manifest as a biological outcome (inhibition of proliferation or induction of apoptosis).[1][5]
Materials:
-
Cells of interest
-
96-well, clear tissue culture plates
-
Ceranib-1 (DMSO stock)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Quantification reagent (e.g., Sulforhodamine B (SRB), MTS, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density suitable for a multi-day proliferation assay.
-
Incubation: Allow cells to adhere and begin exponential growth for 24 hours.
-
Treatment: Treat cells with a range of Ceranib-1 concentrations and a vehicle control.
-
Inhibition: Incubate the cells for 72 hours at 37°C, 5% CO₂.[1][2]
-
Quantification: Quantify cell number/viability using your chosen method (e.g., SRB or MTS assay) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent survival relative to the vehicle control. Plot the percent survival against the log of Ceranib-1 concentration to determine the antiproliferative IC₅₀ value.
Data Interpretation and Recommended Concentrations
It is crucial to understand that the IC₅₀ of Ceranib-1 can vary significantly depending on the assay endpoint, cell type, and experimental conditions.
| Assay Type | Cell Line | Typical IC₅₀ (Ceranib-1) | Incubation Time | Key Insight |
| Cellular Ceramidase Activity | SKOV3 | ~55 µM | 24 hours | Reflects the concentration needed to directly inhibit the target enzyme activity by 50%.[1] |
| Cell Proliferation | SKOV3 | ~3.9 µM | 72 hours | Reflects the downstream functional outcome of sustained enzyme inhibition. This value is often lower as the biological effects of ceramide accumulation are amplified over time.[1][5] |
Expert Insight: The ~14-fold difference in IC₅₀ values between the activity and proliferation assays highlights that a relatively modest, sustained inhibition of ceramidase is sufficient to tip the sphingolipid rheostat and induce a potent anti-proliferative response over time. When designing experiments, use concentrations ranging from 1-50 µM to capture both the functional and biochemical effects.
Validating On-Target Effects
The most rigorous validation of Ceranib-1's on-target activity is the direct measurement of endogenous sphingolipid levels.
-
Methodology: Treat cells with Ceranib-1 (e.g., at 1x and 10x the antiproliferative IC₅₀) for 24 hours. Harvest the cells, extract lipids, and analyze the levels of various ceramide species, sphingosine, and S1P using HPLC-mass spectrometry (LC-MS/MS).
-
Expected Outcome: Successful on-target inhibition by Ceranib-1 should result in a measurable increase in total cellular ceramides and a corresponding decrease in sphingosine and S1P levels.[1] For example, treatment of SKOV3 cells with 12.5 µM Ceranib-1 for 24 hours resulted in a ~32% increase in total ceramide levels and reduced sphingosine and S1P to 10% and 34% of control levels, respectively.[1]
References
-
Draper JM, Xia Z, Smith RA, Zhuang Y, Wang W, Smith CD. Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics. 2011; 10(11):2052–61. [Link]
-
Draper JM, Xia Z, Smith RA, et al. Discovery and Evaluation of Inhibitors of Human Ceramidase [Internet]. ResearchGate. 2011. [Link]
-
Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2. [Internet]. ResearchGate. [Link]
-
Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma. Haematologica. 2024. [Link]
Sources
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma | Haematologica [haematologica.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Ceranib-1 Dissolution for Cell Culture
Welcome to the technical support guide for Ceranib-1, a potent ceramidase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the preparation and use of Ceranib-1 in cell culture experiments. Here, we address common questions and troubleshooting scenarios to ensure the successful integration of this compound into your research workflows.
Understanding Ceranib-1's Mechanism of Action
Ceranib-1 is a small molecule inhibitor of ceramidase, an enzyme that plays a crucial role in the sphingolipid metabolic pathway.[1][2] By blocking ceramidase, Ceranib-1 leads to the accumulation of intracellular ceramide, a bioactive lipid known to induce apoptosis (programmed cell death) in cancer cells.[1][2][3] Concurrently, it reduces the levels of sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), which are associated with cell survival and proliferation.[1][4][5] This modulation of the ceramide/S1P rheostat makes Ceranib-1 a valuable tool for cancer research and drug development.[1][2][3]
Caption: Mechanism of Action of Ceranib-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Ceranib-1?
A1: The recommended solvent for creating a high-concentration stock solution of Ceranib-1 is dimethyl sulfoxide (DMSO).[4][5][6] Ceranib-1 is highly soluble in DMSO, with reported solubilities up to 100 mg/mL (252.88 mM) or 100 mM.[4][5]
Q2: How should I prepare a stock solution of Ceranib-1?
A2: To prepare a stock solution, dissolve the powdered Ceranib-1 in high-quality, anhydrous (or newly opened) DMSO.[4] It is crucial to use anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[4] Gentle warming and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[4]
Q3: What are the recommended storage conditions for Ceranib-1 powder and stock solutions?
A3:
-
Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[4]
-
Stock Solutions (in DMSO): For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ceranib-1 Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.95 mg of Ceranib-1.
-
Weigh the compound: Carefully weigh out the calculated amount of Ceranib-1 powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve: Vortex the tube until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.[4]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Protocol 2: Diluting Ceranib-1 Stock Solution into Cell Culture Medium
Materials:
-
10 mM Ceranib-1 stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single-use aliquot of the 10 mM Ceranib-1 stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): For lower final concentrations, it may be necessary to perform serial dilutions of the stock solution in fresh, pre-warmed culture medium.
-
Final Dilution: Add the desired volume of the Ceranib-1 stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the final working concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mix thoroughly: Gently mix the medium containing Ceranib-1 by pipetting or inverting the tube before adding it to your cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon storage. | 1. The stock solution is too concentrated.2. The DMSO used was not anhydrous.3. Improper storage temperature or repeated freeze-thaw cycles.[7][8] | 1. Prepare a less concentrated stock solution.2. Always use high-quality, newly opened anhydrous DMSO.[4]3. Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[4] |
| Precipitate forms when diluting the stock solution in culture medium. | 1. The final concentration of Ceranib-1 exceeds its solubility in the aqueous medium.2. The temperature of the medium is too low.[7][8]3. High concentration of the DMSO stock solution is added directly to the medium. | 1. Ensure the final concentration is within the soluble range for your specific medium. You may need to perform a solubility test.2. Always use pre-warmed (37°C) culture medium for dilutions.[9]3. Perform serial dilutions to gradually decrease the DMSO concentration. |
| Inconsistent or unexpected experimental results. | 1. Degradation of Ceranib-1 due to improper storage.2. Inaccurate concentration of the stock solution.3. Mycoplasma contamination affecting cell response.[9] | 1. Prepare fresh stock solutions and adhere strictly to storage guidelines.2. Verify the accuracy of your weighing and dilution calculations.3. Regularly test your cell cultures for mycoplasma contamination. |
| High levels of cell death in control (vehicle-treated) wells. | 1. The final concentration of DMSO is too high. | 1. Ensure the final DMSO concentration in your cell culture medium is non-toxic (typically ≤ 0.1%). Perform a DMSO toxicity curve for your specific cell line if necessary. |
graph TD { A[Start: Dissolving Ceranib-1] --> B{Choose Solvent}; B --> C[Use Anhydrous DMSO]; C --> D{Prepare Stock Solution}; D --> E[Weigh Ceranib-1 Powder]; E --> F[Add DMSO & Dissolve]; F --> G{Store Stock Solution}; G --> H[Aliquot & Store at -80°C]; H --> I{Prepare Working Solution}; I --> J[Thaw Stock Aliquot]; J --> K[Dilute in Pre-warmed Media]; K --> L[Ensure Final DMSO ≤ 0.1%]; L --> M[Add to Cells];subgraph "Troubleshooting" F --> T1{Precipitation?}; T1 -- Yes --> T2[Sonicate/Warm Gently]; T2 --> F; K --> T3{Precipitation?}; T3 -- Yes --> T4[Use Serial Dilutions]; T4 --> K; end style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style M fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style T1 fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style T3 fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style T2 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style T4 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
}
Caption: Ceranib-1 Dissolution Workflow.
References
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061. [Link]
-
Discovery and Evaluation of Inhibitors of Human Ceramidase. ResearchGate. [Link]
-
Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. PubMed, National Institutes of Health. [Link]
-
Ceranib-1 and synthesis of Ceranib-2. ResearchGate. [Link]
-
Efficacy of ceramidase inhibition on human renal cell carcinoma: a cell culture study. European Review for Medical and Pharmacological Sciences. [Link]
-
Stock Solution. Microbiology and Molecular Biology. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
Sources
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. probechem.com [probechem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: A Guide to Troubleshooting Ceranib-1 Solubility
Welcome to the technical support center for Ceranib-1. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ceranib-1 in their experiments. Ceranib-1 is a potent, non-lipid inhibitor of human ceramidase, making it a valuable tool for investigating the role of the ceramide/sphingosine-1-phosphate (S1P) rheostat in cell fate.[1][2] A common technical challenge encountered with Ceranib-1 is its high hydrophobicity and consequently low solubility in aqueous solutions. This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these solubility challenges and ensure the reliability and reproducibility of your experimental results.
Section 1: Understanding Ceranib-1 Physicochemical Properties
The root of Ceranib-1's solubility issues lies in its chemical structure. As a hydrophobic molecule, it is inherently difficult to dissolve in aqueous environments like cell culture media or physiological buffers.[1] Understanding its core properties is the first step in developing an effective dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₁NO₃ | |
| Molecular Weight | 395.45 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [3] |
| Solubility in DMSO | ≥ 100 mg/mL (252.88 mM) | [3] |
| Solubility in Ethanol | Practically insoluble | [4] |
| Solubility in Water | Practically insoluble | [4] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when working with Ceranib-1. The answers provide not just a solution, but the scientific reasoning behind the recommended actions.
Q1: What is the recommended solvent for preparing Ceranib-1 stock solutions?
Answer: The unequivocally recommended solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[3]
-
The "Why": DMSO is a polar aprotic solvent. Its molecular structure allows it to effectively solvate hydrophobic compounds like Ceranib-1, disrupting the crystal lattice of the powder and holding the molecules in solution. Vendor datasheets confirm solubility in DMSO up to 100 mg/mL (or 100 mM).[3] For optimal results, use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of hydrophobic compounds.[3]
Q2: My Ceranib-1 precipitated immediately when I diluted my DMSO stock into my aqueous cell culture media. What happened and how can I prevent it?
Answer: This is the most common issue and is caused by a phenomenon known as "antisolvent precipitation" or "solvent shift."[4][5]
-
The "Why": Ceranib-1 is highly soluble in DMSO but virtually insoluble in water. When you add the concentrated DMSO stock directly to a large volume of aqueous media, you create localized regions where the DMSO concentration rapidly drops. The Ceranib-1 molecules are suddenly surrounded by water, a poor solvent for them, causing them to crash out of solution and form a precipitate.[5][6]
-
Prevention Strategies:
-
Pre-warm the Media: Always use media that has been pre-warmed to your experimental temperature (e.g., 37°C). Solubility is generally higher at increased temperatures.[7]
-
Use a Two-Step or Serial Dilution Method: Never add your high-concentration stock directly to the final volume. First, make an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the final volume. This gradual decrease in DMSO concentration helps keep the compound in solution.[6][8] See Protocol 2 for a detailed workflow.
-
Increase Mixing Energy: When adding the stock to the media, vortex or pipette vigorously to disperse the DMSO solution quickly and avoid creating localized pockets of high drug concentration.[7][9]
-
Lower the Stock Concentration: If precipitation persists, try preparing a less concentrated DMSO stock solution (e.g., 10 mM instead of 100 mM). This will increase the volume of stock you add, but the dilution factor into the media will be smaller, which can prevent precipitation.[9]
-
Q3: What is the maximum concentration of DMSO my cells can tolerate?
Answer: This is cell-line dependent, but a widely accepted upper limit for most cell lines is 0.5% (v/v) DMSO .[4][10] Some sensitive cell lines may require a final concentration of ≤ 0.1%.
-
The "Why": DMSO can have pleiotropic effects on cells, including inducing differentiation, affecting membrane permeability, and causing cytotoxicity at higher concentrations.[9] It is crucial to always include a "vehicle control" in your experiments. This control should contain the exact same final concentration of DMSO as your highest Ceranib-1 concentration, allowing you to distinguish the effects of the compound from the effects of the solvent.[10][11]
Q4: Can I use sonication or heat to help dissolve Ceranib-1?
Answer: Yes, gentle heating and sonication are recommended and often necessary, particularly for preparing high-concentration stock solutions in DMSO.[3][7]
-
The "Why": Both methods introduce energy into the system. Sonication uses high-frequency sound waves to create micro-cavitations, which physically break apart the solute and enhance solvent-solute interaction. Gentle heating (e.g., in a 37°C water bath) increases the kinetic energy of the molecules, increasing the rate and extent of dissolution.
-
Caution:
-
Do not overheat, as it may degrade the compound. A 37°C water bath is generally safe.
-
After dissolving with heat, allow the solution to cool to room temperature. Ensure it remains clear, as some compounds can precipitate back out upon cooling (supersaturation).
-
Always visually inspect the solution against a light source to confirm that all particulate matter has dissolved before use.[10]
-
Q5: Are there alternative formulation strategies to improve solubility in my final working solution?
Answer: Yes. If you continue to face precipitation issues, especially in low-serum or serum-free media, you can explore the use of solubility-enhancing excipients.
-
The "Why": Hydrophobic compounds can be stabilized in aqueous solutions by agents that create a more favorable microenvironment.
-
Serum/Albumin: If your experiment allows, the presence of fetal bovine serum (FBS) can significantly aid solubility. Albumin and other proteins in serum can bind to hydrophobic compounds, effectively acting as carriers and preventing aggregation.[7]
-
Detergents/Surfactants: Non-ionic detergents like Tween-80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic drug, keeping it dispersed in the aqueous phase.[3] These are common in formulations for in vivo studies and can be adapted for in vitro work if validated for your cell line.[3][12]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a 100 mM Ceranib-1 Stock Solution in DMSO
This protocol provides a reliable method for preparing a high-concentration primary stock.
-
Preparation: Allow the vial of solid Ceranib-1 (MW: 395.45) and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of Ceranib-1 powder. For example, to prepare 1 mL of a 100 mM stock, you would need 39.55 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO to the 39.55 mg of powder.
-
Mixing & Solubilization: Vortex the vial vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath sonicator for 5-10 minutes or warm it in a 37°C water bath, vortexing intermittently, until the solution is completely clear.[3]
-
Quality Control: Visually inspect the solution against a light source to ensure it is a clear, particle-free solution.
-
Storage: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles.[10] Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3]
Protocol 2: Recommended Two-Step Dilution for Aqueous Working Solutions
This method minimizes the risk of antisolvent precipitation when preparing your final working solution for cell-based assays.
-
Objective: Prepare a 10 µM final concentration of Ceranib-1 in 10 mL of cell culture medium, starting from a 10 mM DMSO stock. The final DMSO concentration will be 0.1%.
-
Pre-warm Media: Place your cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Step 1: Prepare Intermediate Dilution (e.g., 100 µM):
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of your 10 mM Ceranib-1 DMSO stock to the media.
-
Immediately vortex the tube for 10-15 seconds to mix thoroughly. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Step 2: Prepare Final Working Solution (10 µM):
-
In a sterile 15 mL conical tube, measure 9.9 mL of the pre-warmed cell culture medium.
-
Add the entire 100 µL of the 100 µM intermediate dilution from Step 1 into the 9.9 mL of media.
-
Cap the tube and gently invert 5-10 times to mix. Do not vortex vigorously if your media contains serum to avoid protein denaturation.
-
-
Quality Control: Visually inspect the final 10 µM working solution. It should be clear and free of any precipitate.[5] It is now ready to be added to your cells.
Section 4: Visualization & Workflows
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree to diagnose and solve Ceranib-1 precipitation issues.
Caption: A decision tree for troubleshooting Ceranib-1 precipitation.
References
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061. [Link]
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. ResearchGate. [Link]
-
Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. PubMed - NIH. [Link]
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. (2021). [Link]
-
Further dilute DMSO dissolved hydrophobic peptides? ResearchGate. (2022). [Link]
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. (2014). [Link]
-
Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO. How i can eliminate DMSO effect from my drug value??? ResearchGate. (2018). [Link]
Sources
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Ceranib-1 Dissolution: A Technical Guide for Researchers
Welcome to the technical support center for Ceranib-1. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested resource for the optimal handling and dissolution of Ceranib-1. We will move beyond simple instructions to explain the scientific rationale behind each step, ensuring your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions - Core Concepts
This section addresses the most common initial queries regarding Ceranib-1.
Q1: What is Ceranib-1 and what is its mechanism of action?
Ceranib-1 is a potent, small-molecule inhibitor of ceramidase enzymes.[1][2] Ceramidases are critical regulators in the sphingolipid metabolic pathway, responsible for hydrolyzing pro-apoptotic ceramide into pro-survival sphingosine, which is then converted to sphingosine-1-phosphate (S1P).[3][4] By inhibiting this enzyme, Ceranib-1 causes the intracellular accumulation of various ceramide species and a corresponding decrease in sphingosine and S1P levels.[3][5] This engineered disruption of the ceramide/S1P rheostat shifts the cellular balance towards apoptosis and cell cycle arrest, making Ceranib-1 a valuable tool for cancer research.[3][4]
Caption: Ceranib-1 inhibits ceramidase, leading to ceramide accumulation.
Q2: What is the recommended solvent for dissolving Ceranib-1?
Dimethyl sulfoxide (DMSO) is the unequivocally recommended solvent for preparing primary stock solutions of Ceranib-1. Its high polarity allows for excellent solubilization of the compound. Various suppliers confirm that Ceranib-1 is soluble in DMSO at concentrations far exceeding typical experimental needs.[1][5]
Q3: What is the maximum solubility of Ceranib-1 in DMSO?
Ceranib-1 exhibits high solubility in DMSO, with sources reporting maximal concentrations of 100 mM or 100 mg/mL (which corresponds to approximately 252.88 mM).[5][6] While achieving such high concentrations is possible, it may require sonication.[6] For most applications, preparing a stock solution in the range of 10-20 mM is more than sufficient and presents a lower risk of precipitation.
Q4: How should I store my Ceranib-1 powder and DMSO stock solution?
Proper storage is critical to maintain the integrity of the compound.
-
Powder: The solid form of Ceranib-1 should be stored at -20°C for long-term stability (up to 3 years).[6]
-
DMSO Stock Solution: Once dissolved, the solution must be protected from degradation.
Crucial Insight: Always aliquot the stock solution into smaller, single-use volumes before freezing. This practice is the most effective way to prevent compound degradation caused by repeated freeze-thaw cycles.[6]
Part 2: Troubleshooting Guide
This section provides solutions to common challenges encountered during the preparation and use of Ceranib-1 solutions.
Q5: My Ceranib-1 is not dissolving completely, or the solution appears cloudy. What's wrong?
This is a common issue that almost always relates to solvent quality or technique.
-
The Critical Role of Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO is the primary cause of reduced solubility for hydrophobic compounds like Ceranib-1. One supplier explicitly warns that hygroscopic DMSO significantly impacts solubility.[6]
-
Solution: Always use a new, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). If you must use a previously opened bottle, ensure it has been stored properly with desiccant and is not old.
-
-
Insufficient Mechanical Energy: At very high concentrations, the dissolution process may need assistance.
-
Solution: Briefly warm the solution to 37°C and/or use a bath sonicator for 5-10 minutes to break up any precipitate and facilitate complete dissolution.[6]
-
Q6: I see a precipitate forming when I add my DMSO stock to my cell culture media. How can I fix this?
This phenomenon, known as "crashing out," occurs when the compound, which is stable in 100% DMSO, suddenly becomes insoluble in the primarily aqueous environment of your media.
-
High Final DMSO Concentration: While counterintuitive, having too high a final DMSO percentage can sometimes be the issue if the stock itself is not concentrated enough, requiring a large volume addition. However, the more common issue is the final concentration of Ceranib-1 exceeding its aqueous solubility limit.
-
Poor Mixing Technique: Adding the DMSO stock directly into the media without agitation can create localized areas of high concentration, promoting precipitation.
-
Solution: Add the DMSO stock dropwise into your cell culture media while gently vortexing or swirling the tube. This ensures rapid and even dispersion, keeping the compound in solution.
-
-
Final DMSO Concentration & Cell Health: The final concentration of DMSO in your culture well is a critical parameter. While robust cell lines can tolerate up to 0.5% DMSO, many are sensitive to concentrations as low as 0.1%.[3][5][6] High DMSO levels can be cytotoxic and confound experimental results.
-
Best Practice: Always maintain the final DMSO concentration at or below 0.5% , with ≤0.1% being the "gold standard" for sensitive cell lines or long-term assays.[5][6] Crucially, you must include a vehicle control in your experiment (cells treated with the same final concentration of DMSO, but without Ceranib-1) to isolate the effect of the compound from any effect of the solvent.[1][3]
-
Part 3: Technical Data and Protocols
This section provides quantitative data and step-by-step instructions for laboratory use.
Physicochemical & Biological Properties
| Property | Value | Source(s) |
| Molecular Weight | 395.45 g/mol | [5][6] |
| CAS Number | 328076-61-5 | [5][6] |
| Appearance | Off-white to light yellow solid | [6] |
| Solubility in DMSO | ≥100 mM (≥39.55 mg/mL) | [5] |
| IC₅₀ (SKOV3 cells) | ~3.9 - 4.1 µM | [1][2][5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a reliable method for preparing a standard stock solution.
Materials:
-
Ceranib-1 powder (e.g., 5 mg)
-
Anhydrous, sterile-filtered DMSO (e.g., ≥99.9% purity)
-
Sterile microcentrifuge tubes or cryovials
Calculation:
-
Determine required DMSO volume:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Desired Concentration (mol/L))
-
Volume (µL) = (5 mg / 395.45 g/mol ) / (10 mmol/L) * 1,000,000 µL/L
-
Volume (µL) = 1264.4 µL
-
Procedure:
-
Weigh out 5 mg of Ceranib-1 powder and place it into a sterile vial.
-
Using a calibrated micropipette, add 1264.4 µL of high-purity, anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 30-60 seconds until the powder is completely dissolved. The solution should be clear and free of particulates.
-
(Optional Troubleshooting) If dissolution is slow, warm the vial briefly at 37°C or place it in a bath sonicator for 5 minutes.
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL aliquots) in sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date.
-
Store immediately at -80°C for long-term use.
Caption: Workflow for preparing Ceranib-1 stock and working solutions.
References
- MedchemExpress. (n.d.). Ceranib1 | Ceramidase Inhibitor.
- R&D Systems. (n.d.). Ceranib 1 | Ceramidase Inhibitors.
- Probechem Biochemicals. (n.d.). Ceranib-1 | Ceramidase inhibitor.
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061. Available at: [Link]
- ResearchGate. (n.d.). Discovery and Evaluation of Inhibitors of Human Ceramidase.
-
PubMed. (2011). Discovery and evaluation of inhibitors of human ceramidase. Retrieved from National Institutes of Health. Available at: [Link]
- Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- LifeTein. (2023). DMSO usage in cell culture.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
- Tocris Bioscience. (n.d.). Ceranib 1 | Ceramidases.
- BenchChem. (n.d.). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: Ceranib-1 Stability in Cell Culture Media
Introduction
Ceranib-1 is a widely used small molecule inhibitor of ceramidases, enzymes that play a crucial role in the sphingolipid metabolic pathway by hydrolyzing ceramide into sphingosine.[1][2][3] This pathway is integral to regulating cell fate, with ceramide accumulation often leading to apoptosis, making ceramidase inhibitors like Ceranib-1 valuable tools in cancer research.[1][3][4] However, the reliability and reproducibility of in vitro studies using Ceranib-1 are contingent upon its stability in the experimental environment, namely the cell culture media. This guide provides a comprehensive overview of Ceranib-1 stability, offering troubleshooting advice and detailed protocols to help researchers ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ceranib-1 and how does it work?
A1: Ceranib-1 is a non-lipid inhibitor of ceramidases.[1] By blocking ceramidase activity, it leads to the intracellular accumulation of various ceramide species and a subsequent decrease in sphingosine and sphingosine-1-phosphate (S1P) levels.[5][6][7] This shift in the ceramide/S1P rheostat can inhibit cell proliferation and induce apoptosis, particularly in cancer cell lines like the SKOV3 ovarian carcinoma cells.[1][6][7]
Q2: What are the primary factors that can affect the stability of Ceranib-1 in cell culture media?
A2: The stability of small molecules like Ceranib-1 in aqueous solutions such as cell culture media can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[8] For long-term experiments, it is crucial to maintain a consistent 37°C.
-
pH: Variations in the pH of the culture media can alter the molecular structure of Ceranib-1, potentially affecting its stability and activity.[8]
-
Light Exposure: Similar to many chemical compounds, prolonged exposure to light, especially UV light, can cause photodegradation.[8]
-
Media Components: Components within the cell culture media, such as serum proteins, can interact with or bind to small molecules, potentially reducing their effective concentration and stability.
-
Presence of Cells: Cellular metabolism can lead to the enzymatic degradation of small molecules.
Q3: How should I prepare and store Ceranib-1 stock solutions?
A3: Ceranib-1 is soluble in DMSO up to 100 mM.[6] It is recommended to prepare a high-concentration stock solution in DMSO and store it in aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[5] When preparing working solutions, dilute the DMSO stock directly into the pre-warmed cell culture media immediately before use. Ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]
Q4: Are there any known degradation pathways for Ceranib-1?
A4: While specific degradation pathways for Ceranib-1 in cell culture media are not extensively documented in publicly available literature, small molecules with ester or amide bonds can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterases that may be present in serum supplements. The molecular structure of Ceranib-1 contains functional groups that could be subject to enzymatic modification by cells.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected biological effects of Ceranib-1.
-
Potential Cause: Degradation of Ceranib-1 in the working solution or in the incubator over the course of a long-term experiment.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Use a fresh aliquot of your Ceranib-1 stock solution for each experiment to rule out degradation due to improper storage or multiple freeze-thaw cycles.[9]
-
Time-Course Experiment: Perform a time-course experiment to assess if the biological effect of Ceranib-1 diminishes over time (e.g., 24, 48, 72 hours). A decrease in efficacy at later time points may suggest instability.
-
Media Refreshment: For long-term incubations (>48 hours), consider replacing the media with freshly prepared Ceranib-1 containing media at regular intervals.
-
Stability Validation: If the problem persists, it is highly recommended to perform a direct stability assessment using an analytical method like HPLC-MS (see Protocol 1).
-
Issue 2: High variability between replicate experiments.
-
Potential Cause: Inconsistent preparation of working solutions or variable degradation rates between experiments.
-
Troubleshooting Steps:
-
Standardize Preparation: Ensure a consistent and standardized procedure for diluting the stock solution into the cell culture media. Always add the compound to media at the same temperature and mix thoroughly.
-
Control for Environmental Factors: Maintain consistent incubator conditions (temperature, CO₂, humidity) as fluctuations can impact both cell health and compound stability.[8]
-
Use of Low-Binding Plates: For sensitive assays, consider using low-protein-binding plates to minimize the loss of the compound due to adsorption to the plastic surface.[9]
-
Issue 3: Unexpected cytotoxicity at concentrations reported to be non-toxic.
-
Potential Cause: The degradation products of Ceranib-1 may have higher cytotoxicity than the parent compound. Alternatively, the solvent concentration may be too high.[9]
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control (media with the same concentration of DMSO) to assess the baseline cytotoxicity of the solvent.[9]
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.[9]
-
Purity Check: If possible, verify the purity of your Ceranib-1 stock. Impurities could contribute to unexpected biological effects.
-
In-Depth Experimental Protocols
Protocol 1: Quantitative Assessment of Ceranib-1 Stability using HPLC-MS
This protocol provides a robust method for determining the chemical stability of Ceranib-1 in your specific cell culture medium over time.
Objective: To quantify the concentration of Ceranib-1 in cell culture media at various time points.
Materials:
-
Ceranib-1
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system[10][11]
-
Acetonitrile (ACN) or Methanol (MeOH) for protein precipitation and sample extraction[12]
Procedure:
-
Prepare Ceranib-1 Working Solution: Prepare a working solution of Ceranib-1 in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM). Prepare solutions in both serum-free and serum-containing media.
-
Incubation:
-
Add the Ceranib-1 containing media to wells of a 24-well plate. Include wells with media only (no Ceranib-1) as a blank control.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
-
Time-Point Sampling:
-
Collect aliquots from the wells at designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours).
-
The T=0 sample should be collected immediately after preparation.
-
-
Sample Preparation for HPLC-MS:
-
To precipitate proteins and extract Ceranib-1, add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the collected media sample.[12]
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the peak area corresponding to Ceranib-1.[13]
-
Generate a standard curve using known concentrations of Ceranib-1 to accurately determine its concentration in the experimental samples.
-
Data Presentation:
| Time (hours) | Ceranib-1 Concentration (µM) in Serum-Free Media | Ceranib-1 Concentration (µM) in Serum-Containing Media | % Remaining (Serum-Free) | % Remaining (Serum-Containing) |
| 0 | 10.0 | 10.0 | 100% | 100% |
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Interpretation: A significant decrease in the concentration of Ceranib-1 over time indicates instability under the tested conditions. The presence of serum may affect stability, so comparing the two conditions is crucial.
Diagram of HPLC-MS Workflow for Stability Assessment
Caption: Workflow for bioassay-based stability assessment of Ceranib-1.
References
- MedChemExpress. (n.d.). Ceranib1 | Ceramidase Inhibitor.
- Draper, B. K., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061.
- R&D Systems. (n.d.). Ceranib 1 | Ceramidase Inhibitors.
- Benchchem. (n.d.). Technical Support Center: Enhancing Small Molecule Stability for Long-Term Studies.
- (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- MedChemExpress. (n.d.). Ceramidase | Inhibitors.
- (2025, June 12). Discovery and Evaluation of Inhibitors of Human Ceramidase.
- (n.d.). Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2.
- (2025, August 10). Cell culture media impact on drug product solution stability.
- KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
- PubMed Central. (n.d.).
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
- (2025, August 10).
- Tocris Bioscience. (n.d.). Ceranib 1 | Ceramidases.
- Washington State University. (n.d.).
- MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- PubMed Central. (n.d.).
- PubMed Central. (n.d.).
- MedChemExpress. (n.d.). Ceranib-2 | Ceramidase Inhibitor.
- AACR Journals. (n.d.).
Sources
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ceranib 1 | Ceramidase Inhibitors: Tocris Bioscience [rndsystems.com]
- 7. Ceranib 1 | Ceramidases | Tocris Bioscience [tocris.com]
- 8. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 13. researchgate.net [researchgate.net]
Welcome to the technical support center for Ceranib-1. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and understand the cytotoxic effects observed during experiments with Ceranib-1. Our goal is to provide you with the expertise and tools to differentiate between on-target cytotoxicity, resulting from ceramidase inhibition, and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of Ceranib-1?
A1: Ceranib-1 is a potent inhibitor of ceramidases, the enzymes responsible for hydrolyzing ceramide into sphingosine. The intended on-target effect of Ceranib-1 is the inhibition of ceramidase activity, leading to the intracellular accumulation of various ceramide species.[1][2][3] Elevated ceramide levels are known to induce apoptosis (programmed cell death) in cancer cells, which is the desired cytotoxic outcome in many research contexts.[1]
Q2: We are observing significant cell death with Ceranib-1, but we are unsure if it's solely due to ceramidase inhibition. How can we investigate this?
Q3: At what concentrations should we expect to see on-target ceramidase inhibition versus general cytotoxicity with Ceranib-1?
A3: The effective concentration of Ceranib-1 can be cell-type dependent. For example, in SKOV3 ovarian carcinoma cells, the IC50 for proliferation inhibition is approximately 3.9 µM.[1][4] However, the IC50 for inhibiting cellular ceramidase activity in the same cell line is higher, around 55 µM.[2] It is crucial to perform a dose-response curve in your specific cell model to determine the optimal concentration for ceramidase inhibition and to assess the threshold for cytotoxicity.
Q4: Are there known off-target effects of Ceranib-1?
A4: While the primary literature on Ceranib-1 focuses on its role as a ceramidase inhibitor, studies on its more potent analog, Ceranib-2, suggest potential off-target activities. These include the activation of stress-activated protein kinases (SAPK/JNK) and p38 MAPK pathways, inhibition of the pro-survival Akt pathway, and a loss of mitochondrial membrane potential.[5] It is plausible that Ceranib-1 may exert similar effects. This guide provides protocols to investigate these potential off-target mechanisms.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Cytotoxicity
When encountering cytotoxicity that may not be fully explained by ceramidase inhibition, a systematic approach is necessary. The following sections provide experimental strategies to dissect the underlying mechanisms.
Workflow for Investigating Off-Target Cytotoxicity
This workflow is designed to systematically rule out or identify off-target effects of Ceranib-1.
Sources
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceranib-1 Technical Support Center: A Guide to Best Practices for Storage, Handling, and Experimental Use
Welcome to the Ceranib-1 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the optimal use of Ceranib-1 in your experiments. As a potent inhibitor of ceramidase, Ceranib-1 is a valuable tool for investigating the role of the sphingolipid metabolic pathway in various cellular processes, including apoptosis, cell proliferation, and signaling.[1][2][3][4] This resource provides a comprehensive overview of best practices for its storage and handling, alongside troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your research.
Understanding Ceranib-1: Mechanism of Action
Ceranib-1 exerts its effects by inhibiting ceramidase, the enzyme responsible for the hydrolysis of ceramide into sphingosine.[1][2][3][4] This inhibition leads to an intracellular accumulation of ceramide, a pro-apoptotic lipid, and a subsequent decrease in the levels of sphingosine and its downstream product, sphingosine-1-phosphate (S1P), which is known to promote cell survival and proliferation.[1][2][3][4][5][6] The balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," is critical in determining cell fate. By shifting this balance towards ceramide, Ceranib-1 can induce apoptosis in cancer cells.[2][3][4]
Below is a diagram illustrating the central role of ceramidase in the sphingolipid metabolism pathway and the point of intervention for Ceranib-1.
Caption: The Sphingolipid Metabolism Pathway and the inhibitory action of Ceranib-1 on Ceramidase.
Storage and Handling of Ceranib-1
Proper storage and handling are paramount to maintaining the stability and activity of Ceranib-1. Incorrect procedures can lead to degradation of the compound and inconsistent experimental results.
Storage of Solid Compound
| Storage Condition | Duration | Recommendation |
| -20°C | Up to 3 years[7] | Recommended for long-term storage. Ensure the vial is tightly sealed to prevent moisture absorption. |
| +4°C | Up to 2 years[7] | Suitable for short to medium-term storage. |
Key Considerations:
-
Hygroscopicity: While not explicitly stated for Ceranib-1, many organic compounds are hygroscopic. It is best practice to store it in a desiccator, especially after the vial has been opened.
-
Light Sensitivity: There is no specific information on the light sensitivity of Ceranib-1. However, as a general precaution for complex organic molecules, it is advisable to protect the solid compound and its solutions from direct light.
Preparation and Storage of Stock Solutions
Recommended Solvent: The primary recommended solvent for Ceranib-1 is Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.[5][8]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Warm the Vial: Allow the vial of solid Ceranib-1 to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of Ceranib-1 (Molecular Weight: 395.45 g/mol ), you would add 252.88 µL of DMSO.
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if precipitation is observed.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes in appropriate low-retention microcentrifuge tubes.
-
Storage of Stock Solutions:
| Storage Condition | Duration | Recommendation |
| -80°C | Up to 6 months[1][7] | Highly recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 month[1][7] | Suitable for short-term storage of working aliquots. |
Troubleshooting Guide and FAQs
This section addresses common issues that researchers may encounter during the experimental use of Ceranib-1.
Frequently Asked Questions (FAQs)
Q1: My Ceranib-1 has precipitated out of my stock solution in DMSO. What should I do?
A1: Precipitation of Ceranib-1 from a DMSO stock solution can occur, especially if the solution has been stored for a prolonged period or if it has been subjected to multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the vial in a 37°C water bath for a few minutes.
-
Vortexing/Sonication: Vortex the solution vigorously. If the precipitate persists, sonicate the vial in a water bath for 5-10 minutes.[7]
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water contamination in DMSO can significantly reduce the solubility of many organic compounds.[7]
-
Q2: I am observing precipitation when I dilute my Ceranib-1 DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. The significant change in solvent polarity causes the compound to crash out of solution.
-
Causality: Ceranib-1 has poor aqueous solubility. When the DMSO concentration is drastically lowered upon dilution, the compound's solubility limit in the aqueous environment is exceeded.
-
Preventative Measures & Solutions:
-
Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium that is as low as possible while still maintaining the solubility of Ceranib-1 at the desired working concentration. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of serum-free medium, vortex gently, and then add this intermediate dilution to the rest of your culture medium (which may contain serum).
-
Pre-warming the Medium: Adding the Ceranib-1 stock to pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Serum Presence: The presence of proteins like albumin in fetal bovine serum (FBS) can sometimes help to stabilize small molecules in solution. If your experimental design allows, ensure the final dilution is made in complete medium containing serum.
-
Q3: What is the stability of Ceranib-1 in cell culture medium at 37°C?
-
Experimental Design Considerations:
-
For long-term experiments (e.g., over 24 hours), it is advisable to refresh the medium with freshly diluted Ceranib-1 at regular intervals (e.g., every 24-48 hours) to ensure a consistent effective concentration.
-
When conducting dose-response studies, be mindful that the actual concentration of the active compound may decrease over time. The reported IC50 value of approximately 3.9 µM in SKOV3 ovarian carcinoma cells was determined after a 72-hour incubation.[5][8][9]
-
Q4: Are there any known off-target effects of Ceranib-1?
A4: The initial characterization of Ceranib-1 focused on its activity as a ceramidase inhibitor.[2][3][4] As with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out without comprehensive screening against a broad panel of kinases and other enzymes. It is good practice to:
-
Use the Lowest Effective Concentration: Determine the optimal concentration for your specific cell line and endpoint to minimize the risk of off-target effects.
-
Validate Key Findings: Where possible, use complementary approaches, such as genetic knockdown (e.g., siRNA) of ceramidase, to confirm that the observed phenotype is indeed due to the inhibition of the intended target.
Safety and Disposal
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling Ceranib-1 in its solid form or in solution.
-
Handling Solid Compound: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Disposal:
-
Dispose of Ceranib-1 and any contaminated materials in accordance with your institution's and local regulations for chemical waste. Do not dispose of it down the drain.
Experimental Workflow: A Self-Validating System
To ensure the reliability of your results when using Ceranib-1, it is essential to build a self-validating experimental workflow.
Caption: A validated experimental workflow for the use of Ceranib-1.
References
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061. [Link]
-
TargetMol Chemicals. T10762 Ceranib1 [328076-61-5]. [Link]
-
Amsbio. Ceranib1, AMS.T10762-25-MG. [Link]
-
Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. PubMed, National Institutes of Health. [Link]
-
ResearchGate. Discovery and Evaluation of Inhibitors of Human Ceramidase. [Link]
-
ResearchGate. Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2. [Link]
-
Palit, F., et al. (2023). Efficacy of ceramidase inhibition on human renal cell carcinoma: a cell culture study. European Review for Medical and Pharmacological Sciences, 27(19), 9438-9446. [Link]
-
PubMed. Discovery and evaluation of inhibitors of human ceramidase. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 8. researchgate.net [researchgate.net]
- 9. amsbio.com [amsbio.com]
Technical Support Center: Interpreting Unexpected Results in Ceranib-1 Experiments
Introduction: Welcome to the technical support center for Ceranib-1. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ceranib-1 in their experiments. As a potent inhibitor of ceramidases, Ceranib-1 is a valuable tool for investigating the role of the ceramide/sphingosine-1-phosphate (S1P) rheostat in cell fate.[1][2][3] However, like any pharmacological tool, its use can sometimes lead to unexpected or seemingly contradictory results. This guide provides in-depth, field-proven insights into troubleshooting these situations, ensuring the integrity and accuracy of your research. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Part 1: Foundational Knowledge - Understanding Ceranib-1's Mechanism
Before troubleshooting, a solid understanding of the expected effects of Ceranib-1 is crucial.
FAQ 1: What is the primary mechanism of action for Ceranib-1?
Ceranib-1 is a non-lipid, small molecule inhibitor of both neutral and acid ceramidases.[1] These enzymes are critical regulators of the sphingolipid metabolic pathway.[2][3] By blocking ceramidase activity, Ceranib-1 prevents the hydrolysis of ceramide into sphingosine and a fatty acid.[1][2] This inhibition leads to two primary downstream consequences:
-
Accumulation of Intracellular Ceramide: As the primary substrate of ceramidases, ceramide levels are expected to increase. Different ceramide species (e.g., C14, C24, C26) can accumulate depending on the cell type and metabolic state.[1]
-
Depletion of Sphingosine and Sphingosine-1-Phosphate (S1P): With the enzymatic conversion of ceramide blocked, the downstream production of sphingosine and its subsequent phosphorylation to the pro-survival molecule S1P are significantly reduced.[1][4]
This modulation of the ceramide/S1P ratio, often termed the "sphingolipid rheostat," is central to Ceranib-1's biological effects.[1][2][3] An increase in the pro-apoptotic ceramide and a decrease in the pro-survival S1P is hypothesized to shift the cellular balance towards cell cycle arrest and apoptosis.[1][2][3]
Caption: Troubleshooting workflow for absent ceramide accumulation.
Scenario 2: Unexpected Cell Viability or Proliferation Results
Question: I expected Ceranib-1 to induce apoptosis in my cancer cell line, but I'm seeing no effect, or in some cases, a slight increase in proliferation at low concentrations. What could be happening?
Answer & Troubleshooting Steps:
This is a complex issue that highlights the nuanced role of sphingolipids in cell signaling. The simple model of "ceramide = death" is not universally applicable. [5][6] 1. Off-Target Effects and Complex Biology:
-
Dihydroceramide Species: Ceranib-1 treatment can lead to the accumulation of not just ceramide, but also dihydroceramide (dhCer) species, such as dhC16-Cer. [1]Some dihydroceramides have been shown to be anti-apoptotic, potentially by inhibiting ceramide channel formation in the mitochondria. [1]This can counteract the pro-apoptotic effects of ceramide accumulation.
-
Dihydro-S1P (dhS1P) Accumulation: A key observation with Ceranib-1, particularly at higher concentrations (e.g., 50 µM), is a massive increase in dhS1P. [1]dhS1P is known to activate the pro-survival ERK signaling pathway, which could explain unexpected cell proliferation or survival. [1]This effect appears to be less pronounced with the analog Ceranib-2. [1]
Compound (at 50 µM) Effect on dhC16-Cer Effect on dhS1P Reference Ceranib-1 ~650% increase ~3000% increase [1] | Ceranib-2 | ~800% increase | No large elevation | [1]|
2. Activation of Compensatory Survival Pathways:
-
Cells are remarkably adaptive. The accumulation of a pro-apoptotic signal like ceramide can trigger feedback loops that activate pro-survival pathways. For instance, ceramide can activate the PI3K/Akt pathway in some contexts, promoting survival. [7]It is essential to probe key survival pathways (e.g., Akt, ERK, NF-κB) alongside your apoptosis assays.
3. Cell-Type and Context Dependency:
-
The ultimate cellular response to ceramide accumulation is highly context-dependent. In some cell types, ceramide accumulation does not correlate with apoptosis. [5]The genetic background of the cell line, including the status of key apoptosis regulators like the Bcl-2 family, will heavily influence the outcome. [8] 4. Experimental Design:
-
Confirm Target Engagement: Before concluding an unexpected biological outcome, it's critical to confirm target engagement by measuring ceramide accumulation and S1P depletion as described in Scenario 1.
-
Appropriate Controls: Use a positive control for apoptosis induction in your cell line (e.g., staurosporine) to ensure the apoptosis detection assays are working correctly.
Caption: Balance of pro-death vs. pro-survival signals from Ceranib-1.
Scenario 3: Discrepancy Between Pharmacological and Genetic Inhibition
Question: My results with Ceranib-1 don't align with what I see when I use siRNA to knock down acid ceramidase (ASAH1). Why the difference?
Answer & Troubleshooting Steps:
This is an excellent experimental control that often reveals important biological distinctions. The differences typically stem from the chronicity of the perturbation and the specificity of the inhibitor.
1. Acute vs. Chronic Inhibition:
-
Pharmacological (Acute): Ceranib-1 provides acute, rapid inhibition of ceramidase activity. The cellular response is to a sudden metabolic shift.
-
Genetic (Chronic): siRNA knockdown or CRISPR knockout results in a chronic depletion of the enzyme. Cells have more time to adapt to this change, potentially upregulating compensatory metabolic pathways to maintain homeostasis. This can fundamentally alter the cellular state before your experiment even begins.
2. Specificity and Off-Target Effects:
-
Genetic Specificity: siRNA or CRISPR is highly specific to the targeted ceramidase isoform (e.g., ASAH1). [9]* Pharmacological Broadness/Off-Targets: Ceranib-1 inhibits multiple ceramidases (acid and neutral) and, as discussed in Scenario 2, can have off-target effects like modulating dihydro-sphingolipid levels. [1][10]The phenotype observed with Ceranib-1 is the sum of all these effects, which may differ from the phenotype of depleting a single ceramidase.
3. Experimental Validation:
-
Confirm Knockdown: Always validate the efficiency of your siRNA or CRISPR-mediated knockdown at the protein level via Western blot.
-
Rescue Experiments: The gold standard is to perform a rescue experiment. Re-expressing an siRNA-resistant form of the target ceramidase in the knockdown cells should revert the phenotype, confirming that the observed effect is on-target.
Part 3: Best Practices and Experimental Protocols
Adhering to validated protocols is key to obtaining reproducible results.
Protocol 1: General Guidelines for Ceranib-1 Treatment in Cell Culture
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C for up to 6 months. [4]2. Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and dilute it in pre-warmed complete cell culture medium to the desired final concentration. Vortex gently but thoroughly.
-
Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest dose of Ceranib-1 used.
-
Treatment: Replace the existing medium on your cells with the medium containing Ceranib-1 or the vehicle control.
-
Incubation: Incubate for the desired period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: Harvest cells for downstream analysis (e.g., viability assay, protein extraction, lipidomics).
Protocol 2: Recommended Method for Ceramide Extraction and Analysis
For accurate quantification of ceramide species, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. [11]
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest by scraping or trypsinization. Count the cells for normalization.
-
Internal Standard Spiking: Before extraction, add a known amount of a non-endogenous internal standard (e.g., C17:0 Ceramide) to each sample.
-
Lipid Extraction: Perform a single-phase extraction using a chloroform/methanol mixture. A common method is the Bligh and Dyer technique. [12]4. Phase Separation & Drying: Separate the organic phase, which contains the lipids, and dry it under a stream of nitrogen gas.
-
Reconstitution & Analysis: Reconstitute the dried lipid film in an appropriate solvent for LC-MS/MS analysis.
-
Data Analysis: Quantify endogenous ceramide species by comparing their peak areas to the peak area of the internal standard. Normalize the final values to the initial cell count or total protein content. Several institutions and companies provide detailed protocols and services for sphingolipid analysis. [13][11]
References
-
ResearchGate. (n.d.). Ceranib-1 and synthesis of Ceranib-2. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]
-
Gomez-Munoz, A., et al. (1999). Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages. Journal of Biological Chemistry. Retrieved from [Link]
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery and Evaluation of Inhibitors of Human Ceramidase. Retrieved from [Link]
-
Sana, T. R., et al. (2018). Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα. Apoptosis. Retrieved from [Link]
-
Holl, E. K., et al. (2022). Acid ceramidase controls proteasome inhibitor resistance and is a novel therapeutic target for the treatment of relapsed/refractory multiple myeloma. Haematologica. Retrieved from [Link]
-
Kleuser, B., et al. (2014). Small Molecule Inhibitors of Ceramidases. Cellular Physiology and Biochemistry. Retrieved from [Link]
-
Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Canals, D., et al. (2020). Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration. International Journal of Molecular Sciences. Retrieved from [Link]
-
White-Gilbertson, S., et al. (2019). Genetic and pharmacological inhibition of acid ceramidase prevents asymmetric cell division by neosis. Journal of Lipid Research. Retrieved from [Link]
-
Suzuki, A., et al. (1999). Ceramide Accumulation Is Associated With Increased Apoptotic Cell Death in Cultured Fibroblasts of Sphingolipid Activator Protein-Deficient Mouse but Not in Fibroblasts of Patients With Farber Disease. Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Methods in Enzymology. Retrieved from [Link]
-
Bielawska, A., et al. (1997). Apoptotic death by ceramide: will the real killer please stand up?. FEBS Letters. Retrieved from [Link]
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Ceramide analysis utilizing gas chromatography-mass spectrometry. Retrieved from [Link]
-
Siskind, L. J. (2005). Mitochondrial Ceramide and the Induction of Apoptosis. Journal of Bioenergetics and Biomembranes. Retrieved from [Link]
-
Cyberlipid. (n.d.). Structure of ceramides - Analysis. Retrieved from [Link]
-
Grammatikos, G., et al. (2014). Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]
-
Morad, S. A., & Cabot, M. C. (2013). Apoptotic Sphingolipid Ceramide in Cancer Therapy. Biological & Pharmaceutical Bulletin. Retrieved from [Link]
-
B-13 Analogues. (2014). Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues. Molecules. Retrieved from [Link]
Sources
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ceramide accumulation is associated with increased apoptotic cell death in cultured fibroblasts of sphingolipid activator protein-deficient mouse but not in fibroblasts of patients with Farber disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptotic death by ceramide: will the real killer please stand up? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and pharmacological inhibition of acid ceramidase prevents asymmetric cell division by neosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
Validation & Comparative
A Senior Application Scientist's Guide to Ceramidase Inhibitors
An In-Depth Comparative Efficacy Analysis of Ceranib-1 and Ceranib-2
For researchers in sphingolipid biology and oncology drug development, modulating the ceramide/sphingosine-1-phosphate (S1P) rheostat is a critical therapeutic strategy. This guide provides an in-depth, data-driven comparison of two foundational non-lipid ceramidase inhibitors: Ceranib-1 and its potent analog, Ceranib-2. We will dissect their mechanism, compare their efficacy with supporting experimental data, and provide detailed protocols for their evaluation.
The Sphingolipid Rheostat: A Critical Target in Cell Fate
Sphingolipids are not merely structural components of the cell membrane; they are pivotal signaling molecules. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) acts as a cellular rheostat, dictating cell fate.[1][2][3] Ceramidases are the enzymes that catalyze the hydrolysis of ceramide into sphingosine, which is subsequently phosphorylated by sphingosine kinases to form S1P.[1][2][3] By tipping the balance away from ceramide, overactive ceramidases can promote cell proliferation and survival, making them a compelling target for anti-cancer therapeutics.[1][2][4] Ceranib-1 and Ceranib-2 function by directly inhibiting these enzymes.
Mechanism of Action: Inhibiting Ceramide Hydrolysis
Ceranib-1 was first identified from a small molecule library screen, and Ceranib-2 was subsequently synthesized as a more potent analog.[1][3] Their primary mechanism is the inhibition of cellular ceramidase activity. This enzymatic blockade prevents the breakdown of ceramide, leading to its intracellular accumulation. The consequential effects are a decrease in the downstream metabolites sphingosine and S1P, shifting the rheostat towards apoptosis and cell cycle arrest.[1][5][6]
Caption: Experimental workflow for measuring ceramidase inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Seed SKOV3 cells in a black, clear-bottom 96-well plate and culture until they reach near-confluence.
-
Inhibitor Treatment: Prepare serial dilutions of Ceranib-1 and Ceranib-2 in culture media. Remove the old media from the cells and add the media containing the inhibitors or a DMSO vehicle control.
-
Substrate Addition: Add a fluorogenic ceramidase substrate (e.g., N-(4-nitrobenzo-2-oxa-1,3-diazole)-C12-ceramide) to each well to a final concentration of ~16 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader using an excitation wavelength of 355 nm and an emission wavelength of 460 nm. [7]6. Data Analysis: Normalize the fluorescence values to the vehicle control and plot the dose-response curve to calculate the IC50 value for each inhibitor.
Protocol 2: Quantification of Intracellular Ceramides by LC-MS/MS
This protocol provides a robust method for quantifying changes in specific ceramide species following inhibitor treatment, offering a direct measure of the compound's mechanistic impact. [8][9] Causality Explained: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for lipidomics due to its high sensitivity and specificity, allowing for the precise quantification of individual ceramide species based on their mass-to-charge ratio. [8][10][11]A lipid extraction step using the Bligh and Dyer method is critical to efficiently separate lipids from other cellular components before analysis. [10] Step-by-Step Methodology:
-
Cell Treatment: Culture cells (e.g., SKOV3) to near-confluence in 6-well plates. Treat with desired concentrations of Ceranib-1, Ceranib-2, or vehicle control for 24 hours.
-
Cell Harvesting: Wash cells with ice-cold PBS, scrape, and pellet by centrifugation.
-
Lipid Extraction:
-
Resuspend the cell pellet in a monophasic solution of chloroform:methanol:water.
-
Spike the sample with an internal standard (e.g., C17:0 ceramide) for normalization. [12] * Sonicate the sample to ensure complete cell lysis.
-
Induce phase separation by adding chloroform and water, then centrifuge.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., acetonitrile/2-propanol). [10]5. LC-MS/MS Analysis:
-
Inject the sample into an HPLC system coupled to a tandem mass spectrometer.
-
Separate lipid species using a reverse-phase column (e.g., C8 or C18). [10] * Detect and quantify ceramide species using multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each ceramide species.
-
-
Data Analysis: Normalize the peak area of each endogenous ceramide species to the peak area of the internal standard. Compare the levels in treated samples to the vehicle control to determine the fold-change in ceramide accumulation. [7]
Summary and Recommendations
Experimental data clearly demonstrates that Ceranib-2 is a significantly more potent inhibitor of ceramidase than Ceranib-1.
-
Efficacy: Ceranib-2 shows ~2-fold greater potency in direct enzymatic inhibition and over 5-fold greater potency in anti-proliferative cell-based assays. [1]* Mechanism: Ceranib-2 induces a more substantial accumulation of pro-apoptotic ceramides, providing a clear mechanistic basis for its superior efficacy. [1]* In Vivo Potential: Ceranib-2 has demonstrated anti-tumor activity in preclinical models, making it the preferred candidate for in vivo studies. [1][2] For researchers investigating the therapeutic potential of ceramidase inhibition, Ceranib-2 is the recommended compound for both in vitro and in vivo studies due to its enhanced potency and validated preclinical activity. Ceranib-1 remains a useful tool compound but has been largely superseded by its more effective analog.
References
-
Title: Discovery and Evaluation of Inhibitors of Human Ceramidase Source: Molecular Cancer Therapeutics (via PMC - NIH) URL: [Link]
-
Title: Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry Source: PubMed URL: [Link]
-
Title: A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane Source: Journal of Lipid Research URL: [Link]
-
Title: Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2. Source: ResearchGate URL: [Link]
-
Title: The Sphingolipid Inhibitors Ceranib-2 and SKI-II Reduce Measles Virus Replication in Primary Human Lymphocytes: Effects on mTORC1 Downstream Signaling Source: Frontiers in Pharmacology URL: [Link]
-
Title: QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY Source: PMC - NIH URL: [Link]
-
Title: Proapoptotic effects of ceranib-2 in combination with radiation therapy on human breast cancer cells Source: European Review for Medical and Pharmacological Sciences URL: [Link]
-
Title: Quantification of ceramide levels in mammalian cells by high performance liquid chromatography coupled to tandem mass spectrometry with multiple-reaction-monitoring mode (HPLC-MS/MS-MRM) Source: ResearchGate URL: [Link]
-
Title: Discovery and Evaluation of Inhibitors of Human Ceramidase Source: ResearchGate URL: [Link]
-
Title: LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery Source: PMC - NIH URL: [Link]
-
Title: A fluorescent assay for ceramide synthase activity Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: A fluorescent assay for ceramide synthase activity Source: PubMed URL: [Link]
-
Title: Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma Source: PMC - NIH URL: [Link]
-
Title: Discovery and Evaluation of Inhibitors of Human Ceramidase Source: Washington State University URL: [Link]
-
Title: Discovery and evaluation of inhibitors of human ceramidase Source: PubMed - NIH URL: [Link]
Sources
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceranib-2 (Ceramidase inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Ceranib-1 Experimental Outcomes: A Comparative Approach
The Central Role of Ceramide and the Action of Ceranib-1
Ceramide, a central hub in sphingolipid metabolism, is a bioactive lipid involved in critical cellular processes including apoptosis, cell cycle arrest, and senescence.[1] The intracellular levels of ceramide are tightly regulated by a balance between its synthesis and degradation. Ceramidases are key enzymes that hydrolyze ceramide into sphingosine, which can then be phosphorylated to form sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. This balance between the pro-apoptotic ceramide and the pro-survival S1P is often referred to as the "sphingolipid rheostat".[1]
Ceranib-1 disrupts this balance by inhibiting ceramidase activity.[2] This inhibition leads to an accumulation of intracellular ceramides and a subsequent decrease in sphingosine and S1P levels, thereby shifting the rheostat towards apoptosis and cell cycle arrest.[2][3]
Caption: The Sphingolipid Rheostat and the Impact of Ceranib-1.
The Imperative for Orthogonal Validation
A Comparative Guide to Validation Methodologies
This section provides a detailed comparison of various experimental approaches to validate the effects of Ceranib-1. We will explore direct measures of enzyme activity, quantification of key sphingolipid metabolites, and assessment of downstream cellular phenotypes.
Direct Measurement of Ceramidase Activity
The most direct way to validate the action of Ceranib-1 is to measure its effect on ceramidase activity. Several assay formats are available, each with its own advantages and limitations.
Fluorogenic assays are a popular choice for their simplicity, high-throughput capability, and sensitivity.[5][6][7] These assays utilize synthetic ceramide analogs that, upon cleavage by ceramidase, release a fluorescent molecule.
Experimental Protocol: In Vitro Fluorogenic Ceramidase Assay
-
Prepare Cell Lysates:
-
Culture cells of interest to near confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., hypotonic buffer with protease inhibitors).
-
Determine protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Set up the Reaction:
-
In a 96-well or 384-well plate, add a defined amount of cell lysate (e.g., 20-50 µg of protein).
-
Add varying concentrations of Ceranib-1 or a vehicle control.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding a fluorogenic ceramidase substrate (e.g., RBM14-C12).[5]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
-
Stop the reaction according to the substrate manufacturer's instructions (this may involve adding a stop solution).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Caption: Workflow for a Fluorogenic Ceramidase Assay.
Mass spectrometry offers a highly specific and quantitative method to measure ceramidase activity by directly monitoring the conversion of a native or isotopically labeled ceramide substrate to its corresponding sphingosine product.
Experimental Protocol: LC-MS/MS-Based Ceramidase Assay
-
Reaction Setup: Similar to the fluorogenic assay, incubate cell lysates with a specific ceramide substrate (e.g., C12-ceramide) in the presence of Ceranib-1 or vehicle.
-
Lipid Extraction:
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Perform a lipid extraction (e.g., Bligh-Dyer method).
-
Evaporate the organic phase to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the lipid extract in a suitable solvent.
-
Inject the sample into an LC-MS/MS system.
-
Separate the lipids using a suitable column (e.g., C18 reverse-phase).
-
Quantify the amount of sphingosine produced using multiple reaction monitoring (MRM).
-
| Method | Principle | Advantages | Disadvantages | Throughput | Cost |
| Fluorogenic Assay | Enzymatic cleavage of a synthetic substrate releases a fluorescent molecule. | High-throughput, sensitive, relatively inexpensive. | Prone to interference from fluorescent compounds, indirect measurement.[5] | High | Low to Medium |
| LC-MS/MS Assay | Direct quantification of substrate and product by mass spectrometry. | High specificity, can use native substrates, highly quantitative. | Lower throughput, requires specialized equipment and expertise, more expensive.[8][9] | Low to Medium | High |
Quantification of Sphingolipid Metabolites
A key consequence of Ceranib-1 treatment is the alteration of the cellular sphingolipid profile. Therefore, directly measuring the levels of ceramides, sphingosine, and S1P provides strong evidence for its on-target activity.
LC-MS/MS is the gold standard for the comprehensive and quantitative analysis of sphingolipids.[8][9] It allows for the simultaneous measurement of multiple sphingolipid species with high sensitivity and specificity.
Experimental Protocol: Sphingolipid Profiling by LC-MS/MS
-
Cell Treatment and Harvesting: Treat cells with Ceranib-1 or vehicle for the desired time, then harvest and count the cells.
-
Lipid Extraction:
-
Perform a lipid extraction from a known number of cells using a method like the Bligh-Dyer or a single-phase extraction.
-
Spike the samples with internal standards (e.g., deuterated sphingolipid analogs) prior to extraction for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Separate the extracted lipids using an appropriate LC column (e.g., C18 for ceramides, or a HILIC column for more polar sphingolipids).[9]
-
Detect and quantify the different sphingolipid species using a triple quadrupole mass spectrometer in MRM mode.
-
Caption: Workflow for Sphingolipid Profiling by LC-MS/MS.
| Method | Principle | Advantages | Disadvantages | Information Gained |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection and quantification. | High specificity and sensitivity, can quantify multiple lipid species simultaneously, provides structural information.[8][9] | Requires expensive instrumentation and expertise, lower throughput than plate-based assays. | Absolute or relative quantification of various ceramide species, sphingosine, and S1P. |
| GC-MS | Gas chromatographic separation of derivatized lipids followed by mass spectrometric detection. | High sensitivity for certain lipid classes. | Requires derivatization, not suitable for all sphingolipids. | Primarily for fatty acid composition of ceramides. |
Assessment of Downstream Cellular Phenotypes
The ultimate goal of inhibiting ceramidase is often to induce a specific cellular response, such as apoptosis or cell cycle arrest. Validating these downstream effects provides crucial biological context to the biochemical changes observed.
A hallmark of ceramide accumulation is the induction of apoptosis. Several methods can be used to quantify apoptotic cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is widely used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with Ceranib-1 or vehicle for the desired time.
-
Cell Harvesting: Gently harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, collecting data for at least 10,000 events per sample.
Ceramide accumulation can also lead to cell cycle arrest. This can be assessed by staining the cells with a DNA-intercalating dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Method | Principle | Advantages | Disadvantages | Information Gained |
| Annexin V/PI Staining | Flow cytometric detection of phosphatidylserine externalization and membrane integrity. | Quantitative, distinguishes between different stages of cell death. | Can be technically demanding, requires a flow cytometer. | Percentage of viable, early apoptotic, late apoptotic, and necrotic cells. |
| Cell Cycle Analysis (PI) | Flow cytometric measurement of DNA content. | Quantitative, provides information on cell cycle distribution. | Does not directly measure apoptosis, requires cell fixation. | Percentage of cells in G0/G1, S, and G2/M phases. |
| Caspase Activity Assays | Measurement of the activity of executioner caspases (e.g., caspase-3, -7). | Directly measures a key event in the apoptotic cascade. | May not capture all forms of programmed cell death. | Level of caspase activation. |
Ensuring Trustworthiness: Addressing Off-Target Effects
A Workflow for Assessing Inhibitor Specificity
Caption: A Multi-pronged Approach to Validating Inhibitor Specificity.
-
Use of Structurally Unrelated Inhibitors: If possible, use another ceramidase inhibitor with a different chemical scaffold to see if it recapitulates the same biological effects.
-
Rescue Experiments: Attempt to "rescue" the phenotype induced by Ceranib-1 by overexpressing the target enzyme (ceramidase). If the effects of Ceranib-1 are on-target, overexpression of ceramidase should at least partially reverse them.
-
Use of an Inactive Analog: If a structurally similar but inactive analog of Ceranib-1 is available, it can be used as a negative control to ensure that the observed effects are not due to non-specific chemical properties of the compound.
-
Selectivity Profiling: Test the activity of Ceranib-1 against other related enzymes in the sphingolipid metabolic pathway to assess its selectivity.
Conclusion
References
-
Abad, J. L., et al. (2022). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Spicer, T. P., et al. (2021). Identification of Small-Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target-Based High-Throughput Screening. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(1), 100-109. Available at: [Link]
-
Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. Available at: [Link]
-
BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]
-
Aherne, W., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery, 13(10), 2150-2165. Available at: [Link]
-
Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-2061. Available at: [Link]
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-2061. Available at: [Link]
-
Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-2061. Available at: [Link]
-
Gorden, D. L., et al. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(18), 5425-5438. Available at: [Link]
-
McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(19), 4265-4272. Available at: [Link]
-
Kostic, M. (2023). Small Molecule Screening Strategies from Lead Identification to Validation. Journal of Visualized Experiments, (191). Available at: [Link]
-
ResearchGate. (n.d.). IC50 value of compounds on each cell line. Retrieved from [Link]
-
Antolin, A. A., et al. (2024). The Chemical Probes Portal - 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. Nucleic Acids Research, 52(D1), D1492-D1502. Available at: [Link]
-
ResearchGate. (n.d.). Workflow for acid ceramidase activity screening in the 384-well HTS format. Retrieved from [Link]
-
Leis, H. J. A., et al. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry, 95(40), 14976-14984. Available at: [Link]
-
Roda, G., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. International Journal of Molecular Sciences, 23(10), 5588. Available at: [Link]
-
Haynes, C. A., et al. (2009). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Neuromolecular Medicine, 11(4), 307-332. Available at: [Link]
-
Zhang, Y., et al. (2021). Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Journal of Visualized Experiments, (168). Available at: [Link]
-
ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a... Retrieved from [Link]
-
Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314. Available at: [Link]
-
Casasampere, M., et al. (2020). Click and count: specific detection of acid ceramidase activity in live cells. Chemical Science, 11(26), 6825-6834. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values of a Panel of Human Cancer Cell Lines Treated with Pure Compounds from the three Mesua species. Retrieved from [Link]
-
Selvam, T. P., et al. (2011). Novel off-target effect of tamoxifen--inhibition of acid ceramidase activity in cancer cells. The Journal of Biological Chemistry, 286(22), 19539-19551. Available at: [Link]
-
Jarvis, W. D., et al. (1996). Induction of apoptosis and potentiation of ceramide-mediated cytotoxicity by sphingoid bases in human myeloid leukemia cells. The Journal of Biological Chemistry, 271(14), 8275-8284. Available at: [Link]
-
Baran, Y., et al. (2007). Alterations of Ceramide/Sphingosine 1-Phosphate Rheostat Involved in the Regulation of Resistance to Imatinib-induced Apoptosis. The Journal of Biological Chemistry, 282(15), 10922-10934. Available at: [Link]
-
Erkasap, N., et al. (2014). Targeting Inhibition of Ceramidase Induces Apoptosis in Hepatocellular Carcinoma in vitro. Journal of Gastrointestinal Cancer, 45(Suppl 1), S1-S212. Available at: [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Pharmaceutical Research, 36(8), 114. Available at: [Link]
-
Casas, J., et al. (2019). New fluorogenic probes for neutral and alkaline ceramidases. Journal of Lipid Research, 60(5), 1004-1014. Available at: [Link]
-
Hwang, O., et al. (2001). Synthetic phytoceramides induce apoptosis with higher potency than ceramides. Molecular Pharmacology, 59(5), 1249-1255. Available at: [Link]
Sources
- 1. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
How does Ceranib 1 compare to N-oleoylethanolamine as a ceramidase inhibitor?
Ultimately, the development of compounds like Ceranib-1 and its more potent analogue, Ceranib-2, represents a significant advancement, providing the research community with more reliable pharmacological probes to dissect the complex and therapeutically relevant sphingolipid signaling network. [1][4]
References
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061. [Link]
-
Gullu, M., et al. (2014). Small Molecule Inhibitors of Ceramidases. Cellular Physiology and Biochemistry, 34(2), 345-359. [Link]
-
Okino, N., & Ito, M. (n.d.). [Hydrolysis of ceramide by ceramidase (CDase) and measurement of CDase activity]:Glycoscience Protocol Online Database - JCGGDB. Japan Consortium for Glycobiology and Glycotechnology Data Base. [Link]
-
Arenas, J., et al. (2018). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Journal of Lipid Research, 59(8), 1534-1542. [Link]
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. ResearchGate. [Link]
-
Bedia, C., et al. (2010). Design, synthesis and activity as acid ceramidase inhibitors of 2-oxooctanoyl and N-oleoylethanolamine analogues. Bioorganic & Medicinal Chemistry, 18(10), 3466-3481. [Link]
-
Draper, J. M., et al. (2011). Discovery and evaluation of inhibitors of human ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-61. [Link]
-
Riboni, L., et al. (1999). N-Oleoylethanolamine inhibits glucosylation of natural ceramides in CHP-100 neuroepithelioma cells: possible implications for apoptosis. FEBS Letters, 462(1-2), 143-147. [Link]
-
Arenas, J., et al. (2018). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. ResearchGate. [Link]
-
Bedia, C., et al. (2010). Design, synthesis and activity as acid ceramidase inhibitors of 2-oxooctanoyl and N-oleoylethanolamine analogues. ResearchGate. [Link]
-
Healey, R. D., et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. [Link]
-
Al-Jaff, D., et al. (2023). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 215-224. [Link]
-
National Center for Biotechnology Information. (n.d.). Oleoylethanolamide. PubChem Compound Database. [Link]
-
Suman, S., et al. (2018). Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα. Journal of Receptors and Signal Transduction, 38(4), 306-315. [Link]
-
Doan, N. B., et al. (2015). Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency. Oncotarget, 6(19), 17495–17507. [Link]
-
Röger, D. L., et al. (2012). Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues. PLoS ONE, 7(9), e44244. [Link]
-
Healey, R. D., et al. (2021). Discovery and Mechanism of Action of Small Molecule Inhibitors of Ceramidases. ResearchGate. [Link]
Sources
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effect of acid ceramidase inhibitor ceranib-2 in human breast cancer cell lines MCF-7, MDA MB-231 by the activation of SAPK/JNK, p38 MAPK apoptotic pathways, inhibition of the Akt pathway, downregulation of ERα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid ceramidase and its inhibitors: a de novo drug target and a new class of drugs for killing glioblastoma cancer stem cells with high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Potency Analysis: Ceranib-1 vs. Ceranib-2 as Inhibitors of Human Ceramidase
This guide provides an in-depth, data-driven comparison of Ceranib-1 and its analog, Ceranib-2. As pioneering non-lipid inhibitors of human ceramidase, these compounds offer a valuable tool for investigating the sphingolipid metabolic pathway and hold potential as anticancer therapeutics. Our analysis focuses on dissecting their relative potency through key cellular and biochemical assays, providing researchers with the critical data and methodologies needed to make informed decisions in their own investigations.
Introduction: The Ceramide/S1P Rheostat as a Therapeutic Target
The fate of a cell—whether it proliferates or undergoes apoptosis—is heavily influenced by the delicate balance of bioactive sphingolipids. This balance is often conceptualized as the "ceramide/sphingosine-1-phosphate (S1P) rheostat".[1][2] High intracellular levels of ceramide act as a pro-apoptotic signal, while elevated S1P promotes cell survival and proliferation.[1][2] Ceramidases are the pivotal enzymes that control this switch by hydrolyzing ceramide into sphingosine, the direct precursor to S1P.[2][3][4]
By inhibiting ceramidase activity, compounds like Ceranib-1 and Ceranib-2 are designed to tip this balance towards ceramide accumulation, thereby inducing cell cycle arrest and apoptosis in cancer cells.[1][5] Ceranib-1 was first identified through a small molecule library screen, and subsequent chemical synthesis produced Ceranib-2 as a more potent analog.[1][2][6] This guide will elucidate the experimental basis for the superior potency of Ceranib-2.
Mechanism of Action: Shifting the Sphingolipid Balance
Both Ceranib-1 and Ceranib-2 function by directly inhibiting one or more cellular ceramidase enzymes. This blockade prevents the degradation of ceramide, leading to two primary downstream consequences: a significant accumulation of various endogenous ceramide species and a corresponding decrease in the levels of sphingosine and its phosphorylated product, S1P.[1][7][8] This targeted disruption of the sphingolipid pathway is the foundation of their antiproliferative effects.
Caption: Mechanism of Ceranib-1 and Ceranib-2 action.
Comparative Potency: A Multi-Assay Assessment
The enhanced potency of Ceranib-2 over Ceranib-1 is not a subtle distinction; it is a significant improvement observed across multiple, functionally distinct assays. The data consistently demonstrates that Ceranib-2 is the more effective molecule for manipulating the ceramide/S1P rheostat.
A. Direct Inhibition of Cellular Ceramidase Activity
The most direct measure of potency is the ability of each compound to inhibit the target enzyme's activity within a cellular context. Using a cell-based assay with a fluorogenic ceramidase substrate in SKOV3 human ovarian cancer cells, Ceranib-2 demonstrated a clear advantage.
Key Finding: Ceranib-2 is approximately twice as potent as Ceranib-1 at directly inhibiting cellular ceramidase activity. This was determined by treating near-confluent SKOV3 cells for 24 hours and measuring the hydrolysis of a fluorogenic substrate.[1]
| Compound | IC50 for Ceramidase Inhibition (SKOV3 cells) |
| Ceranib-1 | 55 µM |
| Ceranib-2 | 28 µM |
Table 1: Comparison of IC50 values for the inhibition of cellular ceramidase activity.[1][9]
B. Antiproliferative Efficacy
While direct enzyme inhibition is informative, a more functionally relevant measure of potency is the impact on cancer cell proliferation. In this context, the superiority of Ceranib-2 is even more pronounced.
Key Finding: Ceranib-2 is approximately 5.4 times more potent than Ceranib-1 at inhibiting the proliferation and/or survival of SKOV3 cells following a 72-hour incubation period.[1] This amplified difference suggests that the twofold increase in enzyme inhibition translates to a much greater functional impact, possibly due to more efficient ceramide accumulation or other cellular factors.
| Compound | IC50 for Antiproliferation (SKOV3 cells) |
| Ceranib-1 | 3.9 µM[1][7][8] |
| Ceranib-2 | 0.73 µM[1][9] |
Table 2: Comparison of IC50 values for the inhibition of cell proliferation.
C. Impact on Intracellular Sphingolipid Levels
To understand the biochemical basis for its enhanced antiproliferative effect, the specific changes in endogenous sphingolipid levels were quantified via HPLC-MS/MS after a 24-hour treatment in SKOV3 cells.[1]
Key Finding: Ceranib-2 induces a much greater accumulation of total cellular ceramides compared to Ceranib-1 at equivalent concentrations.[1] While both compounds effectively reduced sphingosine and S1P levels, the robust buildup of pro-apoptotic ceramides is a distinguishing feature of Ceranib-2's activity.
| Parameter | Ceranib-1 Effect | Ceranib-2 Effect |
| Total Ceramides | Modest increase. | Strong increase (~109% over vehicle at 3.125 µM).[1] |
| Sphingosine | Dose-dependent decrease. | Dose-dependent decrease (to 16% of vehicle).[1] |
| S1P | Dose-dependent decrease. | Dose-dependent decrease (to 30% of vehicle).[1] |
| dhC16-Ceramide | Moderate increase. | Substantial increase (peak of ~800% of vehicle at 50 µM).[1] |
Table 3: Summary of effects on endogenous sphingolipid species in SKOV3 cells.
This superior ability to elevate ceramide levels provides a direct mechanistic link to the enhanced antiproliferative potency of Ceranib-2.
Experimental Protocols
To ensure scientific integrity and enable replication, the core methodologies used to generate the comparative data are detailed below. These protocols represent a self-validating system where biochemical inhibition is directly correlated with functional cellular outcomes.
Caption: High-level workflow for comparing Ceranib potency.
Protocol 1: Cellular Ceramidase Activity Assay
-
Cell Culture: Seed SKOV3 cells in a 96-well plate and grow to near-confluence.
-
Treatment: Aspirate the culture medium. Add fresh medium containing a fluorogenic ceramidase substrate (e.g., 16 µM) and varying concentrations of Ceranib-1 or Ceranib-2 (or DMSO as a vehicle control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Measurement: Measure the increase in fluorescence using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4]
-
Analysis: Normalize the fluorescence values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Antiproliferation Assay
-
Cell Seeding: Seed SKOV3 cells in a 96-well plate at a density that allows for exponential growth over the assay period. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of Ceranib-1 or Ceranib-2.
-
Incubation: Incubate the cells for 72 hours at 37°C.[1]
-
Quantification: Quantify cell viability/proliferation using a standard method such as the MTS assay or by direct cell counting. The MTS assay involves adding the MTS reagent, incubating for 1-4 hours, and then measuring absorbance at 490 nm.
-
Analysis: Calculate the percentage of inhibition relative to vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Protocol 3: Quantification of Intracellular Sphingolipids via HPLC-MS/MS
-
Cell Culture and Treatment: Grow SKOV3 cells to near-confluence in culture dishes. Treat the cells with varying concentrations of Ceranib-1 or Ceranib-2 for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by scraping and wash with PBS.
-
Lipid Extraction: Perform a lipid extraction using an appropriate solvent system (e.g., a modified Bligh-Dyer method). Internal standards for each lipid class should be added to normalize for extraction efficiency.
-
Analysis: Analyze the extracted lipids using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This allows for the separation and precise quantification of individual ceramide and sphingosine species.
-
Normalization: Normalize the quantified lipid levels to an internal standard and total protein or cell number to compare between samples.[1]
Conclusion
-
A twofold lower IC50 in direct cellular ceramidase inhibition assays.[1]
-
A 5.4-fold lower IC50 in functional antiproliferation assays, indicating a magnified biological effect.[1]
-
A superior ability to induce the accumulation of pro-apoptotic ceramides, providing a clear mechanistic rationale for its enhanced potency.[1]
The greater potency of Ceranib-2, which has also been shown to delay tumor growth in vivo without significant toxicity, establishes it as a more promising lead compound for development as an anticancer therapeutic targeting the sphingolipid pathway.[1][2][5] Researchers should prioritize the use of Ceranib-2 for studies requiring robust and potent inhibition of ceramidase activity.
References
-
Draper, J. M., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052–2061. Available at: [Link]
-
ResearchGate. Ceranib-1 and synthesis of Ceranib-2. A, structure of Ceranib-1. B, synthetic route to Ceranib-2. Available at: [Link]
-
ResearchGate. Discovery and Evaluation of Inhibitors of Human Ceramidase. Available at: [Link]
-
PubMed. Discovery and evaluation of inhibitors of human ceramidase. Available at: [Link]
-
Penn State University. Discovery and evaluation of inhibitors of human ceramidase. Available at: [Link]
-
The investigation of ceranib-2 on apoptosis and drug interaction with carboplatin in human non small cell lung cancer cells in vitro. Cytotechnology. Available at: [Link]
-
AACR Journals. Discovery and Evaluation of Inhibitors of Human Ceramidase. Available at: [Link]
-
National Center for Biotechnology Information. Discovery and Evaluation of Inhibitors of Human Ceramidase. Available at: [Link]
Sources
- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Rigorous Control Experiments for Ceranib-1, a Ceramidase Inhibitor
<
For researchers and drug development professionals investigating the intricate world of sphingolipid metabolism, Ceranib-1 has emerged as a key pharmacological tool. As an inhibitor of ceramidase, Ceranib-1 offers a direct route to elevating intracellular levels of ceramide, a pivotal lipid second messenger implicated in apoptosis, cell cycle arrest, and senescence.[1][2][3] However, the quality and interpretability of data derived from studies using this inhibitor are fundamentally dependent on the rigor of the experimental design. This guide provides an in-depth, technically-focused framework for designing and implementing comprehensive control experiments when studying the effects of Ceranib-1.
Part 1: The "Why" - Understanding the Mechanism to Inform Control Design
Ceranib-1's primary molecular target is acid ceramidase (AC), a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[4][5][6] By inhibiting AC, Ceranib-1 disrupts this catabolic process, leading to the accumulation of ceramide.[1][7] This ceramide buildup is widely considered the primary driver of the biological effects observed with Ceranib-1 treatment, such as the induction of apoptosis in cancer cells.[2][3]
A thorough understanding of the sphingolipid metabolic pathway is therefore paramount. Ceramide sits at a critical juncture, and its levels are tightly regulated by a network of enzymes.[8][9][10][11] Perturbations in this network can have far-reaching consequences. Therefore, our experimental controls must be designed to specifically interrogate the on-target effects of Ceranib-1 while simultaneously accounting for any potential off-target activities.
Caption: Simplified Sphingolipid Pathway and the Site of Ceranib-1 Inhibition.
Part 2: Essential Controls for Validating Ceranib-1's Effects
A multi-pronged approach to controls is necessary to build a robust and defensible dataset. These can be broadly categorized into negative, positive, and mechanistic controls.
Negative Controls: Ruling Out Non-Specific Effects
| Control Type | Purpose | Key Considerations |
| Vehicle Control | To ensure observed effects are not due to the solvent (e.g., DMSO) used to dissolve Ceranib-1. | The final concentration of the vehicle should be identical across all experimental and control groups. |
| Dose-Response | To establish a concentration-dependent effect and identify the optimal working concentration. | A wide range of concentrations should be tested to determine the IC50 (half-maximal inhibitory concentration).[1] |
| Time-Course | To understand the kinetics of the cellular response to Ceranib-1. | Measurements should be taken at multiple time points to capture both early and late cellular events. |
| Inactive Analog | To demonstrate that the biological effects are specific to the active inhibitory molecule. | While ideal, a validated inactive analog for Ceranib-1 is not readily commercially available. |
Positive and Mechanistic Controls: Confirming On-Target Activity
The following controls are crucial for directly linking the observed phenotype to the inhibition of acid ceramidase and the subsequent accumulation of ceramide.
Caption: A Multi-faceted Workflow for Validating the On-Target Effects of Ceranib-1.
Part 3: Comparative Analysis - Benchmarking Ceranib-1 Against Alternatives
To provide a comprehensive understanding, it is essential to compare the effects of Ceranib-1 with other methods of modulating ceramide levels.
| Method of Ceramide Modulation | Principle | Advantages | Disadvantages |
| Ceranib-1 | Inhibition of acid ceramidase.[1] | Specific for ceramidase, allows for temporal control of ceramide accumulation. | Potential for off-target effects, though none are widely reported. |
| Other AC Inhibitors (e.g., B-13, LCL521) | Structurally different inhibitors of acid ceramidase.[12][13][14] | Can help confirm that the observed phenotype is due to AC inhibition and not a specific off-target effect of Ceranib-1. | May have their own unique off-target profiles. LCL521 has shown dose-dependent complexities.[13][15] |
| Ceramide Synthase Inhibitors (e.g., Fumonisin B1) | Inhibit the de novo synthesis of ceramide.[16][17][18][19] | Induces ceramide accumulation through an alternative mechanism, providing a valuable point of comparison. | Affects the synthesis of all downstream sphingolipids.[20][21] |
| Exogenous Short-Chain Ceramides (e.g., C6-ceramide) | Direct addition of cell-permeable ceramide analogs.[22][23][24][25] | Bypasses enzymatic regulation to directly increase intracellular ceramide. | May not perfectly mimic the subcellular localization and acyl chain length of endogenously accumulated ceramide. |
Part 4: Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular Ceramide Levels by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and quantitative analysis of sphingolipids.[26][27][28][29]
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with Ceranib-1 (using a pre-determined optimal concentration from dose-response studies) or vehicle control for the desired duration.
-
Cell Lysis and Lipid Extraction:
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in an appropriate solvent.
-
Inject the sample onto a C18 reverse-phase column for separation.
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify specific ceramide species.
-
-
Data Analysis: Normalize the peak areas of endogenous ceramides to the corresponding internal standards. Compare the levels of ceramide in Ceranib-1-treated samples to vehicle-treated controls.
Protocol 2: Genetic Validation using siRNA-mediated Knockdown of Acid Ceramidase (ASAH1)
-
siRNA Transfection:
-
Select at least two independent siRNA sequences targeting the ASAH1 gene, along with a non-targeting scramble control.
-
Transfect cells with the siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Validation of Knockdown:
-
Harvest a subset of cells 48-72 hours post-transfection.
-
Assess ASAH1 mRNA levels by qRT-PCR and protein levels by Western blot to confirm efficient knockdown.
-
-
Phenotypic Analysis:
-
In parallel, subject the ASAH1-knockdown cells and control cells to the same phenotypic assays used to evaluate Ceranib-1 (e.g., apoptosis assays, cell viability assays).
-
The phenotype in ASAH1-knockdown cells should mimic that observed with Ceranib-1 treatment.
-
-
Ceranib-1 Treatment in Knockdown Cells: Treat the ASAH1-knockdown and control cells with Ceranib-1. The effect of Ceranib-1 should be blunted in the knockdown cells if the inhibitor is acting on-target.
Conclusion
References
- Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. (Source: vertexaisearch.cloud.google.com)
- Ceranib1 | Ceramidase Inhibitor. (Source: MedchemExpress.com)
- Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues. (Source: PMC - NIH)
- Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. (Source: PMC - NIH)
- A rapid and quantitative LC-MS/MS method to profile sphingolipids. (Source: PMC - NIH)
- Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network.
- Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). (Source: PubMed)
- Mechanisms of Fumonisin B1 Toxicity: A Computational Perspective beyond the Ceramide Synthases Inhibition. (Source: Chemical Research in Toxicology)
- Sphingolipid metabolism.
- Inhibitors of specific ceramide synthases. (Source: PubMed)
- Sphingolipid Metabolism | P
- Carcinogenicity and mechanism of action of fumonisin B1: a mycotoxin produced by Fusarium moniliforme (= F. verticillioides). (Source: PubMed)
- Fumonisin Toxicity and Mechanism of Action: Overview and Current Perspectives.
- Fumonisin B1. (Source: Wikipedia)
- Current methods for the identification and quantitation of ceramides: an overview. (Source: PubMed)
- Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology. (Source: frontiersin.org)
- Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. (Source: PMC - PubMed Central)
- Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. (Source: PubMed)
- Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells. (Source: PubMed)
- Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites. (Source: sciencedirect.com)
- Ceramidase. (Source: Wikipedia)
- Ceramidases, roles in sphingolipid metabolism and in health and disease. (Source: PMC)
- LCL521 | ACDase Inhibitor. (Source: MedchemExpress.com)
- LCL521 | Acid ceramidase inhibitor. (Source: Probechem Biochemicals)
- Application Note: Quantitative Analysis of Sphingolipids by LC-MS/MS. (Source: Benchchem)
- Fumonisins: Toxicokinetics, mechanism of action and toxicity. (Source: Illinois Experts)
- Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. (Source: Semantic Scholar)
- Small Molecule Inhibitors of Ceramidases. (Source: Cellular Physiology and Biochemistry)
- Dose dependent actions of LCL521 on acid ceramidase and key sphingolipid metabolites. (Source: europepmc.org)
- Techniques for Ceramide Analysis.
- Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. (Source: LIPID MAPS)
- Mechanistic insights into ceramidase inhibitor LCL521-enhanced tumor cell killing by photodynamic and thermal ablation therapies. (Source: RSC Publishing)
- Effective inhibition of acid and neutral ceramidases by novel B-13 and LCL-464 analogues. (Source: PubMed)
- Ceramide synthesis inhibitors prevent lipid-induced insulin resistance through the DAG-PKCε-insulin receptorT1150 phosphorylation p
- Quantific
- C6 ceramide treatment results in necrosis, apoptosis, and autophagy in...
- Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs. (Source: NIH)
- A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. (Source: Journal of Biological Chemistry)
- Application Notes and Protocols for Measuring Ceramide Levels Following D-erythro-MAPP Tre
- A Comparative Guide to Ceramidase Inhibitors: D-Nmappd vs. B13. (Source: Benchchem)
- Discovery and Evaluation of Inhibitors of Human Ceramidase. (Source: PMC - NIH)
- Ceranib 1 | Ceramidase Inhibitors. (Source: R&D Systems)
- Structural basis for the activation of acid ceramidase. (Source: PMC - PubMed Central)
- Acid Ceramidase (ASAH1) Is a Global Regulator of Steroidogenic Capacity and Adrenocortical Gene Expression. (Source: Oxford Academic)
- C6-ceramide and Targeted Inhibition of Acid Ceramidase Induce Synergistic Decreases in Breast Cancer Cell Growth. (Source: PubMed)
- C6-ceramide promotes cell death in K562 cells. K562 cells were... (Source: ResearchGate) [https://vertexaisearch.cloud.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the activation of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid ceramidase and the treatment of ceramide diseases: The expanding role of enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactome | Sphingolipid metabolism [reactome.org]
- 10. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent Inhibition of Acid Ceramidase by Novel B-13 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dose dependent actions of LCL521 on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Carcinogenicity and mechanism of action of fumonisin B1: a mycotoxin produced by Fusarium moniliforme (= F. verticillioides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fumonisin B1 - Wikipedia [en.wikipedia.org]
- 21. experts.illinois.edu [experts.illinois.edu]
- 22. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. lipidmaps.org [lipidmaps.org]
Safety Operating Guide
Proper Disposal of Ceranib-1: A Guide for Laboratory Professionals
Introduction: Beyond the Experiment
Ceranib-1 is a valuable tool in sphingolipid metabolism research, acting as a specific inhibitor of ceramidases.[1] Its use allows for the detailed investigation of the ceramide/sphingosine-1-phosphate (S1P) rheostat, which plays a critical role in regulating cell fate, from proliferation to apoptosis.[2][3] However, as with any potent bioactive small molecule, the responsibility of the researcher extends beyond data acquisition to the safe and compliant disposal of all associated waste. Improper disposal not only poses potential risks to personnel and the environment but can also result in significant regulatory non-compliance.
This guide provides a comprehensive, step-by-step framework for the proper disposal of Ceranib-1 and its related waste streams. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to ensure that your laboratory's critical research is matched by an unwavering commitment to safety and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the hazard profile of Ceranib-1 is the foundation of its safe handling and disposal. While comprehensive toxicological and ecological data for many research chemicals are limited, we must operate under the principle of precaution.
Known Biological Activity: Ceranib-1 is designed to be biologically active, inducing the accumulation of intracellular ceramides and decreasing levels of sphingosine and S1P.[2] This mechanism is potent enough to inhibit the proliferation of cancer cells, with IC50 values in the low micromolar range.[1] Any compound with such deliberate biological effects must be considered hazardous and prevented from entering the environment.
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Most academic and research laboratories operate under specific regulations, such as the "Subpart K" rules for academic entities, which provide a framework for managing hazardous waste generated in a laboratory setting.[5][6] The core principle is "cradle-to-grave" management, meaning waste must be tracked from its point of generation to its final, safe disposal.[4]
Risk Summary: The primary risks associated with Ceranib-1 waste are its unknown long-term environmental impact and its potent biological activity. Therefore, it must be treated as a hazardous chemical waste stream and must not be disposed of via standard trash or sanitary sewer systems.
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete process for disposing of Ceranib-1, from the point of generation at the lab bench to its final handoff to certified waste management professionals.
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step to ensure safety and compliance. Cross-contamination of waste streams can create dangerous chemical reactions and significantly complicate the disposal process.
-
Solid Waste:
-
What it includes: Unused or expired pure Ceranib-1 powder, contaminated personal protective equipment (PPE) such as gloves and weigh boats, and any lab consumables (e.g., pipette tips, microfuge tubes) that have come into direct contact with the solid compound.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled hazardous waste container. This should be a robust, sealable container made of a compatible material (e.g., a high-density polyethylene pail).
-
-
Liquid Waste:
-
What it includes: Ceranib-1 stock solutions (typically in DMSO), working solutions in cell culture media or buffers, and the first rinsate from cleaning contaminated glassware.
-
Procedure: Collect all liquid waste in a dedicated, sealable, and chemically compatible (e.g., HDPE or glass) hazardous liquid waste container. Crucially, do not mix this waste stream with other organic solvents, acids, or bases unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.
-
-
Sharps Waste:
-
What it includes: Needles, syringes, or razor blades contaminated with Ceranib-1.
-
Procedure: Dispose of these items immediately into a designated, puncture-resistant sharps container that is also labeled for chemical contamination.[7]
-
Step 2: Containerization and Labeling
Proper labeling is a regulatory mandate and essential for safety.[4][8] Your institution's EHS department will provide specific labels, but they must all contain the following core information:
-
The words "Hazardous Waste" .[4]
-
Full Chemical Name: "Ceranib-1" and any solvents (e.g., "Dimethyl Sulfoxide"). Avoid abbreviations.
-
Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant"). While specific GHS classifications for Ceranib-1 are not universally established, treating it as a skin, eye, and respiratory irritant is a prudent measure based on common SDS for similar research compounds.[9]
Step 3: Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste can be temporarily stored.[10][11][12]
-
Location: The SAA must be under the direct control of laboratory personnel and within line of sight of where the work is performed.[4]
-
Container Management: Waste containers in the SAA must be kept closed at all times except when adding waste.[10][11]
-
Volume Limits: A laboratory can accumulate up to 55 gallons of a single hazardous waste stream in an SAA.[11][12] Once this limit is reached, the full container must be moved to the facility's Central Accumulation Area (CAA) within three calendar days.[10]
Step 4: Arranging for Disposal
Laboratory personnel should never attempt to dispose of hazardous waste themselves.
-
Procedure: Once a waste container is full, or if it has been in the SAA for the maximum allowed time (typically 12 months for academic labs under Subpart K[5]), seal it securely. Complete any required waste pickup forms provided by your institution's EHS office and arrange for a scheduled pickup. Trained EHS professionals will then transport the waste to your facility's CAA for eventual shipment to a licensed hazardous waste disposal facility.[4]
Ceranib-1 Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper waste segregation and disposal.
Caption: Decision workflow for segregating and storing Ceranib-1 hazardous waste.
Spill Management Protocol
Accidents happen, and a prepared response is key to mitigating risk.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For a large spill of powdered Ceranib-1, evacuate the immediate area to prevent inhalation.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves. For spills of dry powder, a respirator may be necessary.
-
Contain the Spill:
-
For Liquids: Cover with an absorbent material (e.g., chemical absorbent pads or vermiculite), working from the outside in.
-
For Solids: Gently cover with a wetted paper towel to prevent the powder from becoming airborne. Do not dry sweep.
-
-
Clean Up: Carefully collect all contaminated materials using a scoop or forceps and place them into your designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, per local policy.
Summary: Key Data and Best Practices
| Aspect | Guideline | Rationale & Citation |
| Waste Classification | Hazardous Chemical Waste | Due to potent biological activity and unknown environmental effects.[2] |
| Solid Waste | Segregate into a dedicated, labeled, sealed container. | Prevents cross-contamination and ensures proper disposal pathway.[8][13] |
| Liquid Waste | Segregate into a dedicated, labeled, sealed container. Do not mix waste streams. | Chemical incompatibility can lead to dangerous reactions.[10] |
| Disposal Route | Do NOT use sink or regular trash. Must be handled by certified EHS personnel. | Required by EPA regulations to prevent environmental release.[4][10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | Ensures waste is properly managed and tracked within the lab.[4][11] |
| Container Labeling | Must include "Hazardous Waste," full chemical names, and accumulation start date. | Regulatory requirement for safety, tracking, and proper handling.[4][6] |
| Spill Cleanup | Use appropriate PPE, contain the spill, and collect all materials as hazardous waste. | Protects personnel and ensures all contaminated items are disposed of correctly.[9] |
By adhering to these procedures, you contribute to a culture of safety that is the hallmark of a responsible and high-functioning research environment. The integrity of our work is defined not only by the quality of our data but also by the diligence with which we manage its consequences.
References
- MedchemExpress. (n.d.). Ceranib1.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories.
- R&D Systems. (n.d.). Ceranib 1.
- U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Bielawska, A., et al. (2011). Discovery and Evaluation of Inhibitors of Human Ceramidase. Molecular Cancer Therapeutics, 10(11), 2052-61.
- ResearchGate. (n.d.). Discovery and Evaluation of Inhibitors of Human Ceramidase.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2021). Safety Data Sheet.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Queen's Center for Biomedical Research. (n.d.). Standard Operating Procedure – Laboratory Waste Disposal.
- ResearchGate. (n.d.). Ceranib-1 and synthesis of Ceranib-2.
- Cayman Chemical. (2023). Safety Data Sheet.
- Cayman Chemical. (2025). Safety Data Sheet.
- Lab Manager. (2020). Laboratory Waste Management: The New Regulations.
- LabTAG. (2023). Correct Disposal of Biohazard Waste in Clinical Laboratories.
- Cayman Chemical. (2023). C8 Ceramide (d18:1/8:0) - Safety Data Sheet.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. qcbr.queens.org [qcbr.queens.org]
- 8. clpmag.com [clpmag.com]
- 9. fishersci.com [fishersci.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Personal Protective Equipment for Handling Ceranib-1
This guide provides essential safety and logistical information for the handling and disposal of Ceranib-1, a potent ceramidase inhibitor. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe and effective laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling bioactive small molecules.
Understanding the Importance of PPE with Ceranib-1
Ceranib-1 is a small molecule inhibitor of ceramidase, an enzyme crucial in the sphingolipid metabolic pathway.[1][2][3][4] By inhibiting this enzyme, Ceranib-1 leads to an accumulation of intracellular ceramides and a decrease in sphingosine and sphingosine-1-phosphate (S1P), ultimately impacting cell proliferation and survival.[1][2][3][4] While the full toxicological profile of Ceranib-1 is not extensively documented in publicly available safety data sheets, its potent biological activity necessitates a cautious approach. The personal protective equipment (PPE) recommendations outlined below are based on the principle of minimizing exposure to a compound with known anti-proliferative effects.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive hazard assessment is the foundation of laboratory safety. For Ceranib-1, which is typically dissolved in Dimethyl Sulfoxide (DMSO), the PPE selection must account for the hazards of both the compound and the solvent.[2] DMSO is an effective solvent but can facilitate the absorption of other substances through the skin.[5][6][7] Therefore, robust skin protection is paramount.
Minimum PPE for Handling Ceranib-1:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a primary and secondary barrier against accidental skin contact with Ceranib-1 and DMSO. Nitrile is recommended for its chemical resistance.[8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from splashes of Ceranib-1 solution. Goggles offer more complete protection.[9] |
| Lab Coat | Standard, properly fitting laboratory coat | Protects personal clothing and skin from contamination. |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items. |
Experimental Workflow and PPE Integration
The following workflow illustrates the integration of PPE at each stage of a typical experiment involving Ceranib-1.
Caption: A flowchart outlining the key stages of working with Ceranib-1 and the corresponding PPE and safety measures.
Step-by-Step Protocols
1. Donning PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Lab Coat: Don a clean, properly fitting lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
2. Handling and Preparation of Ceranib-1 Solution:
-
Engineering Controls: All handling of solid Ceranib-1 and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Reconstitution:
-
Allow the vial of Ceranib-1 to equilibrate to room temperature before opening.
-
Carefully add the required volume of DMSO to the vial to achieve the desired stock concentration.[2]
-
Cap the vial securely and vortex gently until the solid is completely dissolved.
-
3. Disposal Plan:
Proper disposal of Ceranib-1 and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Liquid Waste:
-
Collect all liquid waste containing Ceranib-1 in a designated, properly labeled, and sealed hazardous waste container.
-
The waste container should be clearly marked as "Hazardous Waste" and include the name "Ceranib-1" and the solvent (DMSO).
-
-
Solid Waste:
-
Dispose of all contaminated solid waste, including pipette tips, microfuge tubes, and gloves, in a designated hazardous waste bag.
-
This bag should be sealed and placed in the appropriate solid hazardous waste container.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with Ceranib-1 with a suitable decontaminating solution (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of the cleaning materials as solid hazardous waste.
-
-
Spill Response:
-
In case of a small spill, absorb the liquid with an inert absorbent material (e.g., spill pads or vermiculite).
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed hazardous waste container.
-
Clean the spill area with a decontaminating solution.
-
For large spills, evacuate the area and follow your institution's emergency procedures.[10]
-
4. Doffing PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward. Place it in a designated laundry bin for lab coats.
-
Eye Protection: Remove your safety glasses or goggles.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the hazardous waste.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
In-Depth Causality: Why These Protocols Matter
-
Double Gloving: This practice provides redundancy. If the outer glove is compromised, the inner glove still offers a layer of protection, allowing the researcher time to safely remove the outer glove and continue working or decontaminate.
-
Chemical Fume Hood: Using a fume hood is a critical engineering control that protects the user from inhaling aerosols or dust from the potent compound.
-
Designated Waste Streams: Segregating hazardous waste prevents the accidental exposure of support staff and ensures compliance with environmental regulations. The specific labeling of "Ceranib-1" waste aids in proper disposal by your institution's environmental health and safety department.
By adhering to these guidelines, you can confidently handle Ceranib-1 while minimizing risks to yourself and your colleagues, ensuring the integrity and safety of your valuable research.
References
-
Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
-
National Center for Biotechnology Information. (1975, May). The safe use of dimethyl sulfoxide in the laboratory. American Journal of Medical Technology, 41(5), 197-8. Retrieved from [Link]
-
Yufeng. (2022, June 21). The safe use of dimethyl sulfoxide in the laboratory. Retrieved from [Link]
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Tufts University. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
That's Nice. (n.d.). The Evolving Role of Personal Protective Equipment in Biopharmaceutical Manufacturing. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
American Biological Safety Association. (n.d.). Personal Protective Equipment (PPE) – Biorisk Management. Retrieved from [Link]
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Evaluation of Inhibitors of Human Ceramidase. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery and Evaluation of Inhibitors of Human Ceramidase. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 6. The safe use of dimethyl sulfoxide in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The safe use of dimethyl sulfoxide in the laboratory [yufenggp.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pharmastate.academy [pharmastate.academy]
- 10. depts.washington.edu [depts.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
